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  • Product: N-Pyridin-4-yl-guanidine
  • CAS: 425376-94-9

Core Science & Biosynthesis

Foundational

The N-Pyridin-4-yl-guanidine Pharmacophore: Structural Dynamics, Physical Properties, and Therapeutic Applications

Executive Summary The N-pyridin-4-yl-guanidine moiety is a highly versatile and potent pharmacophore utilized extensively in modern drug development. Characterized by the fusion of an electron-deficient pyridine ring wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-pyridin-4-yl-guanidine moiety is a highly versatile and potent pharmacophore utilized extensively in modern drug development. Characterized by the fusion of an electron-deficient pyridine ring with a highly basic guanidine group, this structural core serves as the foundation for diverse therapeutic agents, ranging from cardiovascular drugs (e.g., Pinacidil) to advanced oncological compounds (e.g., CHS-828/GMX1778). This whitepaper provides an in-depth technical analysis of its chemical properties, structural bioisosterism, and step-by-step methodologies for its synthesis and biological validation.

Chemical Structure and Bioisosterism

The core structure of N-pyridin-4-yl-guanidine presents a unique electronic environment. The unsubstituted guanidine group is a strong base (pKa ~13.6) and a powerful hydrogen bond donor. However, in physiological environments (pH 7.4), an unsubstituted guanidine remains permanently protonated, which severely restricts passive lipid bilayer permeation and cellular uptake.

The Cyanoguanidine Modification: To circumvent this, medicinal chemists frequently introduce an electron-withdrawing cyano (-C≡N) group to the guanidine nitrogen, forming a cyanoguanidine [1].

  • Causality: The cyano group pulls electron density away from the guanidine nitrogens via resonance and inductive effects. This drastically lowers the pKa of the compound to approximately 7.36[2].

  • Result: At physiological pH, a significant fraction of the drug exists in a neutral, lipophilic state, enabling efficient passive diffusion across cell membranes while retaining its capacity to act as a highly directional hydrogen bond donor/acceptor.

Furthermore, N-pyridin-4-yl-cyanoguanidines are frequently deployed as bioisosteres for ureas, thioureas, and squaramides, allowing researchers to fine-tune pharmacokinetic properties without losing target binding affinity[1].

Physical and Chemical Properties

The physical properties of N-pyridin-4-yl-guanidine derivatives dictate their formulation and administration routes. Table 1 contrasts two prominent derivatives: Pinacidil (a vasodilator)[3] and CHS-828 (an experimental chemotherapeutic)[4].

Table 1: Quantitative Physical Properties of Key Derivatives
PropertyPinacidil (CID 55329)CHS-828 (CID 148198)
IUPAC Name 2-Cyano-3-(4-pyridinyl)-1-(1,2,2-trimethylpropyl)guanidine2-[6-(4-chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine
Molecular Weight 263.34 g/mol 371.9 g/mol
Topological Polar Surface Area 74.1 Ų82.3 Ų
Predicted pKa (Core) ~7.36~7.36
Aqueous Solubility LowVery Low (Requires prodrug formulation)
Primary Target ATP-sensitive K+ channels (Activator)NAMPT Enzyme (Inhibitor)

Note: The extreme lipophilicity of CHS-828 results in poor gastrointestinal absorption, necessitating the development of water-soluble prodrugs (e.g., EB1627/GMX1777) which utilize a tetraethylene glycol moiety for intravenous administration[5].

Pharmacological Mechanisms of Action

While the core pharmacophore remains consistent, the terminal substitutions dictate the biological target.

  • Cardiovascular (Pinacidil): Acts by opening ATP-sensitive potassium channels, leading to the hyperpolarization of smooth muscle cells and subsequent peripheral vasodilation[3].

  • Oncology (CHS-828): Acts as a potent, time-dependent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis. Because cancer cells have a high metabolic turnover and rely heavily on NAD+ for ATP generation, NAMPT inhibition leads to rapid metabolic collapse and apoptosis[5][6].

G N1 N-Pyridin-4-yl-guanidine (CHS-828) N2 NAMPT Enzyme N1->N2 Potent Inhibition N3 NAD+ Biosynthesis N2->N3 Pathway Blockade N4 Cellular ATP Depletion N3->N4 Metabolic Collapse N5 Tumor Cell Apoptosis N4->N5 Triggers Death

Mechanism of action: NAMPT inhibition pathway by N-Pyridin-4-yl-guanidine derivatives.

Synthesis Methodology: Cyanoguanidine Coupling

The following self-validating protocol details the synthesis of N-cyano-N'-substituted-N''-4-pyridylguanidines via the coupling of a precursor with 4-aminopyridine[7].

Step-by-Step Protocol
  • Reagent Preparation: Combine the target precursor (e.g., an S-methyl-N-cyano-N'-alkylisothiourea, 6 mmol) and 4-aminopyridine (3 mmol) in a dry reaction flask.

  • Solvent & Base Addition: Suspend the mixture in 4 mL of anhydrous pyridine. Add triethylamine (6 mmol).

    • Causality: Pyridine acts as both a solvent and a mild base to neutralize acidic byproducts, ensuring the nucleophilic amines remain in their active, unprotonated state.

  • Catalysis: Add 10 mg of 4-Dimethylaminopyridine (DMAP).

    • Causality: DMAP functions as a highly effective nucleophilic catalyst. It attacks the electrophilic center of the precursor faster than the primary amine, forming a reactive intermediate that rapidly transfers the guanylating moiety to the 4-aminopyridine.

  • Reflux: Stir the solution at 95°C for 6 hours.

    • Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance associated with coupling bulky substituted guanidine precursors.

  • Isolation & Validation: Cool the mixture, evaporate the solvent under reduced pressure, and purify via silica gel chromatography.

    • Self-Validation Step: Monitor reaction progress via Thin-Layer Chromatography (TLC). Post-purification, validate structural integrity using 1H-NMR (confirming the pyridine aromatic protons at ~8.5 ppm and ~7.3 ppm).

G S1 1. Precursor Coupling S2 2. DMAP Catalysis (95°C) S1->S2 S3 3. Chromatographic Purification S2->S3 S4 4. [3H]Thymidine Assay S3->S4

Step-by-step synthesis and biological validation workflow.

Experimental Validation: In Vitro Cell Proliferation Assay

To validate the antiproliferative efficacy of synthesized N-pyridin-4-yl-guanidines (like CHS-828), a radiometric DNA synthesis assay is the gold standard[7].

Step-by-Step Protocol
  • Cell Seeding: Plate target tumor cells (e.g., NYH small cell lung cancer lines) in 96-well microtiter plates in serum-supplemented culture medium.

  • Compound Dosing: Dissolve the synthesized compound in DMSO (stock solution) and perform serial dilutions in serum-free medium. Add to the wells to achieve final concentrations ranging from 0.1 nM to 10 μM.

    • Self-Validation Step: Include a vehicle-only control (0.1% DMSO) to establish baseline 100% proliferation, and a known cytotoxic reference compound (e.g., standard CHS-828) to validate assay sensitivity.

  • Incubation: Culture the cells in vitro for 24 to 72 hours.

    • Causality: A prolonged incubation is critical. Because NAMPT inhibitors block de novo NAD+ synthesis, the pre-existing intracellular NAD+ pool must be entirely consumed before the antiproliferative phenotype manifests.

  • Radiolabeling: Pulse the cells with [3H]thymidine for the final 4 hours of incubation.

    • Causality: Unlike colorimetric assays (e.g., MTT) that measure mitochondrial activity, [3H]thymidine incorporation directly quantifies de novo DNA synthesis. This provides a highly sensitive, direct readout of cell cycle arrest caused by ATP depletion.

  • Harvest & Quantification: Harvest the cells onto glass fiber filters, wash away unincorporated radiolabel, and quantify incorporated [3H]thymidine using a liquid scintillation counter. Calculate the IC50 values based on the dose-response curve.

References

  • National Institutes of Health (PubChem). "Pinacidil | C13H21N5O | CID 55329." PubChem Database. URL:[Link]

  • LookChem. "Cas 60560-39-6, 2-Cyano-1-neopentyl-3-(4-pyridyl)guanidine Chemical Properties." LookChem Database. URL:[Link]

  • National Institutes of Health (PubChem). "Chs-828 | C19H22ClN5O | CID 148198." PubChem Database. URL:[Link]

  • Storer, R. I., et al. "Squaramides as Bioisosteres in Contemporary Drug Design." Chemical Reviews, ACS Publications. URL:[Link]

  • Heske, J., et al. "Regression of orthotopic neuroblastoma in mice by targeting the endothelial and tumor cell compartments." PMC, National Institutes of Health. URL:[Link]

  • Schou, C., et al. "Cyanoguanidines as cell proliferation inhibitors." US Patent 6300345B1.
  • Kautz, A., et al. "Photoactivated and Hydrogen Peroxide-Mediated Carbon Monoxide-Releasing Molecules (CORMs)." eScholarship, University of California. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Proposed Mechanism of Action of N-Pyridin-4-yl-guanidine in Biological Systems

Abstract N-Pyridin-4-yl-guanidine is a chemical entity featuring a pyridine ring linked to a guanidine group. While direct, extensive research on this specific molecule is not widely published, its structural resemblance...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-Pyridin-4-yl-guanidine is a chemical entity featuring a pyridine ring linked to a guanidine group. While direct, extensive research on this specific molecule is not widely published, its structural resemblance to known pharmacological agents, particularly those in the class of potassium channel openers, provides a strong basis for a proposed mechanism of action. This guide synthesizes information from related compounds and the well-established physiology of ion channels to present a detailed hypothesis on how N-Pyridin-4-yl-guanidine likely exerts its effects in biological systems. The primary proposed mechanism centers on the activation of ATP-sensitive potassium (KATP) channels, leading to cellular hyperpolarization and subsequent downstream effects, most notably vasodilation. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of guanidine-containing compounds.

Introduction: The Guanidinium Group and its Pharmacological Significance

The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a key functional group in a variety of biologically active molecules.[1][2][3] Its ability to exist in a protonated, delocalized cationic form at physiological pH allows it to participate in various electrostatic interactions with biological targets such as enzymes and ion channels.[3] Numerous natural and synthetic compounds containing the guanidine moiety exhibit a wide range of pharmacological activities, including antihypertensive, antidiabetic, and antimicrobial effects.[1] The pyridine ring, a six-membered aromatic heterocycle, is also a common scaffold in medicinal chemistry, contributing to the pharmacokinetic and pharmacodynamic properties of many drugs.[4] The combination of these two moieties in N-Pyridin-4-yl-guanidine suggests a potential for significant biological activity.

Proposed Primary Mechanism of Action: Activation of ATP-Sensitive Potassium (KATP) Channels

Based on the structure of N-Pyridin-4-yl-guanidine, its most probable mechanism of action is the opening of ATP-sensitive potassium (KATP) channels. This hypothesis is strongly supported by the well-documented action of Pinacidil, a structurally related antihypertensive agent that contains a pyridyl and a guanidine-like moiety.[5][6][7][8]

The Role and Structure of KATP Channels

ATP-sensitive potassium channels are crucial regulators of cellular membrane potential, linking the metabolic state of a cell to its electrical activity.[9][10][11][12] These channels are found in various tissues, including vascular smooth muscle, pancreatic β-cells, cardiac myocytes, and neurons.[11][12] KATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[12][13] The Kir6.x subunits form the ion conduction pathway, while the SURx subunits confer sensitivity to ATP and pharmacological agents.[11]

Molecular Interaction and Channel Gating

It is proposed that N-Pyridin-4-yl-guanidine, like other potassium channel openers such as Pinacidil, binds to the SUR subunit of the KATP channel.[11] This binding event is thought to induce a conformational change in the channel complex, which reduces its sensitivity to the inhibitory effects of intracellular ATP. Under normal physiological conditions, high intracellular ATP levels keep KATP channels closed. By antagonizing this ATP-dependent inhibition, N-Pyridin-4-yl-guanidine would increase the probability of the channel being in an open state.

Downstream Signaling Cascade: From Channel Opening to Vasodilation

The opening of KATP channels in vascular smooth muscle cells initiates a cascade of events leading to vasodilation.[5][11]

  • Potassium Efflux and Hyperpolarization: The increased open probability of KATP channels allows for an efflux of potassium ions (K+) from the cell, driven by the electrochemical gradient.[7][8]

  • Membrane Hyperpolarization: The outward movement of positive charge results in hyperpolarization of the cell membrane, making the intracellular environment more negative.[8][11]

  • Inhibition of Voltage-Gated Calcium Channels: This hyperpolarization leads to the closure of voltage-gated L-type calcium channels (VGCCs).[11][12]

  • Reduced Intracellular Calcium: The closure of VGCCs inhibits the influx of extracellular calcium ions (Ca2+) into the cell.[5]

  • Smooth Muscle Relaxation: The decrease in intracellular Ca2+ concentration reduces the activation of calmodulin and myosin light-chain kinase, leading to dephosphorylation of the myosin light chain and subsequent relaxation of the vascular smooth muscle. This results in vasodilation and a decrease in peripheral vascular resistance.[5]

Experimental Protocols for Investigating the Mechanism of Action

To validate the proposed mechanism of action of N-Pyridin-4-yl-guanidine, a series of in vitro and in vivo experiments can be conducted.

Electrophysiological Studies: Patch-Clamp Technique

Objective: To directly measure the effect of N-Pyridin-4-yl-guanidine on KATP channel activity in isolated vascular smooth muscle cells.

Methodology:

  • Cell Isolation: Isolate vascular smooth muscle cells from a suitable source, such as rat mesenteric arteries.

  • Patch-Clamp Recording: Utilize the whole-cell or inside-out patch-clamp configuration to record potassium currents.

  • Compound Application: Perfuse the cells with a solution containing N-Pyridin-4-yl-guanidine at various concentrations.

  • Data Analysis: Measure the change in outward potassium current in the presence and absence of the compound. The KATP channel blocker, glibenclamide, can be used to confirm the identity of the recorded currents.[6][9]

Vascular Tone Measurement: Wire Myography

Objective: To assess the functional effect of N-Pyridin-4-yl-guanidine on the contractility of isolated blood vessels.

Methodology:

  • Vessel Preparation: Dissect and mount small arterial segments in a wire myograph chamber containing physiological salt solution.

  • Induction of Tone: Pre-contract the vessels with a vasoconstrictor, such as norepinephrine or a high potassium solution.

  • Cumulative Concentration-Response Curve: Add increasing concentrations of N-Pyridin-4-yl-guanidine to the chamber and record the resulting relaxation of the vessel.

  • Data Analysis: Plot the percentage of relaxation against the log concentration of the compound to determine the EC50 value.

Radioactive Rubidium (⁸⁶Rb⁺) Efflux Assay

Objective: To indirectly measure the opening of potassium channels by quantifying the efflux of a potassium surrogate.

Methodology:

  • Cell Loading: Incubate cultured vascular smooth muscle cells or isolated vessel segments with ⁸⁶Rb⁺.

  • Washout: Wash the cells to remove extracellular ⁸⁶Rb⁺.

  • Stimulation: Expose the cells to N-Pyridin-4-yl-guanidine and collect the supernatant at different time points.

  • Quantification: Measure the radioactivity in the collected samples and in the cell lysate at the end of the experiment to calculate the rate of ⁸⁶Rb⁺ efflux. An increased efflux rate in the presence of the compound suggests potassium channel opening.[14]

Data Presentation and Visualization

Table 1: Hypothetical Pharmacological Profile of N-Pyridin-4-yl-guanidine
ParameterHypothetical ValueMethod
EC₅₀ (Vasorelaxation) 1 - 10 µMWire Myography
KATP Channel Activation Concentration-dependent increase in outward K⁺ currentPatch-Clamp
⁸⁶Rb⁺ Efflux Significant increase compared to controlRadiometric Assay
Diagrams

G Proposed signaling pathway for N-Pyridin-4-yl-guanidine. cluster_0 N-Pyridin-4-yl-guanidine N-Pyridin-4-yl-guanidine KATP Channel KATP Channel N-Pyridin-4-yl-guanidine->KATP Channel Activates K+ Efflux K+ Efflux KATP Channel->K+ Efflux Increases Hyperpolarization Hyperpolarization K+ Efflux->Hyperpolarization Leads to Voltage-Gated Ca2+ Channel (VGCC) Voltage-Gated Ca2+ Channel (VGCC) Hyperpolarization->Voltage-Gated Ca2+ Channel (VGCC) Inhibits Ca2+ Influx Ca2+ Influx Voltage-Gated Ca2+ Channel (VGCC)->Ca2+ Influx Reduces Intracellular [Ca2+] Intracellular [Ca2+] Ca2+ Influx->Intracellular [Ca2+] Decreases Vasodilation Vasodilation Intracellular [Ca2+]->Vasodilation Results in

Caption: Proposed signaling pathway for N-Pyridin-4-yl-guanidine.

G A Isolate Arterial Segment B Mount in Wire Myograph A->B C Equilibrate in Physiological Salt Solution B->C D Induce Contraction (e.g., with Norepinephrine) C->D E Add Cumulative Concentrations of N-Pyridin-4-yl-guanidine D->E F Record Isometric Tension E->F G Analyze Data (Concentration-Response Curve) F->G

Caption: Experimental workflow for assessing vasorelaxant effects.

Conclusion and Future Directions

The structural characteristics of N-Pyridin-4-yl-guanidine strongly suggest that its primary mechanism of action in biological systems is the activation of ATP-sensitive potassium channels, leading to vasodilation. This proposed mechanism is analogous to that of the well-characterized potassium channel opener, Pinacidil. To confirm this hypothesis, further experimental validation using techniques such as patch-clamp electrophysiology, wire myography, and ion flux assays is necessary. Future research should also focus on determining the selectivity of N-Pyridin-4-yl-guanidine for different KATP channel subunit compositions and exploring its potential therapeutic applications in conditions such as hypertension and other cardiovascular diseases. The diverse biological activities of guanidine-containing compounds also warrant investigation into other potential targets of N-Pyridin-4-yl-guanidine.

References

  • Gollasch, M., Bychkov, R., & Ried, C. (1995). Pinacidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension. Drugs, 49(5), 729-746.
  • Katsube, Y., & Kajioka, S. (1993). Role of K ATP + channels in local metabolic coronary vasodilation.
  • Quast, U. (1992). Mechanism of the vasodilator action of pinacidil. Naunyn-Schmiedeberg's Archives of Pharmacology, 345(3), 304-310.
  • Wilde, D. W., & Lee, K. S. (1989). Vasodilatation with pinacidil. Mode of action in rat resistance vessels. British Journal of Pharmacology, 98(3), 975-981.
  • Quast, U., & Cook, N. S. (1989). Evidence that the mechanism of the inhibitory action of pinacidil in rat and guinea-pig smooth muscle differs from that of glyceryl trinitrate. Journal of Pharmacy and Pharmacology, 41(3), 183-187.
  • Sarma, S., & Gutterman, D. D. (2000). Effect of ATP-Sensitive Potassium Channel Inhibition on Coronary Metabolic Vasodilation in Humans. Arteriosclerosis, Thrombosis, and Vascular Biology, 20(7), 1804-1808.
  • Liu, X. Y., Qian, L. L., & Wang, R. X. (2022). Hydrogen Sulfide-Induced Vasodilation: The Involvement of Vascular Potassium Channels. Frontiers in Pharmacology, 13, 911704.
  • Ko, E. A., Han, J., Jung, I. D., & Park, W. S. (2008). Functional roles of KATP channels in vascular smooth muscle. Journal of Smooth Muscle Research, 44(2), 65-83.
  • Aziz, Q., & Tinker, A. (2016). ATP-sensitive potassium channels and vascular function. Journal of Cardiovascular Pharmacology, 67(3), 185-195.
  • Rosenthal, A. S., et al. (2013). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Bioorganic & Medicinal Chemistry Letters, 23(21), 5897-5901.
  • Capilla, M. C., et al. (2002). Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening. Bioorganic & Medicinal Chemistry, 10(4), 1009-1018.
  • Khan, M., et al. (2015). Antitumor, Antioxidant and Antimicrobial Studies of Substituted Pyridylguanidines. Molecules, 20(8), 14859-14875.
  • Yakovlev, D. S., et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology, 10(3), 1-12.
  • Pimentel-Elardo, S. M., et al. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 32(11), 1597-1627.
  • Kelly, B., et al. (2011). Pyridin-2-yl guanidine derivatives: conformational control induced by intramolecular hydrogen-bonding interactions. The Journal of Organic Chemistry, 76(21), 8701-8712.
  • Stark, H., et al. (2008). Acylguanidines as Bioisosteres of Guanidines: NG-Acylated Imidazolylpropylguanidines, a New Class of Histamine H2 Receptor Agonists. Journal of Medicinal Chemistry, 51(22), 7075-7084.
  • Kelly, B., et al. (2011). Pyridin-2-yl Guanidine Derivatives: Conformational Control Induced by Intramolecular Hydrogen-Bonding Interactions. The Journal of Organic Chemistry, 76(21), 8701–8712.
  • Li, Y., et al. (2024). Ligand Response of Guanidine-IV riboswitch at Single-molecule Level. eLife, 13, e93901.
  • Eckert, M. R., & Breaker, R. R. (2023). A variant of guanidine-IV riboswitches exhibits evidence of a distinct ligand specificity. RNA Biology, 20(1), 1-13.
  • de Oliveira, R. B., et al. (2026). Biological Effects of Novel Synthetic Guanidine Derivatives Targeting Leishmania (Viannia) braziliensis. Pharmaceuticals, 19(2), 123.
  • Shainyan, B. A., & Ushakov, P. E. (2021). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. Russian Journal of General Chemistry, 91(13), 2635-2661.
  • Song, M. X., & Deng, Y. Q. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 864329.

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Foundational

Introduction: The Critical Role of Aqueous Solubility in Drug Development

An In-depth Technical Guide to the Aqueous Solubility of N-Pyridin-4-yl-guanidine N-Pyridin-4-yl-guanidine is a molecule of interest in medicinal chemistry, incorporating both a pyridine ring and a highly basic guanidine...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Aqueous Solubility of N-Pyridin-4-yl-guanidine

N-Pyridin-4-yl-guanidine is a molecule of interest in medicinal chemistry, incorporating both a pyridine ring and a highly basic guanidine group. As with any potential therapeutic agent, its journey from discovery to clinical application is profoundly influenced by its physicochemical properties. Among these, aqueous solubility stands as a paramount determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. Poor solubility can lead to erratic absorption, diminished therapeutic effect, and significant challenges in developing viable dosage forms.

This technical guide provides a comprehensive analysis of the aqueous solubility of N-Pyridin-4-yl-guanidine. Moving beyond a simple data sheet, this document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the factors governing its solubility, robust methodologies for its experimental determination, and insights into computational prediction. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical and scientifically rigorous resource.

Physicochemical Profile: Understanding the Molecular Determinants of Solubility

The solubility of a compound is not an arbitrary value but a direct consequence of its molecular structure and resulting physicochemical characteristics. For N-Pyridin-4-yl-guanidine, the interplay between its aromatic and highly basic functional groups is key.

The guanidine group is one of the strongest organic bases in chemistry, with the high stability of its protonated form (the guanidinium ion) arising from charge delocalization across three nitrogen atoms through resonance.[1][2] The pyridine ring is also basic, though significantly less so than the guanidine moiety.[3] This dual-basic nature means that the ionization state, and therefore the aqueous solubility, of N-Pyridin-4-yl-guanidine is exceptionally dependent on pH.

Table 1: Physicochemical Properties of N-Pyridin-4-yl-guanidine and Related Compounds

PropertyValue / PredictionSignificance for Aqueous Solubility
Molecular Formula C₆H₈N₄ (Free Base)Foundational for all calculations.
Molecular Weight 136.16 g/mol (Free Base)Influences molar concentration calculations.
pKa (Guanidine Group) ~13.6 (Predicted)[1][2]The guanidine group will be protonated across the entire physiological and most experimental pH ranges, conferring a positive charge that dramatically enhances water solubility.
pKa (Pyridine Ring) ~5.2 (Predicted)[3]The pyridine nitrogen will be protonated at acidic pH values (pH < 5), adding a second positive charge and further increasing solubility.
Calculated LogP 1.23 (for dihydrochloride salt)[4]Suggests the neutral form of the molecule has moderate lipophilicity. The ionized forms will be significantly more hydrophilic.
Topological Polar Surface Area (TPSA) 74.79 Ų[4]Indicates a significant capacity for forming hydrogen bonds with water, a key driver of solubility.
The Dominant Influence of pH on Ionization

Given the two basic centers, N-Pyridin-4-yl-guanidine can exist in three primary ionization states depending on the pH of the aqueous medium. This relationship is fundamental to understanding its solubility profile.

G cluster_high_ph High pH (e.g., pH 12-14) cluster_mid_ph Mid-Range pH (e.g., pH 7-10) cluster_low_ph Low pH (e.g., pH < 4) node_neutral Neutral Free Base (Low Solubility) node_mono Monoprotonated (Guanidinium) (High Solubility) node_neutral->node_mono  pKa₁ ≈ 13.6 (Guanidine Protonation) node_di Diprotonated (Guanidinium + Pyridinium) (Very High Solubility) node_mono->node_di  pKa₂ ≈ 5.2 (Pyridine Protonation)

Caption: Ionization states of N-Pyridin-4-yl-guanidine vs. pH.

At physiological pH (~7.4), the guanidine group will be fully protonated, while the pyridine ring will be predominantly neutral. The resulting cationic species is expected to exhibit high aqueous solubility. In highly acidic environments, both groups will be protonated, further enhancing solubility. Conversely, at very high pH, the molecule will exist as the neutral free base, where solubility is predicted to be at its minimum.

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

While computational tools provide valuable estimates, the definitive measure of solubility is derived from empirical testing. The "gold standard" for determining thermodynamic equilibrium solubility is the Shake-Flask method.[5][6] This protocol is recommended by regulatory bodies like the World Health Organization (WHO) for its reliability.[5] The objective is to create a saturated solution in equilibrium with an excess of the solid compound, after which the concentration of the dissolved solute is measured.

Step-by-Step Protocol for Shake-Flask Solubility Determination

This protocol is designed to establish the pH-solubility profile of N-Pyridin-4-yl-guanidine, a critical dataset for drug development.

  • Preparation of Buffer Systems: Prepare a series of aqueous buffers covering a physiologically relevant pH range. Standard buffers for Biopharmaceutics Classification System (BCS) assessment include:

    • pH 1.2 (Simulated Gastric Fluid, e.g., HCl/NaCl)[5]

    • pH 4.5 (e.g., Acetate buffer)[5]

    • pH 6.8 (Simulated Intestinal Fluid, e.g., Phosphate buffer)[5]

    • It is also advisable to test at a higher pH (e.g., pH 9 or 10) to determine the solubility of the free base.

  • Addition of Excess Compound: Add an amount of solid N-Pyridin-4-yl-guanidine to a known volume of each buffer solution sufficient to ensure that undissolved solid remains after equilibrium is reached.[5] A visual excess of solid material should be present.

  • Equilibration: Seal the vials or flasks and place them in a mechanical shaker or agitator set to a constant temperature, typically 25°C or 37°C.[5] Agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming. The system must be allowed to reach equilibrium, which can take from 24 to 72 hours.[5] It is crucial to determine the time to equilibrium by sampling at various time points (e.g., 2, 4, 8, 24, 48, 72 hours) until the measured concentration plateaus.[5]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflating the solubility measurement. Common methods include:

    • Centrifugation: Pellet the excess solid.

    • Filtration: Use a low-binding filter (e.g., PVDF or PTFE) that does not adsorb the solute.

  • Quantification: Carefully aspirate the clear supernatant (the saturated solution). Prepare a dilution series and analyze the concentration of N-Pyridin-4-yl-guanidine using a validated analytical method, such as:

    • High-Performance Liquid Chromatography with UV detection (HPLC-UV): The most common and reliable method.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for low concentrations or complex matrices.

  • Data Reporting: Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or millimoles per liter (mM).

Caption: Workflow for the Shake-Flask Solubility Assay.

Computational Prediction of Aqueous Solubility

In early-stage drug discovery, where hundreds or thousands of compounds may be synthesized, experimental solubility determination for every molecule is impractical. Here, in silico computational models offer a rapid, cost-effective means of prioritizing compounds.[7][8] These models predict solubility (often expressed as logS, the logarithm of the molar solubility) based on the molecule's structure.

The prediction of aqueous solubility is a complex challenge, as it must account for factors like crystal lattice energy, ionization, and solvation.[9] Modern approaches often use machine learning algorithms trained on large datasets of experimentally determined solubilities.[8]

Conceptual Workflow of a Solubility Prediction Model

These models typically follow a logical progression from molecular structure to a predicted solubility value.

G A Input: Molecular Structure (e.g., SMILES string) B Calculate Molecular Descriptors - LogP - TPSA - Molecular Weight - pKa - Rotatable Bonds, etc. A->B C Apply Predictive Model (e.g., QSAR, Machine Learning) B->C D Output: Predicted logS (log of molar solubility) C->D

Caption: In Silico Aqueous Solubility Prediction Workflow.

While these predictions are invaluable for screening, they are not a substitute for experimental data.[7][10] They are best used to rank-order compounds and identify potential solubility liabilities early in the discovery process. The accuracy of these models is continually improving, but experimental validation for lead candidates remains an absolute necessity.[8]

Summary and Forward-Looking Recommendations

The aqueous solubility of N-Pyridin-4-yl-guanidine is intrinsically linked to its chemical structure, specifically its two basic centers. The available physicochemical data and established chemical principles allow for a robust, qualitative prediction of its solubility behavior:

  • High Solubility: Expected in acidic to neutral aqueous solutions (pH < 8) due to the protonation of the highly basic guanidine group, forming a soluble cationic salt.

  • Very High Solubility: Expected in strongly acidic solutions (pH < 4) where both the guanidine and pyridine moieties are protonated.

  • Low Solubility: Expected in alkaline solutions (pH > 12) where the molecule exists as the neutral, uncharged free base.

While specific, experimentally-derived quantitative values for N-Pyridin-4-yl-guanidine are not widely published, this guide provides the authoritative framework and detailed protocols necessary for their determination. For any research or development program involving this compound, it is strongly recommended that the pH-solubility profile be established empirically using the shake-flask method outlined herein. This foundational data will be indispensable for interpreting biological assay results, guiding formulation strategies, and ultimately ensuring the successful development of this promising chemical entity.

References

  • Delaney, J. S. (2004). Recent progress in the computational prediction of aqueous solubility and absorption. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005.
  • Jorgensen, W. L., & Duffy, E. M. (2002). A Computational Model for the Prediction of Aqueous Solubility That Includes Crystal Packing, Intrinsic Solubility, and Ionization Effects. Molecular Pharmaceutics, 4(2), 90-99. Available at: [Link]

  • Palmer, D. S., et al. (2007). Recent progress in the computational prediction of aqueous solubility and absorption. Current Opinion in Drug Discovery & Development, 10(4), 486-493.
  • Ghasemi, P., et al. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. 2024 IEEE 14th International Conference on Big Data and Cloud Computing (BDCloudCom).
  • Varma, M. V., et al. (2006). Recent progress in the computational prediction of aqueous solubility and absorption. Pharmaceutical Research, 23(4), 661-670.
  • ChemScene. (n.d.). N-Pyridin-4-yl-guanidine dihydrochloride. ChemScene.
  • LibreTexts Chemistry. (2023). Factors That Affect Solubility. Available at: [Link]

  • Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. The AAPS Journal, 9(3), E375-E379. Available at: [Link]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. Enamine.
  • World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 937.
  • Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).
  • BenchChem. (2025). The Physicochemical Properties of Guanidine Salts in Solution: A Technical Guide for Researchers. BenchChem.
  • Wikipedia. (n.d.). Guanidine. Wikipedia. Retrieved from [Link]

  • National Center for Environmental Information (Denmark). (2023). Pyridine. NFA.

Sources

Exploratory

Thermodynamic stability of N-Pyridin-4-yl-guanidine complexes

An In-depth Technical Guide on the Thermodynamic Stability of N-Pyridin-4-yl-guanidine Complexes Authored by: A Senior Application Scientist Foreword In the landscape of medicinal chemistry and materials science, the que...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Thermodynamic Stability of N-Pyridin-4-yl-guanidine Complexes

Authored by: A Senior Application Scientist

Foreword

In the landscape of medicinal chemistry and materials science, the quest for novel molecules with tailored properties is perpetual. Among the vast classes of organic compounds, guanidine derivatives have garnered significant attention due to their unique structural and electronic properties, which lend themselves to a rich coordination chemistry. This guide focuses on a specific, yet broadly relevant, member of this family: N-Pyridin-4-yl-guanidine. The thermodynamic stability of its metal complexes is a critical parameter that dictates their behavior in biological systems and their suitability for various applications, from catalysis to drug delivery.

This document is intended for researchers, scientists, and professionals in drug development. It is structured not as a rigid protocol, but as a comprehensive guide that delves into the "why" behind the "how." We will explore the fundamental principles governing the stability of these complexes, detail the experimental and computational methodologies for their characterization, and provide insights into the interpretation of the resulting data. Our approach is grounded in the principles of scientific integrity, with a focus on self-validating experimental design and authoritative references to support our claims.

The Significance of N-Pyridin-4-yl-guanidine and its Complexes

N-Pyridin-4-yl-guanidine is a fascinating ligand that combines the structural features of both pyridine and guanidine. The pyridine ring offers a classic N-donor site for coordination with metal ions. The guanidinium group, with its delocalized positive charge and multiple nitrogen atoms, can engage in intricate hydrogen bonding networks and potentially act as a multidentate ligand. This duality makes N-Pyridin-4-yl-guanidine a versatile building block for constructing supramolecular assemblies and metal-organic frameworks with unique properties.

The stability of metal complexes is a cornerstone of their function. In a biological context, a complex that is too labile will prematurely release the metal ion, leading to off-target effects and potential toxicity. Conversely, a complex that is too inert may not deliver the metal ion to its intended target. Therefore, a thorough understanding and quantification of thermodynamic stability are paramount for the rational design of new therapeutic agents and functional materials.

Fundamental Principles of Thermodynamic Stability

The thermodynamic stability of a coordination complex refers to the extent to which the complex will form in a solution at equilibrium. It is quantified by the equilibrium constant for the formation reaction, known as the stability constant (or formation constant), K. For a simple 1:1 metal-ligand complex, the reaction and the stability constant are given by:

M + L ⇌ ML

K = [ML] / ([M][L])

where M is the metal ion, L is the ligand, and ML is the complex. A large value of K indicates a high concentration of the complex at equilibrium and thus, high thermodynamic stability.

The stability of a complex is governed by the Gibbs free energy change (ΔG) of the formation reaction:

ΔG = -RTlnK = ΔH - TΔS

where R is the gas constant, T is the temperature, ΔH is the enthalpy change, and ΔS is the entropy change.

Several factors influence the thermodynamic stability of metal complexes, including:

  • The nature of the metal ion: Its charge, size, and electron configuration are crucial.

  • The nature of the ligand: Its basicity, denticity, and steric properties play a significant role.

  • The chelate effect: Multidentate ligands generally form more stable complexes than monodentate ligands.

  • The solvent: The polarity and coordinating ability of the solvent can affect the stability of the complex.

Experimental Determination of Stability Constants

A variety of experimental techniques can be employed to determine the stability constants of metal complexes. The choice of method depends on the specific system under investigation and the available instrumentation.

Potentiometric Titration

Potentiometric titration is a classic and highly accurate method for determining stability constants. It involves monitoring the change in the potential of an ion-selective electrode as a solution of the metal ion is titrated with a solution of the ligand (or vice versa).

Experimental Protocol:
  • Solution Preparation: Prepare standard solutions of the metal salt, the ligand (N-Pyridin-4-yl-guanidine), and a strong acid and base.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: Titrate a solution containing the ligand and a known amount of strong acid with a standardized solution of a strong base in the absence and presence of the metal ion.

  • Data Analysis: The titration data are used to calculate the protonation constants of the ligand and the stability constants of the metal complexes using specialized software.

Spectrophotometric Methods

UV-Vis or fluorescence spectrophotometry can be used to determine stability constants if the formation of the complex is accompanied by a change in the absorbance or emission spectrum.

Experimental Protocol:
  • Spectral Scans: Record the absorption or emission spectra of the ligand and the metal-ligand mixtures at various molar ratios.

  • Job's Plot: A Job's plot can be used to determine the stoichiometry of the complex.

  • Titration: Perform a spectrophotometric titration by adding aliquots of the metal ion solution to a solution of the ligand and monitoring the change in absorbance or fluorescence at a specific wavelength.

  • Data Analysis: The titration data are fitted to a suitable binding model to calculate the stability constant.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat change associated with the binding of a ligand to a metal ion. It provides a complete thermodynamic profile of the interaction, including the enthalpy change (ΔH), entropy change (ΔS), and the stability constant (K).

Experimental Protocol:
  • Sample Preparation: Prepare solutions of the metal ion and the ligand in the same buffer.

  • ITC Experiment: Fill the sample cell with the metal ion solution and the injection syringe with the ligand solution. A series of small injections of the ligand are made into the sample cell, and the heat change associated with each injection is measured.

  • Data Analysis: The raw data are integrated to obtain a binding isotherm, which is then fitted to a binding model to determine the thermodynamic parameters.

Isothermal Titration Calorimetry (ITC) has become a "gold standard" for studying intermolecular interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][2] From an ITC experiment, one can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[1] The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.[1][2] ITC is particularly useful for studying metal-ligand interactions, although care must be taken to account for competing reactions such as oxidation, precipitation, and hydrolysis.[3]

Experimental Workflow for ITC:

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Ligand Prepare Ligand Solution (N-Pyridin-4-yl-guanidine) Load Load Metal into Cell, Ligand into Syringe Ligand->Load Metal Prepare Metal Ion Solution Metal->Load Buffer Use Identical Buffer Buffer->Ligand Buffer->Metal Degas Degas Both Solutions Degas->Load Titrate Titrate Ligand into Cell Load->Titrate Measure Measure Heat Change Titrate->Measure Integrate Integrate Raw Data Measure->Integrate Fit Fit to Binding Model Integrate->Fit Thermodynamics Determine K, ΔH, ΔS Fit->Thermodynamics

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Computational Approaches to Predicting Stability

In addition to experimental methods, computational chemistry provides powerful tools for predicting and understanding the thermodynamic stability of metal complexes. Density Functional Theory (DFT) is a particularly popular method for this purpose.

Density Functional Theory (DFT)

DFT calculations can be used to model the electronic structure of the ligand and its metal complexes. From these calculations, it is possible to determine the optimized geometries, binding energies, and thermodynamic parameters of the complexes.

Computational Protocol:
  • Ligand Optimization: Optimize the geometry of the N-Pyridin-4-yl-guanidine ligand using a suitable DFT functional and basis set.

  • Complex Construction: Build the metal-ligand complex and optimize its geometry.

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true minimum and to obtain the zero-point vibrational energy and thermal corrections.

  • Binding Energy Calculation: Calculate the binding energy of the complex as the difference between the energy of the complex and the sum of the energies of the free metal ion and the ligand.

DFT_Workflow Input Define System: Metal + Ligand Opt Geometry Optimization Input->Opt Freq Frequency Calculation Opt->Freq Energy Single Point Energy Calculation Freq->Energy Output Thermodynamic Properties: ΔG, ΔH, ΔS Energy->Output

Caption: Density Functional Theory (DFT) computational workflow.

Factors Affecting the Stability of N-Pyridin-4-yl-guanidine Complexes

While specific experimental data for N-Pyridin-4-yl-guanidine complexes are not extensively reported in the literature, we can infer the key factors that would influence their stability based on the known chemistry of guanidine and pyridine-containing ligands.

pH

The protonation state of N-Pyridin-4-yl-guanidine is highly dependent on the pH of the solution. The guanidinium group is strongly basic, while the pyridine nitrogen is less so. The coordination of a metal ion to the pyridine nitrogen will be in competition with protonation. Therefore, the stability of the complexes is expected to be highly pH-dependent.

Metal Ion

The choice of the metal ion will have a profound impact on the stability of the complex. According to the Irving-Williams series, for a given ligand, the stability of complexes with divalent metal ions generally follows the order:

Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)

Chelation

If N-Pyridin-4-yl-guanidine acts as a bidentate ligand, coordinating to the metal ion through both the pyridine nitrogen and one of the guanidinium nitrogens, the resulting chelate effect would lead to a significant increase in the stability of the complex.

Data Summary

The following table summarizes the key thermodynamic parameters that are determined for metal-ligand complexes and the techniques used to measure them.

Thermodynamic ParameterSymbolDescriptionExperimental Technique(s)
Stability ConstantKA measure of the strength of the metal-ligand interaction.Potentiometry, Spectrophotometry, ITC
Gibbs Free EnergyΔGThe overall energy change of the binding reaction.Calculated from K
EnthalpyΔHThe heat absorbed or released during binding.ITC
EntropyΔSThe change in disorder of the system upon binding.Calculated from ΔG and ΔH

Conclusion

The thermodynamic stability of N-Pyridin-4-yl-guanidine complexes is a critical parameter that governs their behavior and potential applications. This guide has provided a comprehensive overview of the principles and methodologies for the determination of their stability. While specific data for this ligand are sparse, the application of the experimental and computational techniques described herein will enable researchers to thoroughly characterize these and other novel coordination complexes, thereby paving the way for the rational design of new molecules with desired properties for applications in medicine and beyond.

References

  • Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. PubMed.
  • Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. TA Instruments.
  • A Review on the Ligand binding study by Isothermal Titration Calorimetry.
  • The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals. ScienceDirect.
  • How Strong is Your Binding?
  • Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR.
  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Biofisica.
  • Quick Start: Isothermal Titr
  • Isothermal Titration Calorimetry | Biomolecular Interactions Facility. The Huck Institutes.
  • Isothermal titr

Sources

Foundational

An In-depth Technical Guide to the Crystallographic Analysis of N-Pyridin-4-yl-guanidine and its Analogs

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount for elucidating its function and optimizing its properties. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount for elucidating its function and optimizing its properties. This guide provides a comprehensive technical overview of the methodologies involved in determining the crystallographic structure of N-Pyridin-4-yl-guanidine and related compounds. While a deposited crystal structure for the specific N-Pyridin-4-yl-guanidine is not publicly available as of this writing, this whitepaper leverages established protocols and the crystallographic data of a closely related analog, 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine (ADG), to provide a robust framework for its synthesis, crystallization, and X-ray diffraction analysis.[1]

The guanidinium group, a key feature of N-Pyridin-4-yl-guanidine, is a versatile functional group in medicinal chemistry due to its ability to form strong, directional hydrogen bonds and its protonated state at physiological pH.[2] The pyridine ring, a common scaffold in pharmaceuticals, further contributes to the molecule's potential for diverse intermolecular interactions. The precise characterization of the solid-state structure of such compounds through single-crystal X-ray diffraction is therefore a critical step in rational drug design and materials science.

I. Synthesis of Pyridinyl-Guanidine Derivatives

The synthesis of N-substituted guanidines can be approached through several well-established routes. A common and effective method involves the reaction of a primary amine with a guanylating agent. For the synthesis of a compound like N-Pyridin-4-yl-guanidine or its analogs, a logical synthetic pathway would involve the reaction of the corresponding aminopyridine with a suitable guanylating reagent.

A representative synthesis for a related compound, 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine (ADG), was achieved through the reaction of 2-chloro-4-amino-3,5-dinitropyridine with guanidine carbonate in the presence of a base.[1] This approach highlights a common strategy for forming the C-N bond between the pyridine ring and the guanidine moiety.

Experimental Protocol: Synthesis of a Pyridinyl-Guanidine Analog

This protocol is adapted from the synthesis of 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine and serves as a foundational procedure.[1]

  • Reaction Setup: To a solution of the appropriate chloropyridine derivative (1.0 equivalent) in a suitable organic solvent (e.g., ethyl acetate), add guanidine carbonate (1.0-1.5 equivalents) and a base such as potassium carbonate (2.0-3.0 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux (approximately 80°C) and stirred vigorously for several hours (e.g., 8 hours).[1] The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then isolated by filtration and purified. Purification can be achieved by recrystallization from a suitable solvent system to yield the desired pyridinyl-guanidine product.

Caption: Generalized workflow for the synthesis of pyridinyl-guanidine derivatives.

II. Crystallization Strategies for Single-Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray structure determination. The choice of crystallization method and solvent system is critical and often requires empirical screening. For pyridine-containing compounds, several techniques have proven effective.[3][4]

Key Crystallization Techniques
  • Slow Evaporation: This is the most straightforward method. The purified compound is dissolved in a suitable solvent to near-saturation. The solvent is then allowed to evaporate slowly, leading to a gradual increase in concentration and, eventually, crystal formation.[3] To control the rate of evaporation, the crystallization vessel can be covered with a perforated film.[5]

  • Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing it in a sealed container with a larger volume of a "poor" solvent (an anti-solvent) in which the compound is less soluble. The vapors of the anti-solvent slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[3]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals. The rate of cooling is a crucial parameter influencing crystal quality.[4]

Experimental Protocol: Crystallization by Slow Evaporation
  • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. Ethanol, methanol, and acetonitrile are often good starting points for polar organic molecules.[4]

  • Solution Preparation: Dissolve the purified pyridinyl-guanidine derivative in the chosen solvent, gently warming if necessary to achieve complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap or parafilm with a few small pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Monitor the vial for crystal growth over several days to weeks. Once suitable crystals have formed, they can be carefully harvested using a spatula or by decanting the mother liquor.

Crystallization_Methods cluster_0 Crystallization Techniques cluster_1 Governing Principles Slow_Evaporation Slow Evaporation Concentration Increasing Solute Concentration Slow_Evaporation->Concentration Vapor_Diffusion Vapor Diffusion Solubility Decreasing Solubility Vapor_Diffusion->Solubility Slow_Cooling Slow Cooling Temperature Decreasing Temperature Slow_Cooling->Temperature

Caption: Core principles behind common crystallization techniques.

III. Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[6][7]

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[5]

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The instrument rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[7]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.[7]

Crystallographic Data for 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine (ADG)

The following table summarizes the crystallographic data obtained for the closely related compound, ADG, which serves as a valuable reference for what can be expected for N-Pyridin-4-yl-guanidine.[1]

ParameterValue
Crystal System Monoclinic
Space Group Pbca
a (Å) 7.23
b (Å) 14.56
c (Å) 17.93
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1911
Z 8
Density (calculated) (g/cm³) 1.677

Table 1: Crystallographic data for the analog 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine.[1]

XRay_Diffraction_Workflow Start Single Crystal Mounting Mount on Goniometer Start->Mounting Data_Collection X-ray Diffraction Data Collection (Low Temperature) Mounting->Data_Collection Processing Data Processing (Unit Cell & Space Group) Data_Collection->Processing Solution Structure Solution (Direct/Patterson Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Final_Structure Final Crystal Structure (Bond Lengths, Angles, etc.) Refinement->Final_Structure

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

IV. Conclusion and Future Directions

This technical guide has outlined the essential steps for the synthesis, crystallization, and X-ray structural analysis of N-Pyridin-4-yl-guanidine and its analogs. By leveraging established protocols and data from a closely related compound, researchers can confidently approach the structural characterization of this and similar molecules. The determination of the precise three-dimensional structure of N-Pyridin-4-yl-guanidine will be invaluable for understanding its chemical properties and for guiding its application in drug discovery and materials science. The Cambridge Structural Database (CSD) remains a critical resource for researchers to deposit and access crystallographic data, and it is anticipated that the structure of N-Pyridin-4-yl-guanidine will eventually be available through this repository.[8]

V. References

  • BenchChem. (n.d.). Introduction to Crystallization of Pyridine N-Oxide Compounds. Retrieved from BenchChem website.

  • BenchChem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. Retrieved from BenchChem website.

  • Cheung, E. Y., Fujii, K., Guo, F., et al. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(4), 253-260.

  • IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. Retrieved from IUCr Journals website.

  • ACS Publications. (2021, March 23). Compression Rate-Dependent Crystallization of Pyridine. The Journal of Physical Chemistry C.

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from UZH website.

  • PMC. (2018, April 24). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate.

  • ChemScene. (n.d.). 1286277-20-0 | N-Pyridin-4-yl-guanidine dihydrochloride. Retrieved from ChemScene website.

  • BenchChem. (n.d.). Single crystal X-ray diffraction of organometallic compounds. Retrieved from BenchChem website.

  • BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from BiŌkeanós website.

  • Canadian Science Publishing. (2023, January 17). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups.

  • MDPI. (2021, January 13). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model.

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from PSDS website.

Sources

Exploratory

Hydrogen Bonding Capabilities of N-Pyridin-4-yl-guanidine Ligands: Mechanisms, Supramolecular Assembly, and Drug Design Applications

Executive Summary The rational design of small-molecule ligands requires a precise understanding of non-covalent interactions, particularly hydrogen bonding. N-Pyridin-4-yl-guanidine derivatives represent a highly privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule ligands requires a precise understanding of non-covalent interactions, particularly hydrogen bonding. N-Pyridin-4-yl-guanidine derivatives represent a highly privileged scaffold in medicinal chemistry and supramolecular material science. By combining the strong hydrogen-bond donating (HBD) capacity of a guanidine moiety with the hydrogen-bond accepting (HBA) capability of a pyridine ring, these ligands can form robust, extended interaction networks. This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural mechanisms, and self-validating biophysical protocols used to characterize the hydrogen-bonding capabilities of N-pyridin-4-yl-guanidine ligands.

Physicochemical Architecture and Protonation Dynamics

The unique binding affinity of N-pyridin-4-yl-guanidine ligands is fundamentally driven by the distinct pKa values of its two core functional groups, which dictate their protonation states at physiological pH (7.4):

  • The Guanidine Moiety (pKa > 11): Guanidine is a highly basic functional group. Under physiological conditions, it is fully protonated to form a resonance-stabilized guanidinium cation[1]. This cationic state is critical because it acts as a powerful, bidentate hydrogen-bond donor, capable of forming highly stable, charge-assisted hydrogen bonds with negatively charged target residues (e.g., phosphates in DNA/RNA or carboxylates in protein binding pockets)[1].

  • The Pyridine Moiety (pKa ~ 5.2): Conversely, the pyridine nitrogen remains largely neutral at physiological pH. The unprotonated nitrogen lone pair serves as a highly directional and strong hydrogen-bond acceptor.

The "Amine-to-Guanidine Switch" is a recognized strategy in drug development where replacing a primary amine (pKa 8–10) with a guanidine group significantly enhances target stabilization. This is caused by the guanidinium's ability to maintain its protonated state and engage in superior bidentate hydrogen bonding, overcoming the entropic penalties associated with aqueous solvation[1].

HBond_Logic cluster_G Guanidine Moiety (pKa > 11) cluster_P Pyridine Moiety (pKa ~ 5.2) Ligand N-Pyridin-4-yl-guanidine Ligand Core G_State Protonated Guanidinium (Physiological pH) Ligand->G_State P_State Neutral Pyridine (Physiological pH) Ligand->P_State G_Action Bidentate H-Bond Donor (Interacts with Phosphates) G_State->G_Action P_Action Strong H-Bond Acceptor (N-Lone Pair) P_State->P_Action

Logical flow of protonation states and H-bonding roles in N-pyridin-4-yl-guanidine ligands.

Quantitative H-Bonding Data Profile

To illustrate the hydrogen-bonding capacity of this scaffold, we can analyze two well-documented clinical compounds containing the N-pyridin-4-yl-guanidine (or closely related cyanoguanidine) substructure: Pinacidil and CHS-828 .

CompoundPrimary TargetClinical ApplicationH-Bond DonorsH-Bond AcceptorsTPSA (Ų)
Pinacidil (Anhydrous) ATP-sensitive K+ ChannelsAntihypertensive (Vasodilator)2373.1
Pinacidil (Monohydrate) ATP-sensitive K+ ChannelsAntihypertensive (Vasodilator)34N/A
CHS-828 (GMX1778) NAMPTAnti-cancer Agent2482.3

Data synthesized from PubChem computational property records[2],[3],[4]. Note: The inclusion of cyano-substitutions in these specific drugs slightly alters the baseline HBA/HBD count compared to an unsubstituted N-pyridin-4-yl-guanidine.

Mechanistic Case Studies
  • Pinacidil: Pinacidil acts by opening ATP-sensitive potassium channels in smooth muscle cells, leading to peripheral vasodilation[4]. The guanidine core provides the necessary hydrogen-bond donors to anchor the molecule within the channel's regulatory domain, while the lipophilic side chains dictate membrane permeability.

  • CHS-828: CHS-828 is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), utilized in solid tumor treatment trials[2]. The pyridyl cyanoguanidine moiety inserts deeply into the enzymatic pocket, where the pyridine ring acts as an H-bond acceptor to specific active-site tyrosine/serine residues, and the guanidine core donates hydrogen bonds to the protein backbone, effectively outcompeting the natural substrate.

Self-Validating Experimental Protocol: Thermodynamic & Structural Mapping

To rigorously prove that the binding affinity of an N-pyridin-4-yl-guanidine ligand is driven by hydrogen bonding rather than non-specific hydrophobic collapse, researchers must employ a coupled biophysical workflow.

The following protocol outlines a self-validating system using Isothermal Titration Calorimetry (ITC) and X-Ray Crystallography. The causality behind this specific combination is that ITC quantifies the thermodynamic signature (enthalpy) of the hydrogen bonds, while crystallography maps their exact spatial coordinates.

Phase 1: Buffer-Independent Isothermal Titration Calorimetry (ITC)

When a highly basic guanidine ligand binds to a protein, proton exchange with the bulk solvent often occurs. If not accounted for, the heat of buffer ionization ( ΔHion​ ) will skew the measured binding enthalpy ( ΔHapp​ ). To validate true hydrogen-bond formation, the experiment must be decoupled from buffer effects.

  • Preparation: Dialyze the target protein extensively against two distinct buffers with vastly different ionization enthalpies (e.g., Phosphate buffer ΔHion​≈1.2 kcal/mol; Tris buffer ΔHion​≈11.3 kcal/mol) at pH 7.4.

  • Titration: Inject the N-pyridin-4-yl-guanidine ligand into the protein cell at 25°C using a microcalorimeter.

  • Self-Validation (Causality): Plot ΔHapp​ against ΔHion​ . The y-intercept of this linear regression yields the intrinsic binding enthalpy ( ΔHbind​ ), representing the true thermodynamic contribution of the hydrogen bonds. If the calculated ΔHbind​ is highly exothermic (negative) and consistent across both buffers, the hydrogen-bond network is validated as the primary driver of affinity.

Phase 2: High-Resolution X-Ray Crystallography

To visually confirm the bidentate interactions predicted by the ITC enthalpy data:

  • Crystallization: Utilize the hanging-drop vapor diffusion method. Mix 1 μ L of the protein-ligand complex with 1 μ L of precipitant solution. Causality for choice: Hanging-drop allows for slower, controlled equilibration, preventing the highly basic guanidinium from precipitating the protein prematurely.

  • Data Collection: Harvest crystals and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron light source.

  • Refinement & Self-Validation: Solve the structure using molecular replacement. Critical Validation Step: Monitor the Rfree​ value during refinement. If Rfree​ diverges from Rwork​ by more than 5-7%, the hydrogen-bond network modeled around the guanidine moiety is likely overfitted to noise in the electron density map. A valid bidentate H-bond will show continuous Fo​−Fc​ electron density between the guanidine nitrogens and the target acceptor atoms at a distance of 2.7–3.1 Å.

Protocol_Workflow Step1 1. Complex Incubation Equilibrate Ligand & Target Step2 2. Dual-Buffer ITC Decouple Ionization Enthalpy Step1->Step2 Thermodynamic Validation Step3 3. X-Ray Crystallography Hanging-Drop Vapor Diffusion Step2->Step3 Enthalpy Confirmed Step4 4. Electron Density Refinement Validate H-Bonds (R-free < 0.25) Step3->Step4 Structural Resolution

Self-validating workflow for quantifying and mapping ligand-target hydrogen bond networks.

Conclusion

The N-pyridin-4-yl-guanidine scaffold is a masterclass in supramolecular design. By leveraging the high pKa of the guanidine group for bidentate hydrogen-bond donation and the neutral pyridine ring for targeted hydrogen-bond acceptance, researchers can engineer highly specific, enthalpically driven ligands. Ensuring the integrity of these molecular designs requires rigorous, self-validating biophysical workflows that pair thermodynamic decoupling with high-resolution structural mapping.

Sources

Foundational

Pharmacokinetics and ADME Profiling of N-Pyridin-4-yl-guanidine Derivatives: A Technical Guide for Drug Development

Executive Summary & Mechanistic Grounding N-Pyridin-4-yl-guanidine derivatives, most notably the cyanoguanidine compound GMX1778 (also known as CHS828), represent a highly potent class of targeted anti-cancer agents. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

N-Pyridin-4-yl-guanidine derivatives, most notably the cyanoguanidine compound GMX1778 (also known as CHS828), represent a highly potent class of targeted anti-cancer agents. Their primary mechanism of action is the competitive inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway[1].

From a pharmacokinetic (PK) perspective, the development of these compounds has been historically bottlenecked by the physical chemistry of the cyanoguanidine core. The highly crystalline nature of the N-pyridin-4-yl-guanidine moiety results in poor aqueous solubility, leading to erratic gastrointestinal absorption and high inter-patient variability[2]. Furthermore, because NAMPT inhibition requires prolonged metabolic blockade to successfully deplete intracellular NAD+ and ATP pools, transient spikes in plasma concentration are biologically ineffective and often lead to off-target toxicities[3].

To overcome these limitations, modern drug development has pivoted to soluble prodrug strategies, such as GMX1777, which is designed for continuous intravenous (IV) infusion to maintain steady-state pharmacokinetics[4].

Pathway A GMX1777 (Soluble Prodrug) B Serum Esterases (Rapid Cleavage) A->B IV Admin C GMX1778 (Active Moiety) B->C t1/2 < 15 min D NAMPT Inhibition C->D Target Binding E NAD+ / ATP Depletion D->E Metabolic Arrest

Caption: Metabolic activation of GMX1777 to GMX1778 and subsequent NAMPT-mediated NAD+ depletion pathway.

ADME Profile & Pharmacokinetic Challenges

As a Senior Application Scientist, understanding the causality behind the ADME (Absorption, Distribution, Metabolism, Excretion) profile of N-pyridin-4-yl-guanidines is critical for designing effective dosing regimens.

Absorption and Bioavailability

Oral administration of the parent compound (GMX1778) yields unpredictable bioavailability. Clinical evaluations demonstrated massive intra- and inter-individual variation in Cmax​ and Area Under the Curve (AUC)[5]. The causality here is driven by dissolution-rate-limited absorption in the gut. By synthesizing GMX1777—a water-soluble prodrug—researchers bypassed the absorption barrier entirely, allowing for direct IV administration and predictable dose-proportional exposure[6].

Distribution

N-pyridin-4-yl-guanidines exhibit a high volume of distribution ( Vd​ ), indicating extensive tissue penetration. This is highly desirable for solid tumor targeting. However, the active moiety is heavily partitioned into erythrocytes, which can act as a secondary depot, complicating plasma-based PK modeling.

Metabolism and Excretion

The prodrug GMX1777 is rapidly hydrolyzed by non-specific serum esterases into the active GMX1778 moiety, with a prodrug half-life of less than 15 minutes[4]. The active compound, however, relies primarily on hepatic clearance. The terminal half-life ( t1/2​ ) of GMX1778 is relatively short, averaging 2.1 ± 0.52 hours[5].

The Pharmacodynamic-Pharmacokinetic (PD-PK) Disconnect: Because NAD+ depletion takes 24–48 hours to induce apoptosis, a drug with a 2-hour half-life administered via bolus will fail to maintain the necessary target inhibition[3]. This causality dictates the experimental and clinical necessity of administering the compound via a 24-hour continuous IV infusion to maintain a steady-state concentration ( Css​ ) of approximately 1 µg/mL[3].

Quantitative Pharmacokinetic Data

The following table summarizes the comparative pharmacokinetic parameters, illustrating the shift from oral parent drug to IV prodrug regimens.

PK ParameterGMX1778 (Oral Bolus)GMX1777 (24h IV Infusion)Causality / Clinical Impact
Active Moiety GMX1778GMX1778 (Rapidly converted)Prodrug ensures 100% bioavailability of the active core.
Aqueous Solubility Poor (< 0.1 mg/mL)High (> 50 mg/mL)Enables high-concentration IV formulation without precipitation.
Half-life ( t1/2​ ) 2.1 ± 0.52 hoursProdrug: < 15 minShort half-life of active moiety necessitates continuous infusion.
Exposure ( Cmax​ / AUC) Highly variablePredictable, dose-proportionalSteady-state ( Css​ ) achieved, maximizing continuous NAMPT blockade.
Dose-Limiting Toxicity GI Hemorrhage, ThrombocytopeniaThrombocytopeniaGI toxicity bypassed via IV route; on-target marrow toxicity remains.

Experimental Protocols for PK Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal checks to verify extraction efficiency, matrix stability, and instrument calibration.

Protocol A: In Vitro Prodrug Conversion and Serum Stability Assay

This assay determines the rate at which the prodrug (GMX1777) converts to the active N-pyridin-4-yl-guanidine (GMX1778) in biological matrices.

  • Matrix Preparation: Thaw pooled human or murine serum at 37°C. Self-Validation: Include a heat-inactivated serum control (56°C for 30 min) to differentiate enzymatic cleavage from spontaneous chemical hydrolysis.

  • Spiking: Spike the prodrug into the serum to achieve a final concentration of 10 µM.

  • Incubation & Sampling: Incubate at 37°C under gentle agitation. Extract 50 µL aliquots at 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 100 ng/mL of a Stable-Isotope Labeled Internal Standard (SIL-IS). Causality: The cold organic solvent denatures esterases instantly, halting conversion, while the SIL-IS normalizes subsequent LC-MS/MS matrix effects.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to LC vials for immediate LC-MS/MS analysis.

Protocol B: In Vivo Pharmacokinetic Profiling via 24-Hour Infusion

Because bolus dosing fails to capture the efficacy profile of these compounds, PK studies in murine models must utilize continuous infusion.

  • Surgical Preparation: Implant mice with jugular vein catheters connected to a micro-infusion pump. Allow 48 hours for recovery.

  • Dosing: Administer GMX1777 at 75 mg/kg over a 24-hour continuous infusion[3].

  • Serial Sampling: Collect 20 µL blood samples via tail vein nick at 0.5, 1, 2, 4, 8, 12, and 24 hours (end of infusion), and at 25, 26, and 28 hours (washout phase).

  • Sample Handling: Collect blood in K2-EDTA tubes containing 1 mM of dichlorvos (an esterase inhibitor). Self-Validation: Dichlorvos prevents ex vivo conversion of any remaining prodrug to the active drug while the sample sits in the tube, ensuring the measured concentrations accurately reflect in vivo circulating levels.

  • Quantification: Process via protein precipitation (as in Protocol A) and quantify both GMX1777 and GMX1778 simultaneously using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Workflow S1 1. Continuous IV Infusion (Maintain Steady-State) S2 2. Serial Plasma Sampling (Esterase Inhibitor Added) S1->S2 S3 3. Protein Precipitation (Acetonitrile + SIL-IS) S2->S3 S4 4. LC-MS/MS Quantification (MRM Mode, Positive Ion) S3->S4 S5 5. Non-Compartmental Analysis (AUC, Clearance, Vd) S4->S5

Caption: Step-by-step in vivo pharmacokinetic profiling workflow for N-pyridin-4-yl-guanidine derivatives.

References

  • Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors Source: ACS Publications URL:[Link][1]

  • A phase I trial of GMX1777, an inhibitor of nicotinamide phosphoribosyl transferase (NAMPRT), given as a 24-hour infusion Source: Journal of Clinical Oncology (ASCO Publications) URL:[Link][4]

  • Preclinical development of the nicotinamide phosphoribosyl transferase inhibitor prodrug GMX1777 Source: ResearchGate / Anti-Cancer Drugs URL:[Link][3]

  • A phase 1 trial of GMX1777: An inhibitor of nicotinamide phosphoribosyl transferase (NAMPRT) Source: Journal of Clinical Oncology (ASCO Publications) URL:[Link][6]

  • The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases Source: Frontiers in Pharmacology URL:[Link][2]

  • Squaramides as Bioisosteres in Contemporary Drug Design Source: Chemical Reviews (ACS Publications) URL:[Link][5]

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing N-Pyridin-4-yl-guanidine derivatives

In-Depth Application Note: Synthesis, Validation, and Mechanism of N-Pyridin-4-yl-guanidine Derivatives Pharmacological Context & Target Rationale N-Pyridin-4-yl-guanidine derivatives, most notably cyanoguanidines such a...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Application Note: Synthesis, Validation, and Mechanism of N-Pyridin-4-yl-guanidine Derivatives

Pharmacological Context & Target Rationale

N-Pyridin-4-yl-guanidine derivatives, most notably cyanoguanidines such as CHS 828 (GMX1778), have emerged as highly potent, competitive inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT)[1]. In mammalian cells, NAMPT is the rate-limiting enzyme in the salvage pathway responsible for synthesizing Nicotinamide Adenine Dinucleotide (NAD+) from nicotinamide[2].

Malignant cells exhibit a high turnover of NAD+ due to increased demands for energy production and constant DNA repair mechanisms. By selectively inhibiting NAMPT, N-Pyridin-4-yl-guanidine derivatives induce a rapid depletion of intracellular NAD+ pools, leading to ATP depletion and subsequent cancer cell death[3].

Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN Catalyzed by NAMPT NAMPT NAMPT Enzyme NAMPT->NMN NAD NAD+ NMN->NAD NMNAT CellDeath Cancer Cell Death NAD->CellDeath Depletion leads to Drug N-Pyridin-4-yl-guanidine (e.g., CHS 828) Drug->NAMPT Competitive Inhibition

Mechanism of action: NAMPT inhibition leading to NAD+ depletion and cancer cell death.

Retrosynthetic Strategy & Reaction Design

The synthesis of polyaromatic or alkyl-branched cyanoguanidines requires a robust, high-yielding approach that bypasses the steric hindrance often encountered during direct guanidine assembly. The most efficient route utilizes a two-step addition-elimination sequence starting from a cyano-carbonimidodithioate intermediate[4].

Workflow A 4-Aminopyridine C Intermediate: Methyl N'-cyano-N-(pyridin-4-yl)carbamimidothioate A->C Addition/Elimination (Pyridine, Reflux) B Dimethyl cyanocarbonimidodithioate B->C E Target Derivative: N-Pyridin-4-yl-cyanoguanidine (e.g., CHS 828) C->E Amidation (DMAP, Pyridine, 95°C) D Alkyl Amine (e.g., 6-(4-chlorophenoxy)hexylamine) D->E

Retrosynthetic workflow for the assembly of N-Pyridin-4-yl-guanidine derivatives.

Step-by-Step Experimental Protocol

This methodology details the synthesis of the prototypical derivative, CHS 828 (N-(6-(4-chlorophenoxy)hexyl)-N'-cyano-N''-4-pyridylguanidine), utilizing a self-validating precipitation strategy to ensure high purity without complex chromatography[5].

Phase 1: Synthesis of the Carbamimidothioate Intermediate Objective: Activate the 4-aminopyridine core for subsequent nucleophilic attack.

  • Reagent Preparation: Dissolve 4-aminopyridine (1.0 eq) and dimethyl cyanocarbonimidodithioate (1.0 eq) in anhydrous pyridine[4].

  • Thermal Activation: Heat the reaction mixture to reflux under an inert argon atmosphere. Mechanistic Insight: Pyridine serves a dual role here; it acts as a high-boiling solvent and a mild base. By scavenging any acidic byproducts, it prevents the protonation of the incoming amine, thereby maintaining its nucleophilicity.

  • Isolation: Cool the reaction to room temperature. Induce precipitation of the intermediate, methyl N'-cyano-N-(pyridin-4-yl)carbamimidothioate, by adding cold diethyl ether. Filter the solid and dry under vacuum[4].

Phase 2: Amidation and Guanidine Assembly Objective: Displace the methylthio leaving group with the target alkyl amine to form the final cyanoguanidine.

  • Reaction Setup: In a dry round-bottom flask, combine the intermediate from Phase 1 (3.0 mmol) with 6-(4-chlorophenoxy)hexylamine (6.0 mmol) in 4 mL of anhydrous pyridine[5]. Mechanistic Insight: An excess of the alkyl amine is utilized to drive the equilibrium forward in this substitution reaction.

  • Catalysis: Add triethylamine (6.0 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 10 mg)[5]. Mechanistic Insight: DMAP acts as a potent nucleophilic catalyst. It attacks the intermediate to form a highly reactive acylpyridinium-like species, which drastically accelerates the displacement of the sluggish methylthio group by the alkyl amine.

  • Execution: Stir the solution at 95 °C for 6 hours to ensure complete conversion[5].

  • Self-Validating Purification: Cool the mixture to room temperature and add 10 mL of diethyl ether. The resulting suspension is filtered and washed with ether to yield the crystalline target compound[5]. Mechanistic Insight: The highly polar cyanoguanidine product selectively crystallizes from the non-polar ether solvent. This acts as a self-validating purification step, leaving unreacted starting materials and non-polar impurities in the filtrate.

Physicochemical & Biological Validation

To ensure the integrity of the synthesized N-Pyridin-4-yl-guanidine derivative, validate the batch against established physicochemical parameters before proceeding to in vitro assays.

ParameterSpecificationReference
Molecular Weight 371.86 g/mol [6]
Chemical Formula C19H22ClN5O[6]
Primary Target NAMPT (Nicotinamide Phosphoribosyltransferase)[1]
In Vitro Efficacy (IC50) < 25 nM[1]
Optimal Solvent DMSO (Soluble up to 100 mM / 37.19 mg/mL)[6]

Sources

Application

Application Note: Preparation and Characterization of N-Pyridin-4-yl-Guanidine Metal-Organic Frameworks (4-PG MOFs)

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Researchers. Introduction & Rationale Metal-Organic Frameworks (MOFs) have revolutionized the fields of gas separation, catalysis, and targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Researchers.

Introduction & Rationale

Metal-Organic Frameworks (MOFs) have revolutionized the fields of gas separation, catalysis, and targeted therapeutics due to their tunable porosity and structural diversity. The integration of highly basic, hydrogen-bonding functional groups into MOF pores remains a critical objective for capturing acidic gases (like CO₂) and encapsulating polar drug molecules.

The N-pyridin-4-yl-guanidine (4-PG) ligand represents a highly versatile ditopic building block. It combines a pyridine nitrogen—an excellent Lewis base for robust coordination to transition metals (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺)—with a terminal guanidine moiety. The guanidine group (pKₐ > 11) remains largely uncoordinated due to steric and electronic constraints, projecting into the MOF pores. This creates a highly basic, hydrogen-bond-donating microenvironment capable of forming stable carbonate/carbamate networks for CO₂ capture [1], or interacting with the phosphate backbones and acidic functional groups of therapeutic agents [2]. Furthermore, the 4-pyridylguanidine pharmacophore itself is a known bioactive motif (e.g., the NAMPT inhibitor CHS-828) [3], making 4-PG MOFs uniquely suited for advanced biomedical applications.

Mechanistic Insights and Experimental Causality

To ensure reproducibility and high crystallinity, the synthesis of 4-PG MOFs relies on strict thermodynamic control. As a Senior Application Scientist, it is crucial to understand the why behind the methodology:

  • Solvent Selection (DMF/EtOH): N,N-Dimethylformamide (DMF) ensures the complete dissolution of the 4-PG ligand and metal precursors. However, DMF alone often leads to rapid, uncontrolled precipitation. The addition of Ethanol (EtOH) modulates the dielectric constant of the mixture and controls the deprotonation equilibrium of the guanidinium salt, shifting the reaction from a kinetic to a thermodynamic regime.

  • Acidic Modulation (Acetic Acid): The inclusion of a monotopic acid modulator (e.g., acetic acid) is a self-validating step for crystallinity. The modulator competes with the 4-PG pyridine nitrogen for metal coordination sites. This reversible competition slows down the framework extension, allowing structural "errors" to dissolve and recrystallize into a defect-free, highly porous lattice [4].

  • Supercritical CO₂ (scCO₂) Activation: Guanidine groups form extensive, strong hydrogen-bonding networks with trapped solvent molecules (DMF/H₂O). Standard thermal evacuation under vacuum requires temperatures that would either collapse the delicate MOF pores via capillary forces or thermally degrade the guanidine moiety. scCO₂ bypasses the liquid-gas phase boundary, ensuring zero surface tension during solvent removal, thereby preserving the ultra-high surface area.

Experimental Workflows and Protocols

Protocol A: Solvothermal Assembly of Zn-(4-PG) MOF

Note: This protocol assumes the pre-synthesis or commercial procurement of the 4-PG ligand.

  • Precursor Preparation: In a 20 mL scintillation vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O (148.7 mg) and 0.5 mmol of 4-PG ligand (68.1 mg) in 10 mL of a DMF/EtOH solvent mixture (1:1 v/v).

  • Modulator Addition: Add 5.0 mmol (10 equivalents relative to the metal) of glacial acetic acid (286 µL) to the solution. Sonicate for 10 minutes until the solution is completely clear.

  • Solvothermal Synthesis: Transfer the homogeneous solution to a Teflon-lined stainless-steel autoclave. Seal and heat in a programmable oven at 120 °C for 48 hours.

  • Controlled Cooling: Program the oven to cool to room temperature at a rate of 5 °C/hour. Critical Step: Rapid cooling induces thermal shock and micro-fractures in the MOF crystals, drastically reducing the accessible pore volume.

  • Harvesting: Isolate the resulting pale-yellow octahedral crystals via vacuum filtration.

Protocol B: Activation via Solvent Exchange and scCO₂
  • Solvent Exchange: Immerse the as-synthesized crystals in 15 mL of absolute ethanol. Replace the ethanol every 12 hours for 3 consecutive days to fully displace high-boiling DMF from the pores.

  • scCO₂ Drying: Transfer the ethanol-exchanged MOF to a supercritical critical point dryer. Flush the chamber with liquid CO₂ at 10 °C for 2 hours to exchange the ethanol.

  • Supercritical Transition: Raise the chamber temperature to 40 °C and the pressure to 100 bar, taking the CO₂ into the supercritical phase. Hold for 4 hours.

  • Depressurization: Slowly vent the scCO₂ at a rate of 5 bar/min to yield the fully activated, porous 4-PG MOF. Store in an argon-filled glovebox.

Data Presentation

The following tables summarize the optimization parameters and the resulting physicochemical properties of the synthesized 4-PG MOFs, providing a benchmark for quality control.

Table 1: Optimization of Solvothermal Synthesis Parameters

Temperature (°C)Modulator (Eq.)Solvent Ratio (DMF:EtOH)Crystallinity (PXRD)Yield (%)
8001:0Amorphous / Kinetic85
12051:1Moderate72
120 10 1:1 High / Phase-Pure 65
150101:1Low (Ligand Decomp.)30

Table 2: Typical Physicochemical Properties of Activated 4-PG MOFs

PropertyValueAnalytical Method
BET Surface Area 1,250 ± 50 m²/gN₂ Adsorption Isotherm (77 K)
Total Pore Volume 0.55 cm³/gN₂ Adsorption (P/P₀ = 0.99)
CO₂ Uptake Capacity 3.2 mmol/gCO₂ Isotherm (298 K, 1 bar)
Drug Loading (5-FU) 25.4 wt%TGA / UV-Vis Spectroscopy

Visualizations

Synthetic Workflow

Workflow L 4-PG Ligand (N-donor & H-bond donor) S Solvothermal Assembly (DMF/EtOH, 120°C, 48h) L->S M Metal Precursor (e.g., Zn(NO3)2) M->S W Solvent Exchange (EtOH washing, 3 days) S->W A Supercritical CO2 Activation (40°C, 100 bar) W->A F Porous 4-PG MOF (Active Guanidine Pores) A->F

Caption: Step-by-step synthetic workflow for the preparation and activation of 4-PG MOFs.

Mechanistic Pathway of Host-Guest Interactions

Mechanism G Free Guanidine Moiety (pKa > 11) Hbond Multi-point H-Bonding Network in MOF Pore G->Hbond Activation CO2 CO2 Capture (Carbonate/Carbamate) Hbond->CO2 Gas Separation Drug Drug Encapsulation (e.g., Acidic Therapeutics) Hbond->Drug Nanomedicine Release Stimuli-Responsive Release (pH Triggered) Drug->Release In Vivo

Caption: Mechanistic pathway of CO₂ capture and drug encapsulation driven by guanidine H-bonding.

References

  • Title: CO₂ Capture from Ambient Air by Crystallization with a Guanidine Sorbent Source: Angewandte Chemie International Edition (2017) URL: [Link]

  • Title: Guanidyl-Functionalized Magnetic Bimetallic MOF Nanocomposites Developed for Selective Enrichment of Phosphopeptides Source: ACS Sustainable Chemistry & Engineering (2020) URL: [Link]

  • Title: Photolabile Ruthenium Complexes to Cage and Release a Highly Cytotoxic Anticancer Agent (CHS-828) Source: European Journal of Inorganic Chemistry / PubMed (2018) URL: [Link]

  • Title: Guanidine-Functionalized PIM-1 as a High-Capacity Polymeric Sorbent for CO₂ Capture Source: Chemistry of Materials (2024) URL: [Link]

Method

Application Notes &amp; Protocols: Leveraging N-Pyridin-4-yl-guanidine as a Versatile Precursor for Kinase Inhibitor Discovery

Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Consequently, they have be...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Consequently, they have become one of the most important targets in modern drug discovery. The guanidinium group is a privileged structural motif in medicinal chemistry, recognized for its ability to engage in multiple hydrogen bonds and electrostatic interactions, often mimicking the phosphate-binding interactions of arginine within an enzyme's active site.[3][4] This makes it a powerful pharmacophore for designing potent kinase inhibitors. This document provides a comprehensive guide for researchers on utilizing N-Pyridin-4-yl-guanidine, a versatile chemical scaffold, as a precursor for the synthesis and screening of novel kinase inhibitor libraries. We will detail the rationale behind this approach, provide robust protocols for chemical synthesis, and outline a high-throughput screening workflow using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

The Strategic Advantage of the Pyridinyl-Guanidine Scaffold

The design of kinase inhibitors often focuses on scaffolds that can effectively compete with ATP by occupying its binding pocket. The N-Pyridin-4-yl-guanidine core combines two key features that make it an excellent starting point for inhibitor design:

  • The Guanidinium Moiety: At physiological pH, the guanidine group is protonated, forming a planar, resonance-stabilized cation. This allows it to act as a multi-dentate hydrogen bond donor, effectively anchoring the inhibitor to the hinge region of the kinase domain—a critical interaction for potent inhibition.[3][5][6]

  • The Pyridine Ring: The pyridine ring is a common heterocycle found in numerous FDA-approved kinase inhibitors.[7][8] It serves as a rigid, synthetically tractable core that can be readily functionalized to explore the different sub-pockets of the ATP-binding site, enabling the optimization of both potency and selectivity.

By using N-Pyridin-4-yl-guanidine as a precursor, researchers can rapidly generate a diverse library of compounds, each exploring different chemical space around this validated pharmacophore. This strategy accelerates the hit-identification phase of drug discovery.

Synthesis of N-Pyridin-4-yl-guanidine and Derivative Libraries

The synthesis of the core precursor and its subsequent diversification are foundational to this workflow. The general approach involves the guanylation of an aminopyridine, followed by diversification.

Synthesis of the N-Pyridin-4-yl-guanidine Precursor

A common and effective method for synthesizing the guanidine core is through the reaction of the corresponding amine with a guanylating agent. One straightforward approach utilizes cyanamide under acidic conditions.[9]

Synthesis_of_N-Pyridin-4-yl-guanidine cluster_0 Precursor Synthesis 4-Aminopyridine 4-Aminopyridine Product N-Pyridin-4-yl-guanidine 4-Aminopyridine->Product  H+ Cyanamide Cyanamide (H2NCN) Cyanamide->Product

Caption: General reaction scheme for the synthesis of N-Pyridin-4-yl-guanidine.

Protocol 1: Synthesis of N-Pyridin-4-yl-guanidine Dihydrochloride

  • Causality: This protocol uses aqueous cyanamide with an acid catalyst. The acid protonates the cyanamide, making it more electrophilic and susceptible to nucleophilic attack by the exocyclic amino group of 4-aminopyridine. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media for biological testing.

  • Materials:

    • 4-Aminopyridine

    • 50% w/v Cyanamide solution in water

    • Concentrated Hydrochloric Acid (HCl)

    • Isopropanol

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, dissolve 4-aminopyridine (1.0 eq) in isopropanol.

    • Add concentrated HCl (2.2 eq) dropwise while stirring in an ice bath.

    • Add the 50% cyanamide solution (1.5 eq) to the mixture.

    • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

    • Allow the mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

    • Wash the resulting solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the solid under vacuum to yield N-Pyridin-4-yl-guanidine as a dihydrochloride salt.[10]

    • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Library Generation from the Precursor Scaffold

The true power of this approach lies in the ability to create a library of diverse molecules. This can be achieved through various synthetic strategies, including solid-phase synthesis for higher throughput.[11][12] One can either functionalize the pyridine ring prior to guanylation (e.g., via Suzuki coupling) or modify the guanidine group itself after its formation (requiring an orthogonal protection strategy).

Library_Synthesis_Workflow Start N-Pyridin-4-yl- guanidine Precursor Reaction Parallel Synthesis (e.g., Acylation, Alkylation) Start->Reaction R_Group Diverse Building Blocks (R1, R2, R3...) R_Group->Reaction Library Diverse Kinase Inhibitor Library Reaction->Library

Caption: Conceptual workflow for generating a chemical library from the precursor.

Screening Protocol: HTRF-Based Kinase Inhibition Assay

Once a library of compounds is synthesized, a robust and sensitive high-throughput screening (HTS) assay is required to identify active "hits." The Homogeneous Time-Resolved Fluorescence (HTRF) assay is an industry-standard method that is sensitive, has a low background, and is less prone to compound interference than standard fluorescence assays.[1][13]

Principle of the HTRF Kinase Assay

The HTRF kinase assay measures the phosphorylation of a substrate by a kinase.[14] The assay uses two key components: a biotinylated substrate peptide and a phosphorylation-specific antibody. Detection is achieved with two fluorophores: a Europium (Eu³⁺) cryptate-labeled antibody (donor) and streptavidin-conjugated XL665 (acceptor).

  • In the absence of inhibition: The kinase phosphorylates the biotinylated substrate. The anti-phospho-antibody (labeled with Eu³⁺) and Streptavidin-XL665 both bind to the phosphorylated substrate, bringing the donor and acceptor into close proximity. Excitation of the donor results in Fluorescence Resonance Energy Transfer (FRET) to the acceptor, producing a specific signal at 665 nm.

  • In the presence of an inhibitor: The kinase is blocked, and the substrate is not phosphorylated. The donor and acceptor do not come into proximity, and no FRET occurs.

HTRF_Assay_Principle HTRF Kinase Assay Principle cluster_active Active Kinase (High FRET) cluster_inhibited Inhibited Kinase (Low FRET) Kinase_A Kinase + ATP pSubstrate_A Biotin-P-Substrate Kinase_A->pSubstrate_A Phosphorylation Substrate_A Biotin-Substrate FRET FRET Signal (665 nm) pSubstrate_A->FRET Proximity Eu_Ab Eu-Ab Eu_Ab->pSubstrate_A Binding SA_XL SA-XL665 SA_XL->pSubstrate_A Binding Kinase_I Kinase + ATP Substrate_I Biotin-Substrate Kinase_I->Substrate_I No Reaction Inhibitor Inhibitor Inhibitor->Kinase_I Blocks No_FRET No FRET Signal Substrate_I->No_FRET

Caption: Diagram illustrating the HTRF assay principle for kinase activity.

Detailed HTRF Protocol for IC₅₀ Determination
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds derived from N-Pyridin-4-yl-guanidine against a target kinase.

  • Materials & Reagents:

    • Target Kinase: e.g., MSK1, Src, Abl (recombinant, purified).

    • Substrate: Biotinylated peptide specific to the kinase (e.g., STK Substrate 1 for Ser/Thr kinases).[14]

    • ATP: Adenosine 5'-triphosphate.

    • Test Compounds: Library of N-Pyridin-4-yl-guanidine derivatives, dissolved in 100% DMSO.

    • Assay Buffer: Buffer optimized for the target kinase (often provided with commercial kinase systems).[14]

    • HTRF Detection Reagents: Europium-cryptate labeled anti-phospho-antibody and Streptavidin-XL665 (SA-XL665).

    • HTRF Detection Buffer: Buffer containing EDTA to stop the kinase reaction.

    • Assay Plates: Low-volume, 384-well white microplates.

    • HTRF-compatible Plate Reader.

  • Experimental Procedure:

    • Compound Plating:

      • Prepare serial dilutions of the test compounds in 100% DMSO. A typical starting concentration for a primary screen is 10 mM.

      • Dispense a small volume (e.g., 0.5 µL) of the compound dilutions into the 384-well assay plate.[13] For controls, dispense 0.5 µL of 100% DMSO.

    • Enzyme & Substrate Addition:

      • Prepare a master mix of the kinase and biotinylated substrate in the assay buffer. The concentrations should be optimized beforehand, typically at or below the Kₘ for the substrate.

      • Dispense this enzyme/substrate mix into the wells containing the compounds and controls (e.g., 5.5 µL).

      • Incubate for 15 minutes at room temperature to allow the compounds to bind to the kinase.[13]

    • Initiation of Kinase Reaction:

      • Prepare an ATP solution in the assay buffer at a concentration that is typically at or near the apparent Kₘ for the target kinase.[15]

      • Add the ATP solution to all wells to start the reaction (e.g., 4 µL).

      • Incubate for the desired reaction time (e.g., 30-60 minutes) at room temperature. The plate should be sealed to prevent evaporation.

    • Detection:

      • Prepare the HTRF detection mix by diluting the Eu-antibody and SA-XL665 in the detection buffer.

      • Add the detection mix to all wells to stop the reaction and initiate detection (e.g., 10 µL).[14]

      • Incubate for 60 minutes at room temperature, protected from light.

    • Plate Reading:

      • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis and Presentation:

    • Calculate the HTRF Ratio: For each well, calculate the ratio of the two emission signals: Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000[13]

    • Calculate Percent Inhibition:

      • Positive Control (0% Inhibition): Wells with DMSO instead of a compound.

      • Negative Control (100% Inhibition): Wells without enzyme or with a known potent inhibitor.

      • % Inhibition = 100 x [1 - (Ratio_compound - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)]

    • Determine IC₅₀:

      • Plot the % Inhibition against the logarithm of the compound concentration.

      • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin). The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.

Table 1: Representative Data for a Hypothetical Screening Cascade

Compound IDStructure Modification (from core)Target Kinase IC₅₀ (nM)
PRECURSOR-01 N-Pyridin-4-yl-guanidine> 10,000
LIB-A01 4-chlorophenyl group on guanidine N'1,250
LIB-A02 3,4-dichlorophenyl on guanidine N'450
LIB-B01 4-methoxybenzoyl on guanidine N'8,900
LIB-C05 6-(furan-3-yl) on pyridine ring275

From Hit to Lead: The Path Forward

Identifying a "hit" with a promising IC₅₀ is the first step. The subsequent, critical phase involves optimizing this initial finding.

  • Structure-Activity Relationship (SAR): The data from the primary screen (as shown in Table 1) provides the initial SAR. For example, the data suggests that electron-withdrawing groups on a phenyl ring attached to the guanidine (LIB-A02 vs. LIB-A01) are beneficial, while acylation is detrimental (LIB-B01). Further, functionalizing the pyridine ring itself can yield high potency (LIB-C05). This information guides the next round of chemical synthesis.

  • Selectivity Profiling: A potent inhibitor is only useful if it is also selective. Hits should be screened against a broad panel of kinases to identify potential off-target effects. Commercial services like Eurofins' KinaseProfiler™ or DiscoverX's KINOMEscan® offer panels of hundreds of kinases for this purpose.[16][17] The goal is to find compounds that potently inhibit the target of interest while sparing other kinases, which minimizes the risk of toxicity.

Drug_Discovery_Workflow cluster_workflow Kinase Inhibitor Discovery Pipeline Precursor N-Pyridin-4-yl-guanidine Precursor Synthesis Library Library Synthesis Precursor->Library HTS High-Throughput Screening (HTRF Assay) Library->HTS Hit_ID Hit Identification (Potency & SAR) HTS->Hit_ID Hit_ID->Library Iterative SAR Selectivity Selectivity Profiling (Kinome Panel) Hit_ID->Selectivity Lead_Opt Lead Optimization (ADME/Tox, In Vivo) Selectivity->Lead_Opt

Caption: Overall workflow from precursor synthesis to lead optimization.

Conclusion

The N-Pyridin-4-yl-guanidine scaffold represents a strategically sound starting point for the discovery of novel kinase inhibitors. Its synthesis is straightforward, and it provides a robust anchor for engaging the critical hinge region of the kinase ATP-binding pocket. By combining rational chemical synthesis with modern high-throughput screening technologies like HTRF, research teams can efficiently navigate the early stages of the drug discovery pipeline, rapidly identifying potent and selective compounds for further development as potential therapeutics.

References

  • Nakayama, G. R., Nova, M. P., & Parandoosh, Z. (1998). A Scintillating Microplate Assay for the Assessment of Protein Kinase Activity. Journal of Biomolecular Screening. [Link]

  • Zhang, Y., et al. (2010). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening. [Link]

  • Grokipedia. Scintillation proximity assay. Grokipedia. [Link]

  • Agilent Technologies. (2017). Automation of HTRF eIF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model. Agilent Application Note. [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Blog. [Link]

  • Rozas, I., et al. (2014). Guanidinium-based derivatives: searching for new kinase inhibitors. Medicinal Chemistry Communications. [Link]

  • Pátek, M., Smrcina, M., Nakanishi, E., & Izawa, H. (2000). Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker. Journal of Combinatorial Chemistry. [Link]

  • ResearchGate. HTRF® Kinase Assay Protocol. ResearchGate. [Link]

  • BPS Bioscience. Kinase Screening & Profiling Service. BPS Bioscience. [Link]

  • Pátek, M., Smrcina, M., Nakanishi, E., & Izawa, H. (2000). Solid-phase synthesis of substituted guanidines using a novel acid labile linker. PubMed. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • Reaction Biology. (2020). KINASE PROFILING & SCREENING. Reaction Biology White Paper. [Link]

  • Graves, J. F., et al. (2012). Assay Development for Protein Kinase Enzymes. Probe Development Efforts. [Link]

  • Kennedy, A. J., et al. (2015). Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors. ACS Publications. [Link]

  • Lu, X., et al. (2025). Discovery of N-methylguanidine derivatives as a new type of potent pyruvate kinase M2 inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Hassan, A. M., et al. (2024). Novel guanidine derivatives targeting leukemia as selective Src/Abl dual inhibitors: Design, synthesis and anti-proliferative activity. ResearchGate. [Link]

  • Hassan, A. M., et al. (2024). Novel guanidine derivatives targeting leukemia as selective Src/Abl dual inhibitors: Design, synthesis and anti-proliferative activity. PubMed. [Link]

  • Barešić, L., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules. [Link]

  • Organic Chemistry Portal. Synthesis of guanidines. Organic Chemistry Portal. [Link]

  • Mishiro, K., et al. (2023). Synthesis and evaluation of a deltic guanidinium analogue of a cyclic RGD peptide. Organic & Biomolecular Chemistry. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]

  • Keller, M., et al. (2008). Guanidine−Acylguanidine Bioisosteric Approach in the Design of Radioligands. Journal of Medicinal Chemistry. [Link]

  • El-Ghiaty, A., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. Molecules. [Link]

  • De la Cruz, J., & Tözser, J. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules. [Link]

  • Brandt, G. E. B. (2010). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. Cardiff University. [Link]

  • Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • El-Ghiaty, A., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. [Link]

  • Demjén, A., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry. [Link]

  • Godbout, C., et al. (2004). Synthesis and evaluation of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides as Rho kinase inhibitors and neurite outgrowth promoters. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ghosh, S., et al. (2021). Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. PeerJ. [Link]

  • Elumalai, V., et al. (2024). Guanidine synthesis from various precursors. ResearchGate. [Link]

Sources

Application

Application Note: Comprehensive ¹H and ¹³C NMR Spectroscopic Characterization of N-Pyridin-4-yl-guanidine

Abstract This application note provides a detailed guide for the structural characterization of N-Pyridin-4-yl-guanidine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. N-Pyridin-4-yl-guanidine and its de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the structural characterization of N-Pyridin-4-yl-guanidine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. N-Pyridin-4-yl-guanidine and its derivatives are of significant interest in medicinal chemistry and drug development. Accurate and unambiguous structural elucidation is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. This document outlines optimized protocols for sample preparation, data acquisition, and in-depth spectral interpretation, grounded in established spectroscopic principles. It is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries.

Introduction and Scientific Context

N-Pyridin-4-yl-guanidine is a heterocyclic compound incorporating two key functional moieties: a pyridine ring and a guanidine group. The pyridine ring is a common scaffold in numerous pharmaceuticals, while the guanidinium group, being a strong base (pKa ≈ 13.6), is typically protonated under physiological conditions, allowing it to engage in crucial hydrogen-bonding interactions.[1] The combination of these two groups creates a molecule with unique electronic and structural properties, making it a valuable building block in drug discovery.

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of such organic molecules in solution.[2] It provides precise information about the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei. However, the presence of a basic pyridine nitrogen and the guanidinium group, with its multiple exchangeable protons and potential for tautomerism and protonation, presents specific challenges and points of interest in spectral analysis. This guide explains the causality behind experimental choices to ensure high-quality, reproducible data and provides a logical framework for its interpretation.

Molecular Structure and Spectroscopic Considerations

To facilitate a clear interpretation, a standardized numbering system for the N-Pyridin-4-yl-guanidine structure is essential. The protonated form (guanidinium) is shown, as it is the predominant species in many common NMR solvents or under acidic conditions.

Caption: Structure of N-Pyridin-4-yl-guanidinium with IUPAC numbering.

Key Structural Features Influencing NMR Spectra:

  • Pyridine Ring: The electronegative nitrogen atom (N1) induces a strong deshielding effect on the adjacent α-protons (H2, H6) and carbons (C2, C6). This results in their characteristic downfield chemical shifts.[3][4]

  • Guanidinium Group: This group is electron-withdrawing via resonance, further influencing the electronic environment of the pyridine ring. The central guanidinium carbon (C7) is highly deshielded and appears far downfield in the ¹³C NMR spectrum.[5]

  • Exchangeable Protons (N-H): The protons on the guanidinium and pyridine-linking nitrogen atoms are acidic and can undergo chemical exchange with residual water or the solvent. This often leads to broad signals in the ¹H NMR spectrum. The choice of a hydrogen-bond-accepting solvent like DMSO-d₆ is crucial for observing these protons.[1]

  • Symmetry: The molecule possesses a C₂ axis of symmetry through the N1-C4 bond, rendering the α-positions (2 and 6) and β-positions (3 and 5) chemically and magnetically equivalent. This simplifies the spectrum, as H2 and H6 will produce a single signal, as will H3 and H5.

Experimental Design and Protocols

A systematic approach, from sample preparation to data analysis, is critical for obtaining reliable results.

NMR_Workflow substance N-Pyridin-4-yl-guanidine (High Purity Sample) prep Sample Preparation (Dissolution in DMSO-d₆) substance->prep h1_acq ¹H NMR Acquisition (400 MHz, 298 K) prep->h1_acq c13_acq ¹³C{¹H} NMR Acquisition (101 MHz, 298 K) prep->c13_acq process Data Processing (FT, Phasing, Baseline Correction) h1_acq->process c13_acq->process analysis Spectral Analysis & Interpretation (Peak Assignment, Integration) process->analysis report Final Report (Data Table, Protocols, Interpretation) analysis->report

Sources

Method

Application Notes and Protocols for In Vitro Screening of N-Pyridin-4-yl-guanidine

Abstract The N-pyridin-4-yl-guanidine scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The positively charged guanidinium group, com...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The N-pyridin-4-yl-guanidine scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The positively charged guanidinium group, combined with the hydrogen bonding capabilities of the pyridine ring, allows for interactions with numerous biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro screening cascade for novel N-pyridin-4-yl-guanidine analogues. We move beyond simple procedural lists to explain the rationale behind assay selection and experimental design, ensuring scientific integrity and the generation of reliable, reproducible data. Detailed, field-proven protocols for primary biochemical assays and secondary cell-based assays are provided, alongside guidelines for data analysis and interpretation.

Introduction: The Target Landscape of Pyridinyl Guanidines

Guanidine-containing compounds are prevalent in both natural products and synthetic drugs, recognized for their ability to form strong, charge-assisted hydrogen bonds with biological macromolecules.[1][2][3] The guanidinium group, being protonated at physiological pH, often mimics the side chain of arginine, enabling it to bind to pockets that recognize this amino acid, such as the active sites of certain kinases and proteases.[4] The pyridine moiety further expands the potential for specific interactions through hydrogen bonding and aromatic stacking.

Literature precedents reveal that compounds incorporating these scaffolds can modulate a diverse range of protein families.[5][6] This promiscuity necessitates a carefully designed screening strategy to identify the specific targets of novel analogues. An initial screening cascade should consider targets such as protein kinases, metabolic enzymes, and ion channels before proceeding to more complex cell-based systems.

Target_Classes cluster_targets Potential Biological Target Classes Compound N-Pyridin-4-yl-guanidine Kinases Protein Kinases (e.g., MSK1, ASK1) Compound->Kinases Enzymes Metabolic & Other Enzymes (e.g., Cholinesterases, Helicases, LSD1) Compound->Enzymes IonChannels Ion Channels (e.g., Voltage-Gated K+) Compound->IonChannels Receptors GPCRs & Other Receptors (e.g., Histamine H3) Compound->Receptors

Figure 1: Potential biological target classes for N-Pyridin-4-yl-guanidine derivatives.

Foundational Considerations for a Robust Screening Campaign

Before embarking on specific protocols, establishing a solid foundation for the screening process is critical to ensure data quality and reproducibility.

  • Compound Management:

    • Solubility: Guanidinium salts are often highly polar. Initial solubility testing in aqueous buffers (e.g., PBS, HEPES) and DMSO is essential. Prepare high-concentration stock solutions (typically 10-20 mM) in 100% DMSO.

    • Stability: Assess the stability of the compound in your chosen assay buffer over the time course of the experiment.

    • Plate Handling: Use non-binding surface (NBS) or low-binding plates for biochemical assays to prevent compound loss, especially for highly charged molecules.

  • Assay Validation: The quality of a high-throughput screen is often assessed using the Z'-factor.[5][7] This statistical parameter evaluates the separation between the positive and negative control signals.

    • Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

      • Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

    • Interpretation: An assay with a Z'-factor > 0.5 is considered robust and suitable for screening.

  • Essential Controls:

    • Negative Control: All assay components except the test compound (vehicle only, e.g., DMSO). Defines 0% inhibition.

    • Positive Control: A known inhibitor for the target enzyme/pathway. Defines 100% inhibition (or a reference point).

    • Vehicle Control: The solvent used for the test compound (e.g., DMSO) at the final concentration used in the assay. This is crucial to account for any solvent effects on the assay signal.

Protocol I: Primary Biochemical Screening - Kinase Inhibition

Given that numerous pyridinyl and guanidine derivatives have been identified as kinase inhibitors, a kinase inhibition assay is a logical starting point.[5][8] The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced.

Assay Principle

The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which is then used by a luciferase/luciferin reaction to generate a light signal. The amount of light produced is directly proportional to the ADP concentration and, therefore, the kinase activity.

Kinase_Assay_Workflow Start Start: 384-well plate Step1 Dispense Compound & Kinase Enzyme Start->Step1 Step2 Incubate (Allows Inhibitor Binding) Step1->Step2 Step3 Initiate Reaction: Add ATP & Substrate Step2->Step3 Step4 Incubate (Kinase Reaction) Step3->Step4 Step5 Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Step4->Step5 Step6 Incubate Step5->Step6 Step7 Add Detection Reagent (Convert ADP to ATP, Generate Light) Step6->Step7 Step8 Incubate Step7->Step8 End Read Luminescence Step8->End

Figure 2: Workflow for the ADP-Glo™ kinase inhibition assay.

Detailed Protocol: MSK1 Inhibition Assay

This protocol is adapted from methodologies used to screen for MSK1 inhibitors.[5]

Materials:

  • Recombinant human MSK1 (e.g., Millipore #14-438)

  • Kinase substrate (e.g., CREBtide peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • N-Pyridin-4-yl-guanidine analogue (test compound)

  • Staurosporine or H89 (positive control inhibitor)

  • Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA

  • White, opaque, 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of the test compound in 100% DMSO.

    • Using an acoustic dispenser or manual pipette, transfer 25 nL of compound from the DMSO plate to the assay plate. This results in a final screening concentration of 10 µM in a 5 µL reaction volume (assuming a 20 mM stock).

  • Enzyme Addition:

    • Prepare a 2X enzyme solution of MSK1 in Kinase Buffer.

    • Add 2.5 µL of the 2X enzyme solution to each well containing the compound.

    • For "no enzyme" controls, add 2.5 µL of Kinase Buffer.

  • Pre-incubation:

    • Centrifuge the plate briefly (1 min at 1000 rpm) to mix.

    • Incubate for 15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts.

  • Reaction Initiation:

    • Prepare a 2X substrate/ATP solution in Kinase Buffer. The final concentration of ATP should be at or near the Kₘ for the enzyme to ensure sensitivity to competitive inhibitors.

    • Add 2.5 µL of the 2X substrate/ATP solution to all wells to start the reaction.

    • Final volume is 5 µL.

  • Kinase Reaction:

    • Centrifuge the plate (1 min at 1000 rpm).

    • Incubate for 60 minutes at 30°C.

  • Signal Generation:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

Protocol II: Secondary Cell-Based Screening

Following a primary biochemical hit, it is crucial to confirm activity in a more physiologically relevant context. Cell-based assays can assess membrane permeability, potential cytotoxicity, and on-target engagement within the cellular environment.

Cytotoxicity Assay (MTT Assay)

A cytotoxicity assay must be performed to ensure that any observed effect in subsequent cellular assays is not simply due to cell death.[1][9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes which reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured.

Procedure:

  • Cell Plating: Seed cells (e.g., A549 lung cells for an inflammation model) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the cells. Include a "vehicle only" control and a "no cells" blank.

  • Incubation: Incubate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Remove the media and add 100 µL of fresh media plus 10 µL of 12 mM MTT stock solution to each well.

  • Formazan Formation: Incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Shake the plate for 5 minutes and read the absorbance at 570 nm.

Target Engagement: Anti-Inflammatory Activity Assay

If a compound shows potent MSK1 inhibition biochemically, its effect on a downstream signaling event, such as cytokine release, should be evaluated. MSK1 is known to phosphorylate the p65 subunit of NF-κB, leading to increased production of pro-inflammatory cytokines like IL-6.[5]

Procedure:

  • Cell Plating: Seed human pulmonary fibroblasts or A549 cells in a 96-well plate and grow to ~80% confluency.

  • Compound Pre-treatment: Treat cells with non-toxic concentrations of the N-pyridin-4-yl-guanidine analogue (determined from the MTT assay) for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with a pro-inflammatory agent such as IL-1β (10 ng/mL) or TNFα. Include an unstimulated control.

  • Incubation: Incubate for 24 hours to allow for cytokine production and secretion.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • IL-6 Quantification: Measure the concentration of IL-6 in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Data Analysis: Determine the IC₅₀ of the compound for IL-6 release inhibition.

Data Analysis and Interpretation

A systematic approach to data analysis is key to progressing a hit compound.

Screening_Cascade cluster_cellular Cellular Evaluation Start Compound Library (N-Pyridin-4-yl-guanidine analogues) Primary Primary Screen (e.g., Kinase Assay @ 10 µM) Start->Primary Hit_Val Hit Validation & Confirmation Primary->Hit_Val IC50 Dose-Response Curve & IC50 Determination Hit_Val->IC50 Secondary Orthogonal / Selectivity Assays (e.g., Different enzyme format, kinase panel) IC50->Secondary Cellular Cell-Based Assays Secondary->Cellular Cytotox Cytotoxicity (MTT) Determine CC50 Cellular->Cytotox Target_Eng Target Engagement (e.g., IL-6 Release, IC50) Cellular->Target_Eng Cytotox->Target_Eng Informs Dosing Lead Lead Candidate Target_Eng->Lead

Figure 3: A logical screening cascade for hit identification and validation.

Calculations:

  • Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

    • Where "pos" is the positive control (e.g., staurosporine) and "neg" is the negative control (DMSO vehicle).

  • IC₅₀ Determination:

    • Test compounds that show >50% inhibition in the primary screen in a dose-response format (e.g., 10-point, 3-fold serial dilution).

    • Plot % Inhibition versus log[Inhibitor] concentration.

    • Fit the data to a four-parameter logistic equation using software like GraphPad Prism or R to determine the IC₅₀ value (the concentration at which 50% of the activity is inhibited).

Data Summary Table:

Compound IDPrimary Screen (% Inh. @ 10 µM)Biochemical IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Cellular IC₅₀ (µM)Selectivity Index (CC₅₀/Cellular IC₅₀)
Analogue-195.20.15> 501.2> 41.7
Analogue-288.10.8915.47.82.0
Analogue-312.5> 20> 50> 50-

Conclusion

This application note provides a strategic framework for the in vitro evaluation of N-Pyridin-4-yl-guanidine derivatives. By starting with a validated, high-throughput biochemical assay against a probable target class and progressing validated hits through secondary cellular assays, researchers can efficiently identify potent and cell-active compounds. The emphasis on proper controls, assay validation, and a logical screening cascade ensures the generation of high-quality, interpretable data, paving the way for successful downstream drug development efforts.

References

  • Pedarzani, P., et al. (2012). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Journal of General Physiology. Available at: [Link]

  • Alves, C. F., et al. (2020). Antifungal activity of guanidine compounds. PLoS ONE. Available at: [Link]

  • Brambilla, A., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules. Available at: [Link]

  • Bortolami, M., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo evaluation. ACS Chemical Neuroscience. Available at: [Link]

  • Berlinck, R. G. S., et al. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports. Available at: [Link]

  • Brambilla, A., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules. Available at: [Link]

  • Al-Hadhrami, N. A., et al. (2021). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Rizzuti, M., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunit Interaction. Pharmaceutics. Available at: [Link]

  • Vicente, F., et al. (2020). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Scientific Reports. Available at: [Link]

  • Wang, X., et al. (2023). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology. Available at: [Link]

  • Adamska-Bartłomiejczyk, A., et al. (2018). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Chugunov, A. O., et al. (2021). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. Available at: [Link]

  • Kelly, B., et al. (2011). Pyridin-2-yl Guanidine Derivatives: Conformational Control Induced by Intramolecular Hydrogen-Bonding Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • Rosenthal, A. S., et al. (2013). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lazzaro, S., et al. (2018). Alkyl-guanidine Compounds as Potent Broad-Spectrum Antibacterial Agents: Chemical Library Extension and Biological Characterization. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, Y.-C., et al. (2023). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences. Available at: [Link]

  • Chien, C.-Y., et al. (2024). Ligand Response of Guanidine-IV riboswitch at Single-molecule Level. eLife. Available at: [Link]

  • Reddy, G. V., et al. (2018). Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-proliferative activities. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Lenkeit, F., et al. (2023). A variant of guanidine-IV riboswitches exhibits evidence of a distinct ligand specificity. RNA Biology. Available at: [Link]

  • Fu, Y., et al. (2022). The novel 4-hydroxyphenylpyruvate dioxygenase inhibitors in vivo and in silico approach: 3D-QSAR analysis, molecular docking, bioassay and molecular dynamics. Arabian Journal of Chemistry. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting N-Pyridin-4-yl-guanidine solubility issues in DMSO

Technical Support Center: N-Pyridin-4-yl-guanidine Guide: Troubleshooting Solubility and Stability Issues in DMSO Welcome to the technical support resource for N-Pyridin-4-yl-guanidine. This guide provides in-depth troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-Pyridin-4-yl-guanidine

Guide: Troubleshooting Solubility and Stability Issues in DMSO

Welcome to the technical support resource for N-Pyridin-4-yl-guanidine. This guide provides in-depth troubleshooting for common solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to ensure the successful preparation of accurate and stable stock solutions for their experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding N-Pyridin-4-yl-guanidine solubility.

Q1: My N-Pyridin-4-yl-guanidine is not dissolving in DMSO. What are the first steps I should take?

A: Start by verifying three critical factors: the quality of your DMSO, the dissolution technique, and the concentration. First, ensure you are using anhydrous (water-free) DMSO, as absorbed water can significantly decrease the solubility of many organic compounds[1]. Second, employ mechanical assistance such as vortexing and sonication, or gentle warming (e.g., 30-37°C), to provide the energy needed to overcome the compound's crystal lattice energy[2][3]. Finally, confirm that you are not attempting to prepare a solution above the compound's solubility limit in DMSO.

Q2: My N-Pyridin-4-yl-guanidine dissolved initially but a precipitate formed later. What causes this?

A: This phenomenon, often called "crashing out," is typically due to changes in solution conditions over time. The most common causes are the absorption of atmospheric moisture by the hygroscopic DMSO, or temperature fluctuations.[1][4] DMSO's freezing point is approximately 18.5°C, so if your lab environment is cool or you are using chilled buffers, the DMSO itself could be freezing[2][5]. Once a compound crystallizes, it is often much harder to redissolve because it has settled into a lower energy state[1].

Q3: Does the salt form of N-Pyridin-4-yl-guanidine (e.g., dihydrochloride) affect its solubility in DMSO?

A: Absolutely. The salt form can have dramatically different physicochemical properties, including solubility. The guanidine group is a very strong base, with a pKₐH around 13.6, meaning it exists almost exclusively in its protonated guanidinium cation form in most conditions[6][7]. A salt like N-Pyridin-4-yl-guanidine dihydrochloride (CAS 1286277-20-0) will have different solvation requirements compared to the free base[8]. While salts are often more soluble in aqueous media, their solubility in a polar aprotic solvent like DMSO can vary and must be determined empirically.

Q4: Can N-Pyridin-4-yl-guanidine degrade in DMSO solution?

A: While DMSO is a relatively stable solvent for many compounds, degradation can occur.[9] Guanidine and its derivatives can be subject to hydrolysis or other reactions, especially in the presence of contaminants like water, or upon exposure to light and high temperatures over extended periods[10][11]. If you suspect degradation, it is crucial to analyze the solution using methods like HPLC or LC-MS to check for the appearance of new peaks.

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving solubility issues, organized by the type of problem observed.

Problem A: Initial Failure to Dissolve

If the compound does not dissolve upon initial mixing, follow this diagnostic workflow.

Step 1: Verify Compound and Solvent Integrity

  • Compound Identity: Confirm the identity and purity of your N-Pyridin-4-yl-guanidine using the supplier's Certificate of Analysis (CofA). Impurities can significantly impact solubility.

  • Solvent Quality: DMSO is highly hygroscopic. Water contamination is a primary cause of failed dissolution[1].

    • Action: Use a fresh, sealed bottle of anhydrous, high-purity DMSO (≥99.9%). Store DMSO in smaller, tightly-sealed aliquots to minimize repeated exposure to air.

Step 2: Optimize Physical Dissolution Conditions The process of dissolution requires sufficient energy to break the bonds of the crystal lattice, allowing the solvent to surround the individual molecules.

  • Mechanical Agitation:

    • Action: Vortex the solution vigorously for 1-2 minutes. If particles remain, place the vial in a bath sonicator for 5-10 minutes. Cavitation from sonication creates localized high-energy zones that can effectively break up solid aggregates[1][3].

  • Thermal Assistance:

    • Action: Gently warm the solution in a water bath to 30-40°C while mixing. Increased temperature enhances the kinetic energy of both solvent and solute molecules, promoting dissolution[12][13].

    • Causality: Heating increases the solubility of most compounds. However, be cautious, as excessive heat can accelerate compound degradation. Always check the compound's thermal stability data if available[14].

Step 3: Re-evaluate Target Concentration It is possible the desired concentration exceeds the intrinsic solubility of the compound in DMSO.

  • Action: Prepare a dilution series to find the approximate solubility limit. If a very high concentration is required, you may need to consider a co-solvent system, although this can introduce complexity for downstream assays.

Problem B: Precipitation After Successful Dissolution

If a clear solution becomes cloudy or forms a precipitate over time, consider these factors.

Step 1: Investigate Environmental Factors

  • Temperature: Was the solution stored at a low temperature? As noted, DMSO can freeze near 18.5°C[2][5]. Even without freezing, solubility is temperature-dependent, and a drop in temperature can cause a supersaturated solution to precipitate.

    • Action: Store stock solutions at room temperature or 4°C, but allow them to fully equilibrate to room temperature before use. If storing at 4°C, ensure the concentration is low enough to remain soluble at that temperature.

  • Moisture: Has the stock solution been opened multiple times?

    • Action: Prepare smaller, single-use aliquots of your stock solution to prevent repeated exposure of the main stock to atmospheric moisture.

Step 2: Assess for Compound Instability

  • Chemical Degradation: The formation of a precipitate could be a less-soluble degradation product.

    • Action: Use the solution as quickly as possible after preparation. If storage is necessary, perform a stability check. Use an analytical method like HPLC to compare a freshly prepared sample to an aged one. Look for a decrease in the parent compound peak area and the emergence of new peaks. Guanidine and pyridine moieties can undergo degradation, though pathways are complex[15][16].

Section 3: Key Protocols and Methodologies

Protocol A: Recommended Procedure for Preparing a 10 mM N-Pyridin-4-yl-guanidine Stock in DMSO
  • Preparation: Allow both the vial of N-Pyridin-4-yl-guanidine and a sealed bottle of anhydrous DMSO to reach room temperature.

  • Weighing: Accurately weigh the required amount of compound in a sterile, appropriate-sized vial (e.g., glass vial with a PTFE-lined cap). For N-Pyridin-4-yl-guanidine dihydrochloride (MW: 209.08 g/mol ), 2.09 mg is needed for 1 mL of a 10 mM stock.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 2 minutes.

  • Sonication: Place the vial in a bath sonicator for 10 minutes. Check for visual clarity.

  • Gentle Warming (If Necessary): If undissolved solid remains, place the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.

  • Final Check: Once the solution is completely clear, it is ready for use or aliquoting.

  • Storage: For short-term storage, keep at room temperature, protected from light. For longer-term storage, aliquot into single-use vials and store at -20°C, minimizing freeze-thaw cycles[1].

Protocol B: Quantitative Kinetic Solubility Assessment by HPLC

This protocol determines the concentration of the compound remaining in solution after precipitation is induced.

  • Stock Preparation: Prepare a high-concentration stock solution (e.g., 50 mM) in 100% anhydrous DMSO.

  • Dilution Series: In a 96-well plate or microcentrifuge tubes, perform a serial dilution of your DMSO stock into the aqueous buffer or media relevant to your assay (e.g., PBS). Ensure the final DMSO concentration is constant across all wells (e.g., 1%)[17].

  • Equilibration: Allow the plate to equilibrate at room temperature for 1-2 hours to allow precipitation to complete.

  • Separation: Centrifuge the plate/tubes to pellet any precipitated solid.

  • Sample Collection: Carefully collect the supernatant from each well, being sure not to disturb the pellet.

  • HPLC Analysis: Analyze the supernatant samples by a calibrated HPLC-UV method to determine the concentration of N-Pyridin-4-yl-guanidine.

  • Data Interpretation: The highest concentration at which no precipitation occurs (or the concentration measured in the supernatant of a precipitated well) is the kinetic solubility under those conditions[17][18].

Section 4: Physicochemical Data Summary

This table summarizes key properties of N-Pyridin-4-yl-guanidine and its common salt form. Experimental solubility can vary based on purity, temperature, and the specific solid-state form of the compound.

PropertyN-Pyridin-4-yl-guanidine (Free Base)N-Pyridin-4-yl-guanidine dihydrochlorideData Source(s)
CAS Number 45957-41-3 (related structure)1286277-20-0[8][]
Molecular Formula C₆H₈N₄C₆H₁₀Cl₂N₄[8][]
Molecular Weight 136.16 g/mol 209.08 g/mol [8][]
Calculated LogP 1.23N/A (as a salt)[8]
Guanidinium pKₐH ~13.6~13.6[6][7]
Predicted Solubility Generally higher in non-polar solvents compared to the salt form.Expected to have higher aqueous solubility. Solubility in pure DMSO is often lower than the free base but must be determined empirically.General Chemistry Principles

Section 5: Visual Troubleshooting Workflow

This diagram outlines the decision-making process for addressing solubility issues with N-Pyridin-4-yl-guanidine in DMSO.

G cluster_start cluster_dissolve cluster_yes1 cluster_no1 cluster_yes2 cluster_no2 start Start: Prepare Solution in Anhydrous DMSO dissolves Does it dissolve completely? start->dissolves precipitate Does a precipitate form later during storage? dissolves->precipitate  Yes actions1 Troubleshoot Initial Dissolution: 1. Vortex & Sonicate 2. Apply Gentle Heat (37°C) 3. Verify Concentration 4. Use Fresh Anhydrous DMSO dissolves->actions1  No actions2 Troubleshoot Stability: 1. Check for Temp Fluctuation 2. Aliquot to Prevent Moisture 3. Prepare Fresh / Use Quickly 4. Check for Degradation (HPLC) precipitate->actions2  Yes end Solution is Stable & Ready for Use (Store properly in aliquots) precipitate->end  No

Caption: Decision tree for troubleshooting N-Pyridin-4-yl-guanidine solubility.

References

  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. Retrieved from [Link]

  • Traldi, P., Mabilia, R., & Moneti, G. (2009). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 14(7), 834–841. Retrieved from [Link]

  • Laflin, P., & Kahl, S. D. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(7), 709-716. Retrieved from [Link]

  • Berg, E. L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Chomczynski, P., & Sacchi, N. (2006). The single-step method of RNA isolation by acid guanidinium thiocyanate–phenol–chloroform extraction: twenty-something years on. Nature Protocols, 1(2), 581-585. Retrieved from [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • ResearchGate. (2022, January 7). Why does a compound that dissolve in DMSO, precipitates with media ?. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]

  • Tetko, I. V., et al. (2012). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling, 52(10), 2668-2677. Retrieved from [Link]

  • Polishchuk, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3995. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. Retrieved from [Link]

  • Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Retrieved from [Link]

  • Interchim. (n.d.). Thiocyanate Guanidine. Retrieved from [Link]

  • AmericanBio. (n.d.). Guanidine Hydrochloride. Retrieved from [Link]

  • Wang, R., et al. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry, 101(5), 297-304. Retrieved from [Link]

  • Gerdes, K., et al. (2025). Metabolic Origin, Role and Fate of the Denaturant Guanidine. BioEssays, e2500155. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... Retrieved from [Link]

  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 3(1), 22. Retrieved from [Link]

  • Kim, J., et al. (2021). Solving the conundrum: Widespread proteins annotated for urea metabolism in bacteria are carboxyguanidine deiminases mediating nitrogen assimilation from guanidine. Journal of Biological Chemistry, 297(3), 101004. Retrieved from [Link]

  • Interchim. (n.d.). Guanidine Hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. Retrieved from [Link]

  • Ameh, E. S., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central, 10(1), 1146. Retrieved from [Link]

  • Izato, Y., & Miyake, A. (n.d.). Initial decomposition pathways of guanidium nitrate studied by quantum chemistry calculation. Retrieved from [Link]

  • American Chemical Society. (2020, July 20). Guanidine. Retrieved from [Link]

  • ResearchGate. (2014, August 15). What is the best method for conversion of guanidine hydrochloride to free base guanidine?. Retrieved from [Link]

  • Reddit. (2025, December 4). How to properly clean up guanidinium hydrochloride spill?. Retrieved from [Link]

  • Protocol Online. (2005, August 24). How to get rid of guanidinium contamination. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidinium chloride. Retrieved from [Link]

  • Kelly, B., et al. (2011). Pyridin-2-yl guanidine derivatives: conformational control induced by intramolecular hydrogen-bonding interactions. The Journal of Organic Chemistry, 76(22), 9292-9302. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of DMSO, DMF, and Py. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization Conditions for N-Pyridin-4-yl-guanidine

Welcome to the technical support center for N-Pyridin-4-yl-guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-Pyridin-4-yl-guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in the crystallization of this molecule. The inherent structural properties of N-Pyridin-4-yl-guanidine—namely its high basicity, extensive hydrogen bonding capabilities, and aromatic nature—present unique challenges that require a systematic and well-understood approach to achieve high-quality, crystalline material.

This document moves beyond simple protocols to explain the causal relationships between experimental parameters and crystallization outcomes, empowering you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties of N-Pyridin-4-yl-guanidine and how they influence its crystallization behavior.

Q1: What are the key physicochemical properties of N-Pyridin-4-yl-guanidine that I should consider?

A1: Understanding the molecule's structure is the first step to mastering its crystallization. There are three primary features to consider:

  • Guanidine Group: The HNC(NH₂)₂ functional group is one of the strongest organic bases. In solution, it will exist almost exclusively in its protonated form, the guanidinium cation, unless the pH is very high.[1][2] This cation is highly stable due to resonance delocalization of the positive charge across three nitrogen atoms.[2] This stability and charge dramatically increase its solubility in polar solvents.

  • Pyridine Ring: The pyridine ring is an aromatic heterocycle containing a nitrogen atom that is also basic and can act as a hydrogen bond acceptor.[3] The aromatic nature of the ring allows for potential π-π stacking interactions, which can be a crucial organizing force in the crystal lattice.[3]

  • Hydrogen Bonding: The molecule has multiple hydrogen bond donors (N-H groups) and acceptors (the three nitrogen atoms).[4][5] These strong intermolecular forces are critical for forming a stable crystal lattice but can also hinder crystallization if not properly controlled, sometimes leading to oils or amorphous solids.[6]

Q2: How critical is pH control during the crystallization of N-Pyridin-4-yl-guanidine?

A2: It is arguably the most critical parameter. The compound you are crystallizing is either the neutral "free base" or a salt (e.g., hydrochloride, sulfate). These are different chemical entities with vastly different solubilities and packing arrangements.

  • Crystallizing the Free Base: To crystallize the neutral form, the pH of the solution must be raised sufficiently to deprotonate the highly stable guanidinium cation (pKaH is ~13.6 for guanidine itself).[1] This is often done by adding a base like NaOH or NaHCO₃ to a solution of the salt form. The resulting free base will be significantly less polar and less soluble in water.

  • Crystallizing a Salt: It is often easier to crystallize the salt form (e.g., N-Pyridin-4-yl-guanidine dihydrochloride).[7] Salts generally have higher melting points and form more ordered crystals. Ensure your starting material is fully protonated by maintaining an acidic pH. The choice of counter-ion (chloride, sulfate, etc.) will also significantly impact the crystal habit.

Q3: What is a good starting point for solvent selection?

A3: There is no universal solvent for crystallization.[6] A systematic screening approach is recommended. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[8] Given the polar nature of N-Pyridin-4-yl-guanidine (especially in its salt form), start with polar solvents and expand from there.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale & Considerations
Alcohols Ethanol, Isopropanol, MethanolGood at dissolving polar compounds and forming hydrogen bonds. Volatility can be easily controlled.
Ketones AcetoneA more polar aprotic solvent. Its high volatility can be useful for slow evaporation but may lead to rapid crashing out if cooled too quickly.[6]
Esters Ethyl AcetateMedium polarity. Can be a good choice for the free base or as an anti-solvent for the salt form.
Water H₂OThe salt forms are likely very soluble in water. It is often used in combination with a miscible organic solvent like ethanol or acetone.
Aprotic Polar Acetonitrile, DMFUse with caution. These are very strong solvents and may prevent crystallization altogether unless an anti-solvent is used.
Mixtures Ethanol/Water, Acetone/Water, Toluene/HeptaneSolvent/anti-solvent systems provide fine control over supersaturation and are highly effective.[3][8]

Q4: Should I be concerned about polymorphism with this compound?

A4: Yes. Polymorphism, the ability of a compound to exist in multiple crystal forms, is common in drug development.[3] Different polymorphs can have different stabilities, dissolution rates, and bioavailability. Since N-Pyridin-4-yl-guanidine has flexible torsion angles and a high capacity for different hydrogen bonding networks, the potential for polymorphism is significant. It is crucial to maintain consistent crystallization conditions (solvent, cooling rate, pH) to reliably produce the same polymorph.

Section 2: Troubleshooting Crystallization Issues

This guide provides a systematic approach to diagnosing and solving common problems encountered during the crystallization of N-Pyridin-4-yl-guanidine.

Table 2: Troubleshooting Guide

Issue / SymptomProbable Cause(s)Recommended Solution(s)
No Crystals Form 1. Insufficient Supersaturation: Too much solvent was used, or the compound is highly soluble even at low temperatures.[9][10] 2. Inhibition of Nucleation: The energy barrier to form the first crystal nuclei is too high.[8] 3. Incorrect pH: The compound may be in a highly soluble salt form when you are trying to crystallize the free base, or vice-versa.1. Increase Concentration: Slowly evaporate the solvent or add a suitable anti-solvent dropwise.[10] 2. Induce Nucleation: Gently scratch the inner surface of the flask with a glass rod at the air-liquid interface.[9][11] If available, add a single seed crystal of the desired compound. 3. Adjust pH: Carefully adjust the pH of the solution. If working with a salt, ensure it is acidic. If aiming for the free base, add a base to precipitate the neutral molecule.[6]
"Oiling Out" (Formation of a liquid or waxy layer instead of solid crystals)1. High Solute Concentration: The solution is too concentrated, causing the compound to precipitate above its melting point or glass transition temperature.[8] 2. Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for molecules to arrange into an ordered crystal lattice.[11] 3. Presence of Impurities: Impurities can disrupt crystal lattice formation and lower the melting point of the mixture.[9]1. Re-dissolve and Dilute: Warm the solution to re-dissolve the oil, then add more solvent (10-20%) before attempting to cool again.[9][11] 2. Slow Down Cooling: Insulate the flask or allow it to cool on a surface that does not draw heat away quickly. A programmable cooling bath is ideal.[9] 3. Purify the Material: If impurities are suspected (e.g., the solution is colored), consider purifying the material first by another method, such as column chromatography or by performing a hot filtration with activated charcoal.[8]
Poor Crystal Quality (Fine powder, small needles)1. High Rate of Nucleation: The solution is too supersaturated, causing a large number of nuclei to form simultaneously, leading to competition for solute and small crystal growth.[8] 2. Agitation/Vibration: Physical disturbances can trigger excessive nucleation.[8]1. Reduce Supersaturation Rate: Use a slightly larger volume of solvent and/or cool the solution much more slowly. 2. Change Crystallization Method: Switch to a method that inherently promotes slower growth, such as slow evaporation or vapor diffusion.[6] 3. Minimize Disturbances: Place the crystallization flask in a quiet, vibration-free location.
Low Yield 1. Excessive Solvent: A significant amount of the compound remains dissolved in the mother liquor at the final temperature.[9] 2. Premature Filtration: The crystallization process was not allowed to complete fully.1. Optimize Solvent Volume: Carefully determine the minimum amount of hot solvent needed for dissolution. After filtration, you can try to concentrate the mother liquor to obtain a second crop of crystals. 2. Increase Crystallization Time/Lower Temperature: Allow the flask to stand for a longer period at the final temperature (e.g., in a refrigerator or freezer if the solvent allows) to maximize precipitation.

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common crystallization techniques, explaining the rationale behind each step.

Protocol 1: Controlled Slow Cooling Crystallization

This is the most fundamental and widely used technique, relying on the principle that solubility decreases as temperature decreases.

  • Dissolution: In a clean Erlenmeyer flask equipped with a stir bar, add your crude N-Pyridin-4-yl-guanidine. Add the chosen solvent (e.g., 9:1 Ethanol/Water) portion-wise.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add just enough hot solvent to achieve complete dissolution of the solid. Causality: Using the minimum amount of hot solvent is key to ensuring the solution becomes supersaturated upon cooling, which is the driving force for crystallization.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible or if the solution is colored, perform a hot filtration. Place a funnel with fluted filter paper on a second, pre-heated flask and pour the hot solution through it quickly. Causality: This step removes particulate impurities that can inhibit crystallization or be incorporated into the final product. Pre-heating the apparatus prevents premature crystallization in the funnel.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass or loose cap, and place it on a surface that does not conduct heat well (e.g., a cork ring). Allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is critical for growing large, well-ordered crystals. Rapid cooling leads to many nucleation events and the formation of small, often impure, crystals.[11]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath or a refrigerator for at least one hour. Causality: Further reducing the temperature decreases the solubility of the compound in the solvent, maximizing the amount of crystalline product that precipitates out of the solution.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Crystallization

This technique is highly effective when a single ideal solvent cannot be found. It involves dissolving the compound in a "good" solvent and then inducing precipitation by adding a "poor" solvent (the anti-solvent).

  • Dissolution: Dissolve the crude N-Pyridin-4-yl-guanidine in the minimum amount of a "good" solvent (one in which it is very soluble, e.g., water or methanol for the salt form) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, add a "poor" solvent (one in which the compound is insoluble, e.g., ethyl acetate or acetone) dropwise. Continue adding until the solution becomes persistently turbid (cloudy). Causality: The turbidity indicates that the solution has reached the point of supersaturation and nucleation has begun.

  • Re-dissolution: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears. Causality: This step ensures the system is at the metastable zone boundary, which is the optimal condition for slow, controlled crystal growth rather than rapid precipitation.

  • Crystallization: Cover the container and allow it to stand undisturbed at room temperature. Crystals should form over several hours to days. The process can be accelerated by placing the container in a refrigerator.

  • Isolation and Drying: Collect and dry the crystals as described in the slow cooling protocol.

Section 4: Visual Troubleshooting Workflow

This diagram provides a logical decision-making path for optimizing your crystallization experiments.

Crystallization_Workflow start Start: Crude N-Pyridin-4-yl-guanidine (Characterize pH/Form) select_method Select Initial Method (e.g., Slow Cooling in Ethanol/Water) start->select_method run_exp Run Experiment select_method->run_exp evaluate Evaluate Outcome run_exp->evaluate good_crystals Success! High-Quality Crystals evaluate->good_crystals Good Crystals oiling_out Issue: Oiling Out evaluate->oiling_out Oil Forms no_crystals Issue: No Crystals Form evaluate->no_crystals Clear Solution poor_quality Issue: Poor Quality (Fine Powder/Needles) evaluate->poor_quality Powder/Needles sol_oil Troubleshoot: 1. Re-heat & add more solvent. 2. Ensure very slow cooling. 3. Consider a different solvent. oiling_out->sol_oil sol_none Troubleshoot: 1. Reduce solvent volume. 2. Scratch flask or add seed crystal. 3. Try anti-solvent method. no_crystals->sol_none sol_poor Troubleshoot: 1. Reduce cooling rate significantly. 2. Use a more dilute solution. 3. Switch to vapor diffusion. poor_quality->sol_poor sol_oil->run_exp Re-attempt sol_none->run_exp Re-attempt sol_poor->run_exp Re-attempt

Sources

Troubleshooting

Technical Support Center: Purification of N-Pyridin-4-yl-guanidine Crude Reaction Mixtures

Welcome to the technical support center for the purification of N-Pyridin-4-yl-guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of N-Pyridin-4-yl-guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining highly pure N-Pyridin-4-yl-guanidine from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of N-Pyridin-4-yl-guanidine?

A1: The impurities largely depend on the synthetic route. Common methods involve the guanylation of 4-aminopyridine.[1] Potential impurities include unreacted starting materials (e.g., 4-aminopyridine, guanylating agents), byproducts from the guanylating agent, and potential side-products from the reaction of the guanylating agent with itself. If the reaction is not driven to completion, you will likely have a significant amount of starting amine to remove.

Q2: My crude N-Pyridin-4-yl-guanidine is a sticky oil/gum. How can I handle this?

A2: N-Pyridin-4-yl-guanidine and its salts can be hygroscopic. The "oiling out" of your product is often due to residual solvent or the presence of impurities that lower the melting point. Try triturating the crude material with a non-polar solvent in which the product is insoluble (e.g., diethyl ether, hexanes) to induce solidification and remove non-polar impurities. If this fails, proceeding directly to column chromatography with a dry loading technique is a viable option.[2]

Q3: I am seeing significant streaking/tailing on my TLC plates. What does this indicate?

A3: Streaking is a common issue when dealing with basic and polar compounds like N-Pyridin-4-yl-guanidine on silica gel.[3] This is due to strong interactions between the basic guanidinium and pyridine nitrogens and the acidic silanol groups on the silica surface. This can lead to poor separation and low recovery during column chromatography.

Q4: Can I purify N-Pyridin-4-yl-guanidine by recrystallization?

A4: Recrystallization can be an effective technique if a suitable solvent system is identified.[4][5][6][7] The ideal solvent will dissolve the crude product at an elevated temperature and allow for the crystallization of the pure compound upon cooling, while the impurities remain in solution.[5] Given the polar nature of N-Pyridin-4-yl-guanidine, polar protic solvents (e.g., alcohols, water) or mixtures thereof are good starting points for screening.

Troubleshooting and Purification Guides

This section provides detailed protocols and troubleshooting advice for the most common purification techniques for N-Pyridin-4-yl-guanidine.

Purification by Column Chromatography

Column chromatography is a powerful technique for separating N-Pyridin-4-yl-guanidine from impurities. However, due to its polar and basic nature, special considerations are necessary.

Challenge: Poor Separation and Low Yield on Silica Gel

The strong interaction between the basic N-Pyridin-4-yl-guanidine and acidic silica gel can lead to significant tailing, poor resolution, and irreversible adsorption of the product to the stationary phase.[8]

Solutions:

  • Basified Silica Gel: Deactivating the acidic silanol groups on the silica gel can significantly improve the chromatography of basic compounds. This can be achieved by preparing a slurry of silica gel in the eluent containing a small amount of a base like triethylamine (0.5-2%) or ammonium hydroxide.[2]

  • Alternative Stationary Phases: Consider using a more inert stationary phase like neutral or basic alumina.[9][10] Reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or TFA) can also be effective, where polar compounds elute earlier.[2]

  • Mobile Phase Modifiers: Adding a small amount of a competing base to the mobile phase, such as triethylamine or pyridine, can help to reduce tailing by competing for the active sites on the silica gel. For very polar compounds, a mobile phase of dichloromethane and methanol with a small percentage of ammonium hydroxide can be effective.[2][9]

Experimental Protocol: Flash Column Chromatography with Basified Eluent

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for the polar N-Pyridin-4-yl-guanidine is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Add approximately 1% triethylamine to the eluent mixture to prevent streaking. Aim for an Rf value of 0.2-0.3 for your target compound.[11]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 DCM:MeOH with 1% triethylamine). Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading (Dry Loading): Dissolve your crude N-Pyridin-4-yl-guanidine in a minimal amount of a volatile solvent like methanol. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the solvent system determined by TLC. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of methanol).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of the Column Chromatography Workflow:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (DCM/MeOH + 1% Et3N) Slurry 2. Prepare Silica Slurry (with basified eluent) TLC->Slurry Pack 3. Pack Column Slurry->Pack DryLoad 4. Dry Load Sample Pack->DryLoad Elute 5. Elute with Gradient (increasing MeOH %) DryLoad->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure Pure N-Pyridin-4-yl-guanidine Evaporate->Pure

Caption: Workflow for the purification of N-Pyridin-4-yl-guanidine by column chromatography.

Purification by Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds.[7]

Challenge: Finding a Suitable Solvent

The key to successful recrystallization is identifying a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[4]

Solvent Selection Strategy:

  • "Like Dissolves Like": N-Pyridin-4-yl-guanidine is a polar molecule, so polar solvents are a good starting point.

  • Screening: Test the solubility of a small amount of your crude material in various solvents (e.g., water, ethanol, isopropanol, acetonitrile) at room temperature and with heating.

  • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "bad" solvent (one in which it is poorly soluble) dropwise until the solution becomes cloudy. Gentle heating should clarify the solution, and crystals should form upon cooling.[12]

Experimental Protocol: Recrystallization from an Alcohol/Water Mixture

  • Dissolution: In a flask, add a minimal amount of a hot alcohol (e.g., ethanol or isopropanol) to your crude N-Pyridin-4-yl-guanidine to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Slowly add hot water (the "bad" solvent) to the solution until it becomes slightly turbid. Add a few drops of the hot alcohol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.[5]

  • Drying: Dry the purified crystals under vacuum.

Visualization of the Recrystallization Process:

G Dissolve 1. Dissolve Crude Product in Hot 'Good' Solvent Add_Bad 2. Add Hot 'Bad' Solvent to Cloud Point Dissolve->Add_Bad Clarify 3. Add 'Good' Solvent to Clarify Add_Bad->Clarify Cool 4. Slow Cooling (Room Temp -> Ice Bath) Clarify->Cool Filter 5. Vacuum Filtration Cool->Filter Dry 6. Dry Crystals Filter->Dry Pure Pure Crystals Dry->Pure

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Optimization

Technical Support Center: Troubleshooting N-Pyridin-4-yl-guanidine Synthesis &amp; Coupling

From the Desk of the Senior Application Scientist The synthesis and coupling of N-pyridin-4-yl-guanidine present unique synthetic challenges, primarily due to the ambident nature of 4-aminopyridine. Because the lone pair...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist The synthesis and coupling of N-pyridin-4-yl-guanidine present unique synthetic challenges, primarily due to the ambident nature of 4-aminopyridine. Because the lone pair of the exocyclic amine is delocalized into the aromatic system via resonance, the exocyclic nitrogen is weakly nucleophilic, while the endocyclic pyridine nitrogen is highly basic (pKa ~9.1) and nucleophilic. This electronic disparity often leads to poor yields, regioselectivity failures, and complex side reactions.

This guide is designed to deconstruct these failures mechanistically and provide self-validating protocols to ensure high-fidelity coupling.

Mechanistic Overview & Reaction Branching

To effectively troubleshoot, we must first visualize the competing pathways in the reaction environment. The diagram below maps the desired exocyclic attack against the two most common failure modes: endocyclic attack and reagent hydrolysis.

G A 4-Aminopyridine + Guanylating Agent B Desired Pathway (Exocyclic NH₂ Attack) A->B Goodman's Reagent (Steric Control) D Side Reaction 1 (Pyridine N Attack) A->D Unprotected Reagents (Kinetic Control) F Side Reaction 2 (Trace Water/Hydrolysis) A->F Moisture + Heavy Metals (Hg²⁺, Ag⁺) C N-Pyridin-4-yl-guanidine (Target Product) B->C E Pyridinium Species (Regioisomer) D->E G Urea Byproduct + Unreacted Amine F->G

Mechanistic pathways and common side reactions in 4-aminopyridine guanylation.

Frequently Asked Questions (Troubleshooting)

Q: Why do I observe guanylation at the pyridine ring nitrogen instead of the 4-amino group? A: As an ambident nucleophile, 4-aminopyridine's endocyclic nitrogen is significantly more nucleophilic than its exocyclic amine. When using unhindered or highly reactive guanylating agents, kinetic attack preferentially occurs at the ring nitrogen, yielding an undesired pyridinium salt. Solution: Shift the reaction from kinetic to steric control. Use sterically hindered, highly electrophilic reagents like Goodman’s Reagent (N,N'-di-Boc-N''-triflylguanidine). The bulky Boc groups sterically clash with the pyridine ring during an endocyclic attack, thermodynamically funneling the reaction toward the less sterically hindered primary exocyclic amine[1].

Q: My reaction yields mostly unreacted 4-aminopyridine and hydrolyzed guanylating agent. How do I push it to completion? A: This is a frequent symptom when using thiourea-based guanylating agents (e.g., N,N'-di-Boc-thiourea) activated by thiophilic heavy metals (HgCl₂, AgOTf) in the presence of trace moisture. The metal activates the thiourea to form a highly reactive carbodiimide intermediate. Because the 4-amino group is weakly nucleophilic, ambient water outcompetes the amine, hydrolyzing the intermediate into a di-Boc-urea byproduct[1]. Solution: Strictly anhydrous conditions are mandatory. Alternatively, bypass moisture-sensitive thioureas entirely by using pre-activated reagents like N,N'-di-Boc-pyrazole-1-carboxamidine (Bernatowicz reagent), which provides a milder, metal-free pathway[2].

Q: I am detecting significant amounts of bis-guanylated or oligomeric byproducts. How can I control the stoichiometry? A: Unprotected guanylating agents (like cyanamide) yield a mono-guanidine product that is often more nucleophilic than the starting 4-aminopyridine. This leads to rapid over-guanylation before the starting material is fully consumed. While cyanamides can be activated by TMSCl to form reactive silylcarbodiimides, this method struggles with electron-poor or highly delocalized amines[3]. Solution: Always use di-protected guanylating agents (e.g., N,N'-di-Boc or N,N'-di-Cbz derivatives). The electron-withdrawing protecting groups heavily deactivate the newly formed guanidine, strictly halting the reaction at the mono-guanylation stage[1].

Reagent Selection Matrix

To minimize side reactions, reagent selection must be matched to the nucleophilicity of the substrate. Below is a comparative matrix of guanylating agents specifically evaluated for 4-aminopyridine coupling.

Guanylating ReagentActivatorExocyclic N-SelectivitySide-Reaction RiskOverall Recommendation
Cyanamide (Unprotected) Sc(OTf)₃ or TMSClLowHigh (Over-guanylation, Pyridinium formation)Not Recommended
N,N'-Di-Boc-thiourea HgCl₂ or AgOTfModerateHigh (Hydrolysis to urea in trace moisture)Moderate
Bernatowicz Reagent DIPEA (Base only)GoodLow (Slow reaction with weakly nucleophilic amines)Good
Goodman's Reagent TEA (Base only)ExcellentVery Low (Highly electrophilic, sterically driven)Optimal
Validated Experimental Protocol

Highly Regioselective Synthesis of N,N'-Di-Boc-N''-(pyridin-4-yl)guanidine

Mechanism & Causality: This protocol utilizes Goodman's Reagent. The triflyl group is a superb leaving group, rendering the central guanidine carbon highly electrophilic, which overcomes the poor nucleophilicity of the 4-aminopyridine exocyclic amine[1]. Simultaneously, the bulky Boc groups prevent endocyclic attack.

Materials:

  • 4-Aminopyridine (1.0 equiv, strictly dry)

  • Goodman's Reagent (N,N'-di-Boc-N''-triflylguanidine) (1.1 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation of the Amine Solution: In an oven-dried, argon-flushed round-bottom flask, dissolve 4-aminopyridine (1.0 mmol) in anhydrous DCM (10 mL).

    • Self-Validating Check: The solution must be completely clear. Any turbidity indicates moisture contamination or degraded starting material, which will lead to reagent hydrolysis.

  • Base Addition: Add TEA (2.0 mmol) to the solution and stir for 5 minutes at room temperature.

    • Causality: TEA acts as an acid scavenger for the triflic acid byproduct generated during the coupling. Without TEA, triflic acid will protonate the pyridine nitrogen, rendering the molecule completely inert to nucleophilic attack.

  • Coupling: Dissolve Goodman's Reagent (1.1 mmol) in anhydrous DCM (5 mL) and add it dropwise to the reaction mixture over 15 minutes.

    • Causality: Dropwise addition prevents localized heating and suppresses potential dimerization side-reactions.

  • Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor via TLC (Eluent: 5% MeOH in DCM, UV detection).

    • Self-Validating Check: The disappearance of the 4-aminopyridine spot (Rf ~0.1) and the emergence of a new, less polar spot (Rf ~0.6) confirms successful coupling.

  • Workup: Dilute the reaction with additional DCM (20 mL) and wash sequentially with 5% aqueous citric acid (2 x 15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL).

    • Causality: The citric acid wash selectively removes unreacted 4-aminopyridine and TEA, while the bicarbonate neutralizes any residual acid prior to concentration.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure di-Boc protected N-pyridin-4-yl-guanidine. (Note: Boc groups can be subsequently cleaved using 20% TFA in DCM if the unprotected guanidine is required).

References
  • Guanidine synthesis by guanylation - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Preparation of Mono-Cbz Protected Guanidines Source: PubMed Central (PMC) - NIH URL: [Link]

  • Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Troubleshooting

Preventing degradation of N-Pyridin-4-yl-guanidine in aqueous solutions

Welcome to the technical support center for N-Pyridin-4-yl-guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the degradation of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-Pyridin-4-yl-guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the degradation of this compound in aqueous solutions. By understanding the underlying chemical principles, you can ensure the stability, integrity, and reproducibility of your experiments.

Introduction: The Stability Challenge

N-Pyridin-4-yl-guanidine is a valuable compound in various research applications due to its unique chemical structure, featuring both a pyridine ring and a highly basic guanidinium group. The guanidinium group, with a pKa of its conjugate acid around 12.5-13.6, exists predominantly in its protonated, resonance-stabilized form in most physiological and experimental aqueous solutions.[1] This inherent stability, however, is not absolute. Aqueous environments can introduce several degradation pathways, primarily hydrolysis, which can be influenced by pH, temperature, and light. This guide will provide answers to common questions and detailed troubleshooting protocols to mitigate these degradation risks.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions regarding the stability of N-Pyridin-4-yl-guanidine in aqueous solutions.

Q1: My N-Pyridin-4-yl-guanidine solution has turned a faint yellow. What is causing this?

A: A yellow discoloration often indicates degradation, potentially through oxidative or photolytic pathways involving the pyridine ring. Pyridine and its derivatives can be susceptible to photodegradation, especially under UV light, which can lead to ring-opening or other chromophoric byproducts.[2][3] To prevent this, always prepare and store your solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

Q2: I'm seeing a loss of compound potency in my bioassay over time. Could this be due to hydrolysis?

A: Yes, hydrolysis is a primary degradation pathway for guanidinium compounds in aqueous solutions.[4] While generally stable, the guanidinium group can be susceptible to hydrolysis, especially under strongly basic conditions, to form the corresponding urea derivative and release ammonia.[5] This reaction cleaves the C-N bonds and would render the molecule inactive in assays where the guanidinium structure is essential for activity.[6]

Q3: What is the optimal pH range for storing aqueous solutions of N-Pyridin-4-yl-guanidine?

A: For maximal stability, it is recommended to maintain the solution pH in the slightly acidic to neutral range (pH 4-7). In this range, the guanidinium group is fully protonated and resonance-stabilized, making it less susceptible to nucleophilic attack by water or hydroxide ions.[4] Strongly alkaline conditions (pH > 9) should be avoided as they can significantly accelerate the rate of hydrolysis.[5] Some complex guanidine-containing natural products are known to be unstable at a pH above 7.0.

Q4: Should I be concerned about storing my solutions at room temperature?

A: For short-term storage (a few days), room temperature may be acceptable if the solution is buffered in the optimal pH range and protected from light. However, for long-term stability, it is best practice to store aqueous solutions at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures.[7] As with any chemical reaction, hydrolysis and other degradation processes are accelerated at higher temperatures.

Q5: Are there any specific buffer components I should avoid?

A: While common buffers like phosphate, citrate, and MES are generally compatible, be cautious of buffers containing components that could potentially react with the guanidinium group. Also, be aware that some metal ions, like Zn(2+), can coordinate with guanidine at neutral pH, which could potentially alter its properties or stability.[8] It is always a good practice to run a small-scale, short-term stability test with your chosen buffer system.

Part 2: Troubleshooting Guides & Protocols

This section provides in-depth, step-by-step guides for identifying and resolving stability issues.

Guide 1: Diagnosing and Preventing Degradation

If you suspect degradation due to inconsistent experimental results or observable changes in your solution, a systematic investigation is necessary. This workflow, often referred to as a forced degradation study in the pharmaceutical industry, can help identify the cause.[9][10][11]

Objective: To identify the primary factors (pH, light, temperature) causing the degradation of N-Pyridin-4-yl-guanidine in your specific aqueous solution.

Core Principle: Expose the compound to stress conditions to accelerate degradation, allowing for rapid identification of stability-indicating parameters. The goal is typically to achieve 5-20% degradation to ensure that degradation products can be reliably detected without destroying the parent compound entirely.[10]

Workflow Diagram: Degradation Troubleshooting

G cluster_0 Start: Suspected Degradation cluster_1 Step 1: Prepare Stock Solutions cluster_2 Step 2: Apply Stress Conditions (in parallel) cluster_3 Step 3: Analysis cluster_4 Step 4: Interpretation & Action start Inconsistent Results / Visible Change prep Prepare fresh, buffered stock solution (e.g., pH 6.0) start->prep Initiate Investigation stress_ph Acid/Base Hydrolysis (e.g., pH 2, pH 7, pH 10) prep->stress_ph stress_photo Photolytic Stress (UV/Vis light exposure) prep->stress_photo stress_thermal Thermal Stress (e.g., 40°C, 60°C) prep->stress_thermal analysis Analyze samples at T=0 and T=24h, 48h via Stability-Indicating HPLC-UV stress_ph->analysis stress_photo->analysis stress_thermal->analysis interpret Identify conditions causing >5% loss of parent peak analysis->interpret action Implement preventative measures: - Adjust pH - Protect from light - Store at lower temp interpret->action G center N-Pyridin-4-yl-guanidine Stability pH pH center->pH Hydrolysis Rate Temp Temperature center->Temp Reaction Kinetics Light Light Exposure center->Light Photodegradation Oxygen Oxygen / Oxidants center->Oxygen Oxidation

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Optimization

Overcoming steric hindrance in N-Pyridin-4-yl-guanidine substitution reactions

Introduction Welcome to the technical support guide for overcoming steric hindrance in N-Pyridin-4-yl-guanidine substitution reactions. This resource is designed for researchers, medicinal chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for overcoming steric hindrance in N-Pyridin-4-yl-guanidine substitution reactions. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in synthesizing substituted guanidines, particularly when bulky groups impede reactivity. The N-pyridin-4-yl-guanidine scaffold is a privileged structure in medicinal chemistry, but its synthesis can be non-trivial. This guide provides in-depth, field-proven answers and troubleshooting strategies to navigate these complex reactions successfully.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and provides a strategic overview of the challenges and solutions related to sterically hindered guanidinylation.

Q1: My reaction to form a substituted N-Pyridin-4-yl-guanidine is failing or giving very low yields. What is the most likely cause?

A1: The primary culprit is often steric hindrance . This occurs when bulky chemical groups on either the amine nucleophile or the guanidinylating agent physically block the reactive centers from approaching each other. The N-Pyridin-4-yl group itself can be sterically demanding, and this effect is magnified when either the pyridine ring or the reacting amine has additional substituents, especially at positions close to the reacting nitrogen atom. This steric clash increases the activation energy of the reaction, leading to slow or non-existent product formation under standard conditions.[1][2]

Q2: What are the main strategies to overcome steric hindrance in this context?

A2: There are several effective strategies, which can be used alone or in combination:

  • Enhanced Electrophilicity: Use a more reactive guanidinylating agent. Reagents like N,N'-Di-Boc-N''-triflylguanidine are highly effective for hindered amines because the triflyl group is a powerful electron-withdrawing group, making the carbodiimide carbon much more susceptible to nucleophilic attack.[3][4]

  • Catalysis: Employ a catalyst to lower the activation energy. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are exceptionally powerful for forming C-N bonds with sterically congested partners.[5][6][7]

  • Energy Input: Increase the reaction energy. Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the solvent and reactants, often overcoming steric barriers that are insurmountable with conventional heating.[8][9]

  • Protecting Groups: Temporarily mask other reactive sites on your molecule. If your substrate has multiple nucleophilic nitrogens, using protecting groups like Boc or Cbz can ensure the reaction occurs only at the desired location.[10][11][12]

  • Solvent Optimization: The choice of solvent can influence the transition state. Polar aprotic solvents like DMF or NMP are often effective, but a systematic screen is recommended as solvent-reactant interactions can be complex.[13][14]

Q3: When should I choose a palladium-catalyzed approach over a more traditional condensation method?

A3: The decision depends on the severity of the steric hindrance and the nature of your substrates.

  • Choose Traditional Condensation when: You are working with primary amines or secondary amines with minimal steric bulk. These methods are often cheaper, use more readily available reagents (like S-methylisothioureas), and have simpler workups.[15] You can often push these reactions to completion with microwave heating or by using a more activated guanidinylating agent.

  • Choose Palladium-Catalyzed Coupling when: You are facing significant steric hindrance, such as coupling with a di-ortho-substituted aniline or a bulky secondary amine. Buchwald-Hartwig amination is specifically designed to couple challenging substrates and often succeeds where other methods fail completely.[5][6][7] It offers a broader substrate scope but requires careful selection of the palladium precursor, ligand, and base.

Part 2: Troubleshooting Guide for Common Issues

This section provides a systematic approach to diagnosing and solving specific experimental failures.

Logical Flow for Troubleshooting Failed Reactions

G start Symptom: No or Low Product Yield cause1 Cause: Low Reactivity start->cause1 cause2 Cause: Catalyst Inefficiency start->cause2 cause3 Cause: Harsh Conditions (Decomposition) start->cause3 cause4 Cause: Poor Solubility start->cause4 sol1 Solution: Use Activated Reagent (e.g., N-Triflylguanidine) cause1->sol1 Chemical sol2 Solution: Increase Energy Input (Microwave Heating) cause1->sol2 Physical sol3 Solution: Switch to Pd-Catalysis (Buchwald-Hartwig) cause2->sol3 Change Method sol4 Solution: Optimize Ligand/Base (e.g., Xantphos, NaOtBu) cause2->sol4 Optimize Method sol5 Solution: Use Milder Base & Lower Temperature cause3->sol5 sol6 Solution: Screen Solvents (DMF, NMP, Toluene) cause4->sol6

Caption: Troubleshooting Decision Tree for Guanidinylation Reactions.

Symptom 1: No reaction observed; only starting materials are recovered.

  • Possible Cause A: Insufficient Reactivity. The electrophilicity of your guanidinylating agent is too low to react with the sterically hindered amine.

    • Solution: Switch to a highly activated guanidinylating agent. The reactivity of these agents is directly related to the electron-withdrawing capacity of the groups on the non-reacting nitrogens.

      Reagent ClassExampleRelative ReactivityKey Feature
      S-MethylisothioureaN,N'-bis(Boc)-S-methylisothioureaLow to ModerateCommon, stable, but often requires heat.[15]
      Pyrazole-carboxamidine1H-Pyrazole-1-carboxamidineModerateGood for primary amines; byproducts are easily removed.
      Amide Coupling ReagentHATUHighCan act as a guanidinylating reagent for hindered amines, but side reactions are possible.[16][17][18]
      Triflyl-Protected GuanidineN,N'-Di-Boc-N''-triflylguanidineVery HighExcellent for unreactive and hindered amines due to the triflyl leaving group.[3][4]
  • Possible Cause B: Reaction Conditions are Too Mild. The reaction lacks sufficient activation energy to overcome the steric barrier.

    • Solution: Employ microwave-assisted synthesis. Microwave heating can dramatically reduce reaction times from hours or days to minutes by maintaining a consistent high temperature and pressure.[8][9][19] This technique is particularly effective for pushing sluggish, sterically hindered reactions to completion.

Symptom 2: Low yield observed in a Palladium-catalyzed (Buchwald-Hartwig type) reaction.

  • Possible Cause A: Inappropriate Ligand Choice. The phosphine ligand is crucial for the efficiency of the catalytic cycle. For sterically hindered substrates, bulky, electron-rich ligands are required to promote both the oxidative addition and the reductive elimination steps.[5][20][21]

    • Solution: Screen a panel of modern Buchwald-Hartwig ligands.

      LigandTypical SubstratesKey Advantage
      XantphosAryl bromides/chloridesWide bite angle, good for a range of substrates.[6]
      RuPhosHighly hindered aryl chloridesVery bulky and electron-rich, excellent for challenging couplings.
      JohnPhosGeneral purposeA common starting point for optimization.
      BINAPAryl iodides/triflatesBidentate ligand that often accelerates the reaction.[5]
  • Possible Cause B: Incorrect Base or Solvent. The base is critical for regenerating the amine nucleophile and facilitating the catalytic cycle. The solvent must solubilize all components and not interfere with the catalyst.

    • Solution: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[7] Anhydrous toluene or dioxane are common and effective solvents. For some systems, a mixture of solvents can improve solubility and reaction outcomes.[22][23]

Palladium-Catalyzed Guanidinylation Mechanism

G pd0 Pd(0)L_n pd_complex1 Oxidative Addition Complex pd0->pd_complex1 + Ar-X pd_complex2 Ligand Exchange Complex pd_complex1->pd_complex2 + Guanidine - Base-H-X pd_product Reductive Elimination Complex pd_complex2->pd_product pd_product->pd0 Reductive Elimination product Product pd_product->product react1 Ar-X react1->pd_complex1 react2 Guanidine-H react2->pd_complex2 base Base base->pd_complex2

Caption: Simplified Buchwald-Hartwig Catalytic Cycle for Guanidinylation.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for key strategies discussed above. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Microwave-Assisted Synthesis with an Activated Guanidinylating Agent

This protocol is suitable for moderately hindered primary or secondary amines.

  • Materials:

    • Sterically hindered amine (1.0 eq)

    • N,N'-bis(Boc)-1H-pyrazole-1-carboxamidine (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Microwave reaction vial with a stir bar

  • Procedure:

    • To a 10 mL microwave vial, add the sterically hindered amine (e.g., 0.5 mmol, 1.0 eq) and N,N'-bis(Boc)-1H-pyrazole-1-carboxamidine (0.6 mmol, 1.2 eq).

    • Add anhydrous DMF (3 mL) to the vial.

    • Seal the vial with a cap.

    • Place the vial in the microwave reactor.

    • Irradiate the mixture at 150 °C for 30-60 minutes. Monitor pressure to ensure it remains within the safe limits of the vial.

    • After the reaction is complete (monitored by LC-MS or TLC), cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is designed for highly hindered aryl halides and guanidine nucleophiles.[6]

  • Materials:

    • Hindered Aryl Bromide (1.0 eq)

    • N-Pyridin-4-yl-guanidine (or a protected precursor) (1.2 eq)

    • Pd₂(dba)₃ (2 mol %)

    • Xantphos (4.4 mol %)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous Toluene

    • Schlenk flask or other suitable reaction vessel for inert atmosphere

  • Procedure:

    • To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.044 eq), and NaOtBu (1.4 eq).

    • Add the hindered aryl bromide (1.0 eq) and the guanidine nucleophile (1.2 eq).

    • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and carefully quench with water.

    • Filter the mixture through a pad of Celite to remove palladium residues. Wash the pad with ethyl acetate.

    • Wash the combined filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

References

  • Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Bartoli, S., et al. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines.
  • Kiyokawa, K., et al.
  • Chen, C-H., et al. (2012). Microwave-assisted synthesis of highly functionalized guanidines on soluble polymer support. Tetrahedron Letters.
  • Al-Masri, M., et al. (2013). Isolation and X-ray characterization of palladium–N complexes in the guanylation of aromatic amines. Mechanistic implications. Beilstein Journal of Organic Chemistry. [Link]

  • Xie, J., et al. (2013). Palladium-Catalyzed C-H Functionalization Using Guanidine as a Directing Group: Ortho Arylation and Olefination of Arylguanidines. Organic Letters. [Link]

  • Kocienski, P. (1998). Protecting groups.
  • RSC Publishing. (1995). A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. [Link]

  • MDPI. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]

  • ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2007). Reagents for Efficient Conversion of Amines to Protected Guanidines. [Link]

  • Al-Masri, M., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

  • PMC. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]

  • Redalyc. (2011). Microwave Irradiation Assisted Synthesis 4-Hydroxy 3-Iodobenzylguanidine(HIBG). [Link]

  • ResearchGate. (2013). Palladium-Catalyzed C-H Functionalization Using Guanidine as a Directing Group: Ortho Arylation and Olefination of Arylguanidines. [Link]

  • University of Pennsylvania. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Google Patents.
  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • R Discovery. (2010). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. [Link]

  • ACS Publications. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. [Link]

  • Feichtinger, K., et al. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. [Link]

  • MDPI. (2017). Microwave Assisted Preparation of Antimicrobial Chitosan with Guanidine Oligomers and Its Application in Hygiene Paper Products. [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • ResearchGate. (2019). How to overcome Steric Hindrance?. [Link]

  • Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. [Link]

  • ResearchGate. (2019). Overcoming Steric Hindrance in Aryl‐Aryl Homocoupling via On‐Surface Copolymerization. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Receptor Binding Affinity of N-Pyridin-4-yl-guanidine and N-Pyridin-2-yl-guanidine

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comparative analysis of N-Pyridin-4-yl-guanidine and N-Pyridin-2-yl-guanidine, focusing on their receptor binding affinities....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of N-Pyridin-4-yl-guanidine and N-Pyridin-2-yl-guanidine, focusing on their receptor binding affinities. While direct, head-to-head comparative data for these two isomers is limited in publicly available literature, this document synthesizes existing information, discusses the critical structural and electronic differences influencing their pharmacological activity, and presents a standardized experimental protocol for their direct comparison. The core of this guide is to provide a framework for researchers to understand the potential differences in the binding profiles of these compounds and to offer a robust methodology for empirical validation.

Introduction: The Significance of Isomeric Position

N-Pyridin-4-yl-guanidine and N-Pyridin-2-yl-guanidine are structurally similar compounds, differing only in the position of the nitrogen atom within the pyridine ring relative to the guanidine substituent. This seemingly minor structural alteration can have profound effects on the molecule's physicochemical properties, including its electronic distribution, basicity (pKa), and three-dimensional conformation. These properties are fundamental determinants of how a ligand interacts with its biological target, influencing binding affinity, selectivity, and ultimately, its pharmacological effect.

The guanidine group, a strong base that is typically protonated at physiological pH, is a well-known pharmacophore that can engage in multiple hydrogen bonds and electrostatic interactions with receptor binding pockets.[1] The pyridine ring, an aromatic heterocycle, can participate in various interactions, including π-π stacking and hydrogen bonding. The interplay between these two moieties, dictated by the isomeric position of the ring nitrogen, is crucial for receptor recognition.

For instance, in N-Pyridin-2-yl-guanidine, the proximity of the ring nitrogen to the guanidine group allows for the formation of an intramolecular hydrogen bond, which can restrict the molecule's conformational flexibility.[2] This pre-organization may be favorable for binding to some receptors but detrimental for others. Conversely, the 4-position in N-Pyridin-4-yl-guanidine places the ring nitrogen at a greater distance, leading to a different electronic distribution and conformational landscape. These inherent differences form the basis for hypothesizing distinct receptor binding profiles for the two isomers.

Theoretical Framework and Known Interactions

While a direct comparative study is lacking, the known biological activities of related pyridylguanidine compounds provide a basis for predicting potential targets and understanding structure-activity relationships (SAR).[3][4] Guanidine-containing compounds have been investigated for their activity at various receptors, including:

  • Imidazoline Receptors: Guanidinium derivatives are known to interact with imidazoline receptors, which are implicated in blood pressure regulation.[5][6]

  • P2X Receptors: Certain pyridyl-containing compounds have been identified as antagonists of P2X receptors, which are involved in inflammation and pain signaling.[7][8][9][10][11]

  • Kinases: Pyridin-2-yl guanidine derivatives have been explored as inhibitors of kinases such as Mitogen- and Stress-Activated Kinase 1 (MSK1).[12]

The position of the pyridine nitrogen is a key factor in SAR studies of pyridine derivatives.[13][14][15] For example, the electronic properties and hydrogen bonding capacity of the pyridine nitrogen can significantly influence the molecule's ability to fit into a specific binding pocket and form crucial interactions with amino acid residues.

Structural and Electronic Differences

The structural differences between the two isomers are illustrated below.

G cluster_0 N-Pyridin-2-yl-guanidine cluster_1 N-Pyridin-4-yl-guanidine a Guanidine Moiety b Pyridine Ring a->b 2-position linkage c Intramolecular H-Bond Potential b->c Proximity d Guanidine Moiety e Pyridine Ring d->e 4-position linkage f Distinct Electronic Distribution e->f

Caption: Structural differences between the two isomers.

Collation of Available Binding Data

Compound ClassTarget Receptor/EnzymeReported ActivityReference
Phenylpyridin-2-yl guanidineMSK1IC50 = 17.9 µM[12]
Pyridine derivativesP2X7 ReceptorPotent Antagonism (IC50 = 10-90 nM for a related compound)[10]
Guanidinium derivativesImidazoline I2-ReceptorBinding and functional activity[5][6]

Note: This table highlights the need for direct, systematic investigation of the two title compounds.

A Standardized Protocol for Direct Comparison: Competitive Radioligand Binding Assay

To definitively compare the receptor binding affinities of N-Pyridin-4-yl-guanidine and N-Pyridin-2-yl-guanidine, a competitive radioligand binding assay is the gold standard.[16] This technique measures the ability of a test compound (the "competitor," i.e., our pyridylguanidines) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.[3] The output is typically the IC50 value (the concentration of competitor that displaces 50% of the radioligand), which can then be used to calculate the inhibition constant (Ki), a true measure of binding affinity.[17]

Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology

This protocol provides a general framework. Specific parameters such as buffer composition, radioligand concentration, and incubation time should be optimized for the specific receptor target.[16]

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.[3]

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[18]

  • High-affinity radioligand for the target receptor (e.g., [³H]-Clonidine for imidazoline/α2-adrenergic receptors).

  • N-Pyridin-4-yl-guanidine and N-Pyridin-2-yl-guanidine (unlabeled competitors).

  • Unlabeled ligand for determining non-specific binding (e.g., high concentration of Clonidine).

  • 96-well filter plates (e.g., GF/C filters).[19]

  • Scintillation fluid.

  • Microplate scintillation counter.[17]

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of N-Pyridin-4-yl-guanidine and N-Pyridin-2-yl-guanidine in assay buffer. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁴ M.

    • Prepare the radioligand solution in assay buffer at a fixed concentration, typically near its dissociation constant (Kd) value.[18]

    • Prepare the receptor membrane suspension in ice-cold assay buffer to a desired protein concentration.

  • Assay Plate Setup:

    • To each well of a 96-well plate, add the following in order:

      • Assay Buffer

      • Serial dilutions of the competitor (N-Pyridin-4-yl-guanidine or N-Pyridin-2-yl-guanidine) or buffer for total binding, or a high concentration of unlabeled ligand for non-specific binding.[17]

      • Radioligand solution.

      • Receptor membrane suspension to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[17][19]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This step separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[19]

    • Quickly wash the filters with ice-cold wash buffer to remove any residual unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry completely.

    • Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Plot the measured radioactivity (counts per minute, CPM) against the logarithm of the competitor concentration.

    • Normalize the data, setting 100% binding as the total binding minus non-specific binding, and 0% as the non-specific binding.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Conclusion and Future Directions

The isomeric positioning of the nitrogen atom in N-Pyridin-4-yl-guanidine and N-Pyridin-2-yl-guanidine is predicted to have a significant impact on their respective receptor binding affinities. While direct comparative data is currently lacking, established principles of medicinal chemistry and structure-activity relationships suggest that these two compounds will exhibit distinct pharmacological profiles.

The provided standardized protocol for a competitive radioligand binding assay offers a clear and robust path forward for researchers to empirically determine and directly compare the binding affinities of these compounds at specific receptor targets. Such a head-to-head comparison is essential for elucidating their true pharmacological potential and would be a valuable contribution to the field, enabling more informed decisions in drug discovery and development programs.

References

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Goutelle, A., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 26(2), 439. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Bio-protocol. (2017). Radioligand Binding and Competition Assays. Retrieved from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]

  • PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]

  • Patel, R. J., et al. (2007). Design, synthesis, and biological evaluation of substituted-N-(thieno[2,3-b]pyridin-3-yl). Bioorganic & Medicinal Chemistry, 15(9), 3266-3275. Available from: [Link]

  • Robertson, M. J., et al. (2019). Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline. Bioorganic & Medicinal Chemistry Letters, 29(7), 893-898. Available from: [Link]

  • Donnelly-Roberts, D. L., et al. (2009). Antagonists of the P2X7 Receptor. From Lead Identification to Drug Development. Journal of Medicinal Chemistry, 52(15), 4665-4686. Available from: [Link]

  • Deuther-Conrad, W., et al. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 26(23), 7159. Available from: [Link]

  • Academia.edu. (n.d.). (PDF) Characterization of Imidazoline Receptors in Blood Vessels for the Development of Antihypertensive Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • ScienceDirect. (2026). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Retrieved from [Link]

  • National Open Access Monitor, Ireland. (n.d.). Antagonists of the P2X7Receptor. From Lead Identification to Drug Development. Retrieved from [Link]

  • PubMed. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • MDPI. (2024). Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists. Retrieved from [Link]

  • ScienceDirect. (2025). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. Retrieved from [Link]

  • National Center for Biotechnology Information. (1998). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Retrieved from [Link]

  • Frontiers. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Retrieved from [Link]

  • SciSpace. (2014). Characterization of Imidazoline Receptors in Blood Vessels for the Development of Antihypertensive Agents. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Retrieved from [Link]

  • PubMed. (2016). Substituted 5,6-(Dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)-methanones as P2X7 Antagonists. Retrieved from [Link]

  • Krause und Pachernegg. (n.d.). I1 imidazoline receptors: From the pharmacological basis to the therapeutic application. Retrieved from [Link]

  • RK University. (2021). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF. Retrieved from [Link]

  • PubMed. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2011). Figure 2 from Pyridin-2-yl guanidine derivatives: conformational control induced by intramolecular hydrogen-bonding interactions. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Retrieved from [Link]

  • KOPS. (2023). A variant of guanidine-IV riboswitches exhibits evidence of a distinct ligand specificity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Structure-Activity Relationship (SAR) Study of Rigid Guanidine and Guanidino-mimetic Analogues of the Neuropeptide FF Receptor Antagonist MES304. Retrieved from [Link]

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Comparative

Comparative Pharmacophore Analysis: N-Pyridin-4-yl-guanidine vs. Phenylguanidine in Targeted Drug Design

Guanidine-containing compounds are foundational in medicinal chemistry, primarily acting as basic pharmacophores that remain protonated at physiological pH. This persistent positive charge enables robust bidentate hydrog...

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Author: BenchChem Technical Support Team. Date: April 2026

Guanidine-containing compounds are foundational in medicinal chemistry, primarily acting as basic pharmacophores that remain protonated at physiological pH. This persistent positive charge enables robust bidentate hydrogen bonding and electrostatic interactions with target proteins. However, the structural context of the guanidine moiety dictates its pharmacological trajectory. This guide provides an in-depth comparative analysis of phenylguanidine and N-pyridin-4-yl-guanidine (4-pyridylguanidine), illustrating how the transition from a simple carbocyclic ring to a heteroaromatic system fundamentally alters physicochemical properties, target specificity, and therapeutic utility.

Physicochemical Profiling and Structural Dynamics

The basicity and electron distribution of the guanidine group are heavily influenced by its aromatic substituent.

  • Phenylguanidine : With a pKa of approximately [1], phenylguanidine is almost entirely protonated at pH 7.4. This localized positive charge makes it an ideal arginine mimetic, perfectly suited for binding in the acidic pockets of serine proteases.

  • N-Pyridin-4-yl-guanidine : The introduction of an electron-withdrawing pyridine nitrogen alters the molecule's electronic landscape. While the guanidine moiety remains highly basic (pKa > 11), the pyridine ring (pKa ~7.4) introduces a secondary hydrogen bond acceptor and modulates the overall lipophilicity[2]. This bioisosteric shift is critical for binding in deep, hydrophobic enzymatic tunnels, such as those found in metabolic enzymes.

Target Specificity and Mechanistic Divergence

The structural differences between these two pharmacophores dictate entirely distinct biological targets.

Phenylguanidine: Urokinase (uPA) Inhibition Urokinase-type plasminogen activator (uPA) is a serine protease implicated in extracellular matrix degradation and tumor metastasis. The S1 pocket of uPA features a critical Asp-189 residue, which dictates a strict preference for basic, arginine-like side chains. Phenylguanidine derivatives act as competitive inhibitors by inserting the protonated guanidinium group deep into the S1 pocket, forming a self-validating electrostatic salt bridge with[3], while the phenyl ring engages in hydrophobic packing.

N-Pyridin-4-yl-guanidine: NAMPT Inhibition and DNA Intercalation Conversely, 4-pyridylguanidine derivatives, such as the cyanoguanidine CHS 828 (GMX1778), exhibit potent antineoplastic activity by competitively inhibiting [4]. NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway. The pyridine ring mimics the natural nicotinamide substrate, while the modified guanidine linker extends into the active site tunnel. This interaction leads to rapid NAD+ depletion, metabolic starvation, and subsequent inhibition of [5]. Furthermore, the heteroaromatic nature of 4-pyridylguanidine enhances its ability to act as a DNA intercalator when tethered to polyaromatic systems, utilizing the guanidinium group to bind the negatively charged [2].

G PhG Phenylguanidine (Arginine Mimetic) uPA Urokinase (uPA) S1 Pocket (Asp-189) PhG->uPA Electrostatic Binding PyG N-Pyridin-4-yl-guanidine (Heteroaromatic Scaffold) NAMPT NAMPT Enzyme Active Site PyG->NAMPT Competitive Inhibition Metastasis Inhibits Tumor Metastasis & Invasion uPA->Metastasis Protease Blockade NAD NAD+ Depletion & Apoptosis (e.g., CHS 828) NAMPT->NAD Metabolic Starvation

Caption: Mechanistic divergence of phenylguanidine (uPA inhibition) and 4-pyridylguanidine (NAMPT inhibition).

Comparative Performance and Quantitative Data

To objectively evaluate the performance of these pharmacophores, we must analyze their binding affinities and inhibitory concentrations against their respective primary targets. The table below synthesizes experimental data from optimized derivatives of each scaffold.

Pharmacophore BaseRepresentative DerivativePrimary TargetTarget pKaBinding Affinity (Ki)Cellular IC50Primary Mechanism of Action
Phenylguanidine (4-Aminomethyl)phenylguanidineuPA (Serine Protease)~10.80.53 μM>10 μMS1 pocket competitive inhibition
N-Pyridin-4-yl-guanidine CHS 828 (GMX1778)NAMPT (Metabolic Enzyme)~7.4 (Py) / >11 (Gua)< 5 nM1 - 10 nMNAD+ salvage pathway blockade

Data synthesized from[3] and [6].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the evaluation of these compounds requires assay designs that inherently validate target engagement. The following protocols outline the causality behind each experimental choice.

Workflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Target Incubation (uPA or NAMPT) Prep->Incubate Substrate 3. Substrate Addition (Fluorogenic) Incubate->Substrate Read 4. Signal Quantification (Kinetics) Substrate->Read Analyze 5. Data Analysis (IC50 / Ki) Read->Analyze

Caption: Standardized high-throughput screening workflow for evaluating guanidine-based inhibitors.

Protocol A: uPA Inhibition Kinetics (Phenylguanidine)

Causality: Because phenylguanidine acts as a competitive inhibitor, varying both substrate and inhibitor concentrations allows for the calculation of the inhibition constant (Ki) via a Dixon plot, validating the mechanism of action.

  • Reagent Preparation: Prepare human high-molecular-weight uPA in assay buffer (50 mM Tris-HCl, pH 8.8, 0.05% Tween 20). Rationale: pH 8.8 ensures optimal uPA activity while maintaining the fully protonated state of the guanidine.

  • Inhibitor Pre-incubation: Incubate uPA with serial dilutions of the phenylguanidine derivative (0.1 μM to 100 μM) for 15 minutes at 37°C.

  • Substrate Addition: Add the chromogenic substrate S-2444 (pyroGlu-Gly-Arg-pNA) at concentrations ranging from 0.5 Km to 2 Km.

  • Kinetic Measurement: Monitor the release of p-nitroaniline (pNA) continuously at 405 nm for 30 minutes.

  • Data Validation: Calculate initial velocities. A converging pattern on a Lineweaver-Burk plot confirms competitive electrostatic inhibition at the S1 pocket.

Protocol B: NAMPT Enzymatic Assay (N-Pyridin-4-yl-guanidine)

Causality: NAMPT converts nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). Since 4-pyridylguanidine derivatives compete with NAM, the assay must utilize a coupled enzyme system to detect NMN production in real-time, preventing product inhibition and ensuring accurate IC50 determination.

  • Enzyme Coupling: Reconstitute recombinant human NAMPT with NMN adenylyltransferase (NMNAT), which converts NMN to NAD+.

  • Inhibitor Pre-incubation: Incubate the enzyme mix with CHS 828 or other 4-pyridylguanidine derivatives (0.1 nM to 1 μM) for 30 minutes. Rationale: NAMPT inhibitors often exhibit slow-binding kinetics; pre-incubation ensures thermodynamic equilibrium.

  • Reaction Initiation: Add NAM, PRPP, and ATP.

  • Fluorometric Detection: Introduce alcohol dehydrogenase and ethanol to reduce the newly formed NAD+ to NADH. Measure fluorescence continuously (Ex 340 nm / Em 460 nm).

  • Data Validation: The dose-dependent decrease in NADH fluorescence confirms NAMPT inhibition. Reversibility can be validated by supplementing the cellular assay with exogenous NAD+, which should completely rescue cell viability if the mechanism is strictly NAMPT-dependent.

References
  • [1] pKa Data Compiled by R. Williams. Organic Chemistry Data. URL:[Link]

  • [5] CHS 828 Kill Tumour Cells by Inhibiting the Nuclear Factor-κB Translocation but Unlikely through Down-regulation of Proteasome. Anticancer Research. URL:[Link]

  • [6] CHS 828, a Novel Pyridyl Cyanoguanidine with Potent Antitumor Activity in Vitro and in Vivo. Cancer Research. URL:[Link]

  • [3] (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. Proceedings of the National Academy of Sciences. URL:[Link]

  • [2] Amine−Guanidine Switch: A Promising Approach to Improve DNA Binding and Antiproliferative Activities. Journal of Medicinal Chemistry. URL:[Link]

  • [4] TARGETING NICOTINAMIDE ADENINE DINUCLEOTIDE (NAD) SYNTHESIS IN STROKE. Translational Stroke Research. URL:[Link]

Sources

Validation

Overcoming the Polarity Barrier: HPLC Method Validation for N-Pyridin-4-yl-guanidine Quantification

The Analytical Challenge N-Pyridin-4-yl-guanidine is a highly polar, basic compound characterized by a pyridine ring and a strongly basic guanidine moiety. Due to its extreme hydrophilicity, it presents a significant ana...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge

N-Pyridin-4-yl-guanidine is a highly polar, basic compound characterized by a pyridine ring and a strongly basic guanidine moiety. Due to its extreme hydrophilicity, it presents a significant analytical challenge in pharmaceutical quality control and pharmacokinetic profiling.

When analyzed using traditional 1[1], the compound elutes near the void volume, offering virtually zero effective retention. Furthermore, secondary electrostatic interactions between the positively charged guanidine group and residual silanols on the silica support lead to severe peak tailing, poor reproducibility, and compromised sensitivity.

Comparative Analysis: Selecting the Optimal Chromatographic Mode

As a Senior Application Scientist, selecting the right chromatographic mode is not merely a matter of trial and error; it is a thermodynamic balancing act. To establish a robust quantification method, we must objectively compare three primary separation strategies.

Table 1: Performance Comparison of HPLC Modes for N-Pyridin-4-yl-guanidine
Chromatographic ModeColumn ChemistryMobile Phase StrategyRetention Factor ( k′ )Peak Asymmetry ( As​ )Theoretical Plates ( N )MS Compatibility
Standard RPLC C18 (End-capped)Water/MeOH (0.1% Formic Acid)0.4 (Poor)2.8 (Severe Tailing)< 2,000Excellent
Ion-Pairing RPLC C18 (End-capped)Water/ACN (10 mM Heptanesulfonate)4.5 (Good)1.2 (Acceptable)8,500Poor (Ion Suppression)
HILIC Zwitterionic (ZIC)ACN/Water (10 mM NH₄Formate, pH 3)5.2 (Excellent)1.05 (Symmetrical)> 15,000Excellent

Mechanistic Causality:

  • Standard RPLC fails because the analyte's partition coefficient (logP) is too low to interact effectively with the hydrophobic C18 stationary phase[1].

  • Ion-Pairing RPLC (IP-RPLC) improves retention by adding an anionic surfactant to the mobile phase, which pairs with the positively charged guanidine. However, this approach severely suppresses Mass Spectrometry (MS) ionization and requires prohibitively long column equilibration times.

  • 2 [2] emerges as the superior alternative. By utilizing a polar stationary phase and a highly organic mobile phase, HILIC creates a water-enriched layer on the silica surface into which polar analytes partition[3].

Optimized HILIC Methodology

The following protocol details the optimized HILIC-UV/MS method for N-Pyridin-4-yl-guanidine, with every parameter grounded in physicochemical causality.

Step-by-Step Protocol
  • Column Selection: Install a Zwitterionic HILIC (ZIC-HILIC) column (150 x 4.6 mm, 5 µm).

    • Causality: The zwitterionic surface provides a highly hydrophilic environment that strongly binds the water layer, ensuring robust partitioning for highly polar basic compounds[2].

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B (Organic): 100% Acetonitrile.

    • Causality: Why Ammonium Formate at pH 3.0? In HILIC, a minimum of 3-5% aqueous buffer is required to maintain the immobilized water layer[4]. The 10 mM concentration provides sufficient ionic strength to shield the analyte from secondary electrostatic interactions. Adjusting the pH to 3.0 ensures that the highly basic guanidine moiety remains fully and consistently protonated, eliminating the risk of split peaks caused by partial ionization.

  • Elution Gradient: Isocratic elution at 25% A / 75% B. Flow rate: 1.0 mL/min. Column Temperature: 30°C.

  • Equilibration: Flush the column with 50 column volumes of the mobile phase prior to the first injection.

    • Causality: Inadequate column equilibration in HILIC will result in severe retention time drift due to the slow formation kinetics of the stationary aqueous layer[4].

Systematic Method Validation (ICH Q2(R2) Compliant)

A method is only as reliable as its validation. We execute this validation strictly adhering to the updated 5[5].

Self-Validating System Suitability Testing (SST)

Before any validation parameter is tested, the system must prove its thermodynamic equilibrium. This acts as an automated gatekeeper.

  • Protocol: Inject 6 replicates of a 10 µg/mL N-Pyridin-4-yl-guanidine standard.

  • Acceptance Criteria:

    • Retention time %RSD ≤ 1.0% (Validates hydration layer stability).

    • Peak Area %RSD ≤ 2.0% (Validates autosampler precision).

    • USP Tailing Factor ( Tf​ ) ≤ 1.5 (Validates absence of secondary silanol interactions).

  • Action: If the system fails SST, the sequence halts automatically, preventing the generation of invalid data.

Validation Execution Steps
  • Specificity: Inject blank matrix and mobile phase to ensure no interfering peaks co-elute at the retention time of N-Pyridin-4-yl-guanidine (Resolution > 2.0).

  • Linearity and Range: Prepare standard solutions ranging from 0.5 µg/mL to 50 µg/mL. Plot peak area versus concentration. Acceptance criterion: Correlation coefficient ( R2 ) ≥ 0.999[5].

  • Accuracy (Recovery): Spike known concentrations of the analyte into a sample matrix at 50%, 100%, and 150% of the target concentration. Acceptance criterion: Mean recovery between 98.0% and 102.0%.

  • Precision (Repeatability): Analyze 6 independent sample preparations at the 100% test concentration. Acceptance criterion: %RSD of the assay results ≤ 2.0%.

Visualizing the Workflow

Validation_Workflow N1 Method Selection (HILIC vs. RPLC) N2 HILIC Optimization (Buffer, pH, Organic %) N1->N2 N3 System Suitability (Equilibration & SST) N2->N3 N4 ICH Q2(R2) Validation Execution N3->N4 N4a Specificity N4->N4a N4b Linearity & Range N4->N4b N4c Accuracy N4->N4c N4d Precision N4->N4d N5 Lifecycle Management & Routine Analysis N4a->N5 N4b->N5 N4c->N5 N4d->N5

Figure 1: ICH Q2(R2) compliant HILIC method validation workflow for polar analytes.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - nih.gov. Available at: 2

  • ICH Q2(R2) Validation of analytical procedures - ich.org. Available at: 5

  • Hydrophilic Interaction Liquid Chromatography - sigmaaldrich.com. Available at: 3

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography - chromtech.com. Available at: 1

  • What is the difference between HILIC columns VS normal/reverse columns - uhplcslab.com. Available at:4

Sources

Comparative

Mass spectrometry fragmentation pattern analysis of N-Pyridin-4-yl-guanidine

Comparative Guide: Mass Spectrometry Fragmentation Platforms for N-Pyridin-4-yl-guanidine As drug development increasingly focuses on highly basic, nitrogen-rich pharmacophores, selecting the optimal mass spectrometry (M...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Mass Spectrometry Fragmentation Platforms for N-Pyridin-4-yl-guanidine

As drug development increasingly focuses on highly basic, nitrogen-rich pharmacophores, selecting the optimal mass spectrometry (MS) fragmentation platform is critical for accurate structural elucidation and pharmacokinetic profiling. N-Pyridin-4-yl-guanidine (Exact Mass: 136.0748 Da), a compound featuring both a pyridine ring and a highly basic guanidine moiety, serves as an excellent benchmark molecule for evaluating MS/MS capabilities.

This guide objectively compares the performance of three alternative fragmentation techniques—Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), and Electron Ionization (EI)—in analyzing N-Pyridin-4-yl-guanidine, providing researchers with the mechanistic grounding and self-validating protocols necessary for rigorous analytical workflows.

Mechanistic Grounding: The "Mobile Proton" Model

To understand why different MS platforms yield varying fragmentation patterns for N-Pyridin-4-yl-guanidine, we must examine the causality of gas-phase dissociation. In electrospray ionization (ESI), the molecule readily forms a protonated precursor, [M+H]⁺ at m/z 137.0826.

According to the Charge-Directed (ChD) fragmentation mechanism, also known as the "mobile proton" model, the site of protonation dictates the cleavage pathways. However, the guanidine group possesses an exceptionally high proton affinity. The proton is strongly sequestered at the imino nitrogen, which severely limits its mobility across the molecule (1)[1].

Because the proton cannot easily migrate to weaken adjacent C-N bonds, higher activation energies are required to induce fragmentation compared to standard aliphatic amines. When sufficient energy is applied, the dominant primary pathways are the neutral loss of ammonia (-17 Da) and the characteristic loss of cyanamide (NH₂CN, -42 Da) (2)[2]. The loss of cyanamide yields a stable 4-aminopyridine fragment at m/z 95.0608.

Platform Comparison: CID vs. HCD vs. EI

The restricted proton mobility in N-Pyridin-4-yl-guanidine exposes distinct performance differences between MS platforms:

  • ESI-CID (Linear Ion Trap): Operates via resonance excitation. It applies low-energy, multiple-collision heating. Because of the high activation barrier imposed by the sequestered proton, CID primarily yields only the lowest-energy dissociation pathways (m/z 120.05 and m/z 95.06). Furthermore, the inherent "1/3 rule" of ion traps prevents the detection of low-mass secondary fragments, limiting deep structural insight.

  • ESI-HCD (Orbitrap / Q-TOF): Beam-type CID (HCD) applies non-resonant, higher-energy collisions. This effectively overcomes the activation energy barrier. HCD not only generates the primary fragments but also induces secondary, charge-remote fragmentation of the 4-aminopyridine core, yielding characteristic losses of HCN (-27 Da) and NH₃ (-17 Da) to form m/z 68.05 and m/z 78.03, respectively (3)[3].

  • EI-MS (70 eV): A hard ionization technique generating a radical cation [M]⁺· at m/z 136.07. The 70 eV energy vastly exceeds bond dissociation energies, resulting in extensive, chaotic fragmentation. While excellent for spectral library matching, it lacks the intact molecular ion stability required for complex biological matrix analysis.

Quantitative Performance & Fragmentation Data
Fragmentation PlatformIonization StatePrimary Fragments (m/z)Secondary Fragments (m/z)Structural Elucidation Capability
ESI-CID (Ion Trap) [M+H]⁺ (137.08)120.06, 95.06None observedLow: Limited by the 1/3 rule and low collision energy.
ESI-HCD (Orbitrap) [M+H]⁺ (137.08)120.06, 95.0678.03, 68.05High: Overcomes proton sequestration; full pathway mapping.
EI-MS (Quadrupole) [M]⁺· (136.07)135.06, 94.0567.04, 51.02Moderate: High fragmentation but lacks precursor stability.

Fragmentation Pathway Visualization

Below is the mapped HCD fragmentation pathway for protonated N-Pyridin-4-yl-guanidine, demonstrating the sequential neutral losses.

Fragmentation M [M+H]+ m/z 137.08 N-Pyridin-4-yl-guanidine F1 m/z 120.06 N-(pyridin-4-yl)cyanamide [- NH3] M->F1 -17.03 Da (Ammonia) F2 m/z 95.06 4-aminopyridine [- NH2CN] M->F2 -42.02 Da (Cyanamide) F3 m/z 78.03 Pyridyl Cation [- NH3] F2->F3 -17.03 Da (Ammonia) F4 m/z 68.05 Pyrrole-like Cation [- HCN] F2->F4 -27.01 Da (Hydrogen Cyanide)

Figure 1: HCD fragmentation pathway of protonated N-Pyridin-4-yl-guanidine.

Self-Validating Experimental Protocol: LC-HRAM-HCD Analysis

To ensure reproducibility and trustworthiness, the following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC). Causality of choice: Because N-Pyridin-4-yl-guanidine is highly basic (pKa ~13), it remains permanently ionized under typical acidic LC conditions, resulting in zero retention on standard reversed-phase C18 columns. HILIC provides the necessary orthogonal retention based on polar partitioning.

Step 1: Mobile Phase Preparation

  • Buffer A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Causality: Ammonium formate ensures consistent ionic strength, preventing peak tailing of the basic guanidine moiety).

  • Buffer B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Chromatographic Separation

  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Gradient: Start at 95% B, hold for 1 min. Ramp to 50% B over 4 mins. Hold at 50% B for 1 min. Return to 95% B and equilibrate for 3 mins. Flow rate: 0.4 mL/min.

Step 3: High-Resolution Mass Spectrometry (Orbitrap) Parameters

  • Ionization: Positive ESI. Spray voltage: 3.5 kV. Capillary temperature: 320°C.

  • Precursor Isolation: m/z 137.0826 (Isolation window: 1.0 Da).

  • Fragmentation (HCD): Stepped Normalized Collision Energy (NCE) at 20, 35, and 50%. (Causality: Stepped NCE ensures simultaneous capture of low-energy primary fragments like cyanamide loss, and high-energy secondary ring-cleavage fragments).

  • Resolution: 70,000 FWHM at m/z 200.

Step 4: System Suitability & Validation (Self-Validating Checks)

  • Blank Injection: Run a 50:50 Acetonitrile:Water blank prior to the sample. The m/z 137.08 extracted ion chromatogram (XIC) must show a signal-to-noise ratio < 3 to confirm zero carryover.

  • Mass Accuracy Check: The measured mass of the [M+H]⁺ ion must fall within ±3 ppm of the theoretical mass (137.0826 Da) to validate the calibration state of the Orbitrap.

References

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers Source: PMC (National Institutes of Health) URL:[Link]

  • Twisted Intramolecular Charge Transfer in Protonated Amino Pyridine Source: ACS Publications (The Journal of Physical Chemistry A) URL:[Link]

  • Reactions between Guanidine and Cu+ in the Gas Phase. An Experimental and Theoretical Study Source: ACS Publications (The Journal of Physical Chemistry A) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Rigorous Validation of Molecular Docking Studies: The Case of N-Pyridin-4-yl-guanidine

This guide provides a comprehensive, in-depth technical comparison and validation workflow for molecular docking studies, using the novel inhibitor candidate, N-Pyridin-4-yl-guanidine, as a case study. It is intended for...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth technical comparison and validation workflow for molecular docking studies, using the novel inhibitor candidate, N-Pyridin-4-yl-guanidine, as a case study. It is intended for researchers, scientists, and drug development professionals seeking to ensure the accuracy and predictive power of their computational models through robust validation methodologies. We will move beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind each experimental choice, thereby providing a self-validating framework for your own research.

Introduction: The Imperative of Validation in Computational Drug Discovery

Molecular docking has emerged as a cornerstone of modern drug discovery, offering a rapid and cost-effective means of predicting the binding orientation and affinity of small molecules to a protein target.[1] However, the in silico nature of these predictions necessitates rigorous experimental and computational validation to ensure their correlation with real-world biological activity.[1] Without such validation, docking results remain speculative and can lead to the costly pursuit of non-viable drug candidates.

The N-Pyridin-4-yl-guanidine scaffold is of significant interest in medicinal chemistry. The guanidinium group, with its positive charge and ability to form multiple hydrogen bonds, is a common feature in many enzyme inhibitors and DNA-binding agents.[2][3] The pyridine ring is also a prevalent moiety in numerous approved drugs, contributing to favorable pharmacokinetic properties and target interactions.[4] Given the therapeutic potential of such compounds, it is paramount that any computational predictions of their activity are built on a solid foundation of validated docking protocols.

This guide will walk through a comprehensive validation workflow for a hypothetical molecular docking study of N-Pyridin-4-yl-guanidine against a selected, plausible protein target. For the purpose of this guide, we will select a serine protease as our target, given that guanidine-based molecules are known to act as inhibitors for this class of enzymes.

The Molecular Docking Workflow: A Step-by-Step Protocol

A successful molecular docking experiment begins with meticulous preparation of both the protein receptor and the ligand. The following protocol outlines the essential steps.

Experimental Protocol: Protein and Ligand Preparation
  • Protein Structure Acquisition and Preparation:

    • Objective: To obtain a high-quality, clean 3D structure of the target protein.

    • Procedure:

      • Download the X-ray crystal structure of the target protein from the Protein Data Bank (PDB). For our example, we will use a hypothetical serine protease structure.

      • Using molecular modeling software (e.g., UCSF Chimera, Maestro), remove all non-essential molecules, including water, ions, and co-solvents, unless they are known to be critical for binding.[5]

      • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[5]

      • Assign appropriate protonation states to the amino acid residues, particularly histidine, aspartate, and glutamate, based on the physiological pH.

      • Repair any missing side chains or loops in the protein structure.

      • Minimize the energy of the prepared protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Objective: To generate a low-energy, 3D conformation of N-Pyridin-4-yl-guanidine.

    • Procedure:

      • Obtain the 2D structure of N-Pyridin-4-yl-guanidine.

      • Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to create the 2D structure and convert it to a 3D format.

      • Perform a conformational search and energy minimization of the ligand to identify its most stable 3D conformation.[5]

      • Assign partial charges to the ligand atoms using a suitable force field (e.g., Gasteiger charges).

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase PDB 1. Acquire Protein Structure (PDB) CleanProtein 2. Clean Protein (Remove Water, etc.) PDB->CleanProtein AddH 3. Add Hydrogens & Assign Protonation CleanProtein->AddH MinProtein 4. Energy Minimize Protein AddH->MinProtein DefineSite 8. Define Binding Site MinProtein->DefineSite Ligand2D 5. Obtain 2D Ligand Structure Ligand3D 6. Generate 3D Ligand Conformation Ligand2D->Ligand3D MinLigand 7. Energy Minimize Ligand Ligand3D->MinLigand RunDocking 9. Run Docking Simulation MinLigand->RunDocking DefineSite->RunDocking Analyze 10. Analyze Poses & Scores RunDocking->Analyze

Caption: A generalized workflow for preparing a protein and ligand for molecular docking.

Comparative Analysis of Docking Software

The choice of docking software can significantly impact the results. Here, we compare two widely used programs: AutoDock Vina (a popular open-source tool) and Glide (a commercial software known for its accuracy).[6][7]

FeatureAutoDock VinaGlide (Schrödinger)
Cost Free (Open-source)Commercial (Requires license)
Algorithm Lamarckian Genetic AlgorithmHierarchical filters and exhaustive search
Scoring Function Empirical-basedChemScore, GlideScore
Ease of Use Steeper learning curveUser-friendly interface (Maestro)
Speed Generally fasterCan be computationally intensive

Rationale for Comparison: By using both a free and a commercial tool, we can assess the reproducibility of our docking results and gain confidence in the predicted binding mode.

The Validation Gauntlet: A Multi-pronged Approach

A robust validation strategy employs multiple computational and, ideally, experimental techniques to build a strong case for the accuracy of the docking protocol.

Re-docking: The Sanity Check

Concept: Re-docking involves docking the co-crystallized ligand back into the binding site of its own protein structure. A successful re-docking experiment should reproduce the experimentally observed binding pose with a low Root Mean Square Deviation (RMSD).[8] An RMSD value below 2.0 Å is generally considered a successful reproduction of the binding pose.[8]

Protocol:

  • Prepare the protein and the co-crystallized ligand as described previously.

  • Define the binding site based on the location of the co-crystallized ligand.

  • Perform the docking using the chosen software.

  • Calculate the RMSD between the top-ranked docked pose and the original crystallographic pose.

Cross-Docking: Assessing Robustness

Concept: Cross-docking involves docking a ligand into a different crystal structure of the same protein. This tests the ability of the docking protocol to handle slight conformational changes in the binding site.

Protocol:

  • Obtain multiple crystal structures of the target protein, each with a different co-crystallized ligand.

  • Prepare each protein structure and the corresponding ligands.

  • Dock each ligand into all the different protein structures.

  • Analyze the RMSD values and binding scores to assess the consistency of the results.

Virtual Screening with Decoy Datasets: Testing Predictive Power

Concept: This method evaluates the ability of the docking protocol to distinguish between known active compounds and a set of "decoy" molecules that are physically similar but topologically distinct and presumed to be inactive.[9][10] A good docking protocol should rank the active compounds significantly higher than the decoys.

Protocol:

  • Compile a list of known active inhibitors for the target protein.

  • Generate a decoy dataset using a tool like DUD-E (Directory of Useful Decoys: Enhanced).[11]

  • Combine the active and decoy compounds into a single library.

  • Perform a virtual screen of the library against the target protein.

  • Analyze the results using metrics like the Enrichment Factor (EF) and the Receiver Operating Characteristic (ROC) curve to quantify the ability of the docking protocol to prioritize active compounds.

Docking Validation Workflow cluster_comp Computational Validation cluster_exp Experimental Validation Redocking 1. Re-docking (Sanity Check) CrossDocking 2. Cross-Docking (Robustness) Redocking->CrossDocking Decoys 3. Virtual Screening with Decoys (Predictive Power) CrossDocking->Decoys SPR 4. Surface Plasmon Resonance (SPR) (Binding Kinetics & Affinity) Decoys->SPR ITC 5. Isothermal Titration Calorimetry (ITC) (Thermodynamics & Affinity) SPR->ITC Xray 6. X-ray Crystallography (Definitive Binding Mode) ITC->Xray DockingStudy Initial Docking Study of N-Pyridin-4-yl-guanidine DockingStudy->Redocking

Caption: A comprehensive workflow for the validation of molecular docking studies.

Experimental Validation: Bridging the In Silico-In Vitro Gap

While computational validation is crucial, experimental validation provides the definitive confirmation of a docking prediction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics and affinity of a ligand to a protein immobilized on a sensor surface.[12] It provides real-time data on the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.[12] This experimental KD value can then be compared to the binding affinity predicted by the docking software.

Isothermal Titration Calorimetry (ITC)

ITC is another powerful technique that directly measures the heat changes associated with a binding event.[13] A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[13] This provides a complete thermodynamic profile of the interaction, offering deeper insights into the driving forces of binding.[14]

Data Presentation and Interpretation

Table 1: Comparative Docking and Validation Results for N-Pyridin-4-yl-guanidine

Validation MetricAutoDock VinaGlideExperimental Data
Re-docking RMSD (Å) < 2.0< 2.0N/A
Binding Energy (kcal/mol) -8.5-9.2N/A
Virtual Screen EF (top 1%) 1520N/A
Experimental KD (SPR/ITC) N/AN/AHypothetical Value (e.g., 500 nM)

Note: The values in this table are hypothetical and for illustrative purposes only.

A successful validation would show a low RMSD in the re-docking experiment, a high enrichment factor in the virtual screen, and a good correlation between the predicted binding energy and the experimentally determined binding affinity.

Conclusion: Towards Predictive and Reliable In Silico Models

The validation of molecular docking studies is not merely a procedural step but a fundamental requirement for ensuring the scientific rigor and predictive power of computational drug discovery efforts. By employing a multi-faceted approach that combines computational techniques like re-docking, cross-docking, and virtual screening with experimental methods such as SPR and ITC, researchers can build a robust case for the validity of their in silico models. This comprehensive validation framework, as demonstrated with the case of N-Pyridin-4-yl-guanidine, provides a pathway to more reliable and impactful computational research in the quest for novel therapeutics.

References

  • Kaushik, P. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Bioinformatics Review. Available at: [Link].

  • Trott, O. (2020, December 4). Tutorial – AutoDock Vina. The Scripps Research Institute. Available at: [Link].

  • The AutoDock Team. Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link].

  • Devignes, M.-D. (2023, November 29). Tutorial : Docking small molecules in a receptor using GOLD. LORIA. Available at: [Link].

  • The Scripps Research Institute. (2020, December 5). AutoDock Vina Manual. The Scripps Research Institute. Available at: [Link].

  • Feng, S. (n.d.). Autodock-vina-example: A simple tutorial for using Autodock Vina to find the ligand binding pose. GitHub. Available at: [Link].

  • CCDC. (2024, October 24). Getting Started with Protein-Ligand Docking Using GOLD. CCDC. Available at: [Link].

  • Jiménez-Luna, J., Skalic, M., & Riniker, S. (2025, October 30). Efficient decoy selection to improve virtual screening using machine learning models. Journal of Cheminformatics. Available at: [Link].

  • Chaput, L., & Martinez-Sanz, J. (2018, January 23). Decoys Selection in Benchmarking Datasets: Overview and Perspectives. Frontiers in Pharmacology. Available at: [Link].

  • CCDC. (2022, August 22). Tutorial of CSDU "Protein-ligand docking 101 - running a simulation in GOLD". YouTube. Available at: [Link].

  • Gahtori, P. (2016, July 25). Accuracy and Validation of Docking Algorithm Using RMSD ?. ResearchGate. Available at: [Link].

  • Molegro. (2025, June 9). How to Obtain RMSD After Docking Using Molegro Virtual Docker (MVD). YouTube. Available at: [Link].

  • Jiménez-Luna, J., Skalic, M., & Riniker, S. (2025). Efficient Decoy Selection to Improve Virtual Screening Using Machine Learning Models. ChemRxiv. Available at: [Link].

  • Schrödinger. (2025, August 4). Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). YouTube. Available at: [Link].

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  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link].

  • Chapelain, C., et al. (n.d.). Benchmark of four popular virtual screening programs: construction of the active/decoy dataset remains a major determinant of measured performance. Sci-Hub. Available at: [Link].

  • ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. ATA Scientific. Available at: [Link].

  • Wang, L., et al. (2025, September 6). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. ResearchGate. Available at: [Link].

  • CCDC. (2021, April 1). Introduction to docking using GOLD. YouTube. Available at: [Link].

  • Reddy, M. C., & Thirumalai, D. (2019, November 7). Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design. PubMed. Available at: [Link].

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem. Available at: [Link].

  • Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan. Available at: [Link].

  • CCDC. (n.d.). Protein-ligand docking 101 - running a simulation in GOLD Try. CCDC. Available at: [Link].

  • Khan, I., et al. (2025, September 2). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing. Available at: [Link].

  • Khan, I., et al. (2025, September 2). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. RSC Publishing. Available at: [Link].

  • Schrödinger. (n.d.). Docking and scoring. Schrödinger. Available at: [Link].

  • Cilibrizzi, A., et al. (2025, March 17). Integrating Surface Plasmon Resonance and Docking Analysis for Mechanistic Insights of Tryptase Inhibitors. MDPI. Available at: [Link].

  • Lanooij, J., & Govers, E. (n.d.). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot. Available at: [Link].

  • Minasov, G., et al. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Available at: [Link].

  • Freire, T. V. (2019, September 20). Molecular docking proteins preparation. ResearchGate. Available at: [Link].

  • Gade, D., et al. (2024, July 22). Surface plasmon resonance, molecular docking, and molecular dynamics simulation studies of lysozyme interaction with tannic acid. PMC. Available at: [Link].

  • Hubner, I., & Rarey, M. (2021, November 12). An Alternative Method for the Evaluation of Docking Performance: RSR vs RMSD. Journal of Chemical Information and Modeling. Available at: [Link].

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. Available at: [Link].

  • Sun, H., & Xu, Y. (2018, October 11). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. PMC. Available at: [Link].

  • Knopp, M., et al. (1999, April 8). Guanidine derivatives as combined thromboxane A2 receptor antagonists and synthase inhibitors. PubMed. Available at: [Link].

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. ScotChem. Available at: [Link].

  • Schrödinger. (2026, February 15). How to Perform Ligand Docking in Maestro | Complete Glide Docking Tutorial (Step-by-Step). YouTube. Available at: [Link].

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link].

  • González-García, M., et al. (2022, February 10). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ACS Medicinal Chemistry Letters. Available at: [Link].

  • Al-Ostoot, F. H., et al. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link].

  • Stahelin, R. V. (2017, October 13). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. Available at: [Link].

  • Sharma, P., et al. (n.d.). Pyridine Moiety: Recent Advances in Cancer Treatment. ResearchGate. Available at: [Link].

  • Pérez-Sánchez, H., et al. (n.d.). LigRMSD 1.0. Bio-AIT. Available at: [Link].

  • J's Blog. (2024, January 5). Schrödinger Notes—Molecular Docking. J's Blog. Available at: [Link].

  • IntechOpen. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. Available at: [Link].

  • Boström, J., et al. (2021, April 15). Pyridones in drug discovery: Recent advances. PubMed. Available at: [Link].

Sources

Comparative

A Comparative Guide to the Catalytic Efficiency of N-Pyridin-4-yl-guanidine Analogs

Introduction Guanidines, characterized by their unique Y-shaped arrangement of nitrogen atoms centered on a carbon atom, are recognized for their strong basicity and their capacity to form multiple hydrogen bonds.[1] The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Guanidines, characterized by their unique Y-shaped arrangement of nitrogen atoms centered on a carbon atom, are recognized for their strong basicity and their capacity to form multiple hydrogen bonds.[1] These properties make them highly effective organocatalysts in a variety of organic transformations.[1][2] N-Pyridin-4-yl-guanidine, which incorporates a pyridine ring into the guanidine scaffold, has emerged as a particularly interesting structural motif. The pyridine nitrogen offers an additional site for interaction and electronic modulation, providing a versatile platform for catalyst design.

This guide provides a comparative analysis of the catalytic efficiency of several N-Pyridin-4-yl-guanidine analogs. We will delve into the structure-activity relationships that govern their performance, present supporting experimental data from the literature, and provide detailed protocols for assessing their catalytic prowess. This document is intended for researchers and professionals in the fields of chemistry and drug development who are interested in leveraging the catalytic potential of these powerful organic molecules.

The Catalytic Machinery: How Guanidines Work

Guanidines primarily function as Brønsted base catalysts, although they can also act as hydrogen-bond donors.[1][2] Their high basicity allows them to deprotonate even weakly acidic pronucleophiles, generating highly reactive nucleophilic species. The resulting protonated guanidinium cation can then stabilize the transition state through hydrogen bonding, effectively orchestrating the desired chemical transformation.[1]

The general catalytic cycle can be visualized as a two-step process:

  • Activation: The guanidine base abstracts a proton from a substrate (e.g., a pronucleophile), generating a reactive anion and a protonated guanidinium cation.

  • Reaction and Regeneration: The activated nucleophile attacks an electrophile. The guanidinium cation can co-catalyze this step by acting as a hydrogen-bond donor, stabilizing the developing negative charge in the transition state. Finally, the catalyst is regenerated upon product formation.

Guanidine Catalytic Cycle cluster_0 Catalytic Cycle Substrate_H Pronucleophile (R-H) Activated_Complex [B-H]+[R]- Substrate_H->Activated_Complex Proton Abstraction Catalyst Guanidine (B) Catalyst->Activated_Complex Product Product Activated_Complex->Product Nucleophilic Attack Product->Catalyst Catalyst Regeneration Electrophile Electrophile (E) Electrophile->Product

Caption: Generalized catalytic cycle of a guanidine base.

Structural Analogs and Their Impact on Catalysis

The catalytic efficiency of N-Pyridin-4-yl-guanidine can be significantly tuned by introducing substituents on both the pyridine ring and the guanidine nitrogen atoms. These modifications can alter the catalyst's basicity, steric hindrance, and hydrogen-bonding capabilities.

Here, we compare the parent N-Pyridin-4-yl-guanidine with three representative analogs:

  • Analog A: N-(2,6-Dimethylpyridin-4-yl)-guanidine: Introduces steric bulk around the pyridine nitrogen.

  • Analog B: N-(Pyridin-4-yl)-N',N''-di-tert-butyl-guanidine: Adds bulky substituents to the terminal guanidine nitrogens.

  • Analog C: N-(2-Amino-pyridin-4-yl)-guanidine: Incorporates an electron-donating group on the pyridine ring.

Comparative Analysis of Catalytic Efficiency

To provide a quantitative comparison, we will consider a model reaction: the Henry (nitroaldol) reaction between benzaldehyde and nitromethane. The Henry reaction is a classic carbon-carbon bond-forming reaction and is frequently used to benchmark the performance of basic organocatalysts.[2]

CatalystStructurepKa (predicted)Reaction Time (h)Yield (%)
N-Pyridin-4-yl-guanidine alt text 10.52475
Analog A alt text 10.23660
Analog B alt text 11.21292
Analog C alt text 10.91885

Note: The pKa values are illustrative and intended for comparative purposes. Actual values may vary based on the solvent and experimental conditions. The reaction data is hypothetical and represents expected trends based on structure-activity relationships.

Discussion of Structure-Activity Relationships

The data in the table above illustrates key structure-activity relationships:

  • Steric Hindrance near the Pyridine Ring (Analog A): The methyl groups in the 2 and 6 positions of the pyridine ring in Analog A create steric hindrance. This can impede the approach of the substrate to the basic nitrogen of the pyridine, potentially leading to a decrease in catalytic activity, as reflected in the longer reaction time and lower yield compared to the parent compound.

  • Bulky Substituents on the Guanidine Group (Analog B): The addition of bulky tert-butyl groups to the terminal nitrogens of the guanidine moiety in Analog B increases the catalyst's basicity and creates a more defined chiral pocket in asymmetric variants. This enhanced basicity can lead to faster deprotonation of the pronucleophile, resulting in a significantly shorter reaction time and higher yield.

  • Electronic Effects on the Pyridine Ring (Analog C): The amino group at the 2-position of the pyridine ring in Analog C is an electron-donating group. This increases the electron density on the pyridine ring and enhances the basicity of the guanidine moiety, leading to improved catalytic performance over the parent compound.

Experimental Protocol: Evaluation of Catalytic Efficiency in the Henry Reaction

This protocol provides a standardized method for comparing the catalytic efficiency of N-Pyridin-4-yl-guanidine analogs.

Materials:

  • N-Pyridin-4-yl-guanidine analog (catalyst)

  • Benzaldehyde (electrophile)

  • Nitromethane (pronucleophile and solvent)

  • Anhydrous Toluene

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Silica gel for column chromatography

Equipment:

  • Magnetic stirrer and stir bars

  • Reaction vials with screw caps

  • Syringes for precise liquid handling

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Catalyst Preparation: Prepare stock solutions of each guanidine analog (0.01 M in anhydrous toluene).

  • Reaction Setup:

    • To a clean, dry reaction vial, add a magnetic stir bar.

    • Add benzaldehyde (0.5 mmol, 1.0 equiv).

    • Add nitromethane (5.0 mmol, 10.0 equiv).

    • Add the internal standard, dodecane (0.1 mmol).

    • Add the catalyst solution (0.05 mmol, 10 mol%).

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing them by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete (as determined by the consumption of the limiting reagent), quench the reaction by adding 1M HCl (2 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Analysis and Yield Calculation:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

    • Calculate the reaction yield based on the isolated mass of the pure product or by using the internal standard in the crude NMR or GC-MS.

Caption: Workflow for comparing catalyst efficiency.

Conclusion

The catalytic efficiency of N-Pyridin-4-yl-guanidine and its analogs is highly dependent on their structural features. By strategically modifying the substitution pattern on both the pyridine ring and the guanidine moiety, it is possible to fine-tune the catalyst's steric and electronic properties to achieve optimal performance for a given organic transformation. The insights and protocols provided in this guide offer a framework for the rational design and evaluation of novel guanidine-based organocatalysts for a wide range of applications in synthetic chemistry.

References

  • Dalton Transactions. (n.d.). Understanding the structure–activity relationship and performance of highly active novel ATRP catalysts. RSC Publishing. Retrieved from [Link]

  • IntechOpen. (2016, September 28). Recent Advances in Guanidine-Based Organocatalysts in Stereoselective Organic Transformation Reactions. Retrieved from [Link]

  • Thieme E-Journals. (n.d.). Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Guanidine Organocatalysis. Retrieved from [Link]

  • Accounts of Chemical Research. (2025, November 18). Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis. ACS Publications. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

N-Pyridin-4-yl-guanidine proper disposal procedures

As a Senior Application Scientist, I recognize that the management of chemical waste is as critical to laboratory integrity as the experimental workflows themselves. N-Pyridin-4-yl-guanidine (often utilized in its dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the management of chemical waste is as critical to laboratory integrity as the experimental workflows themselves. N-Pyridin-4-yl-guanidine (often utilized in its dihydrochloride salt form) presents a unique disposal challenge because it combines a stable, environmentally persistent pyridine ring with a highly reactive guanidine moiety.

Improper disposal of this compound not only violates environmental compliance but can also trigger catastrophic safety failures—most notably, the generation of toxic gases when mixed with common laboratory decontaminants. This guide provides a self-validating, mechanistic approach to the safe handling, neutralization, and disposal of N-Pyridin-4-yl-guanidine.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties that dictate the compound's behavior in waste streams. The following table summarizes the critical data required for safe handling[1][2].

Property / HazardSpecification for N-Pyridin-4-yl-guanidineOperational Implication
GHS Classification Acute Tox. 4 (Oral), Skin/Eye Irrit. 2, STOT SE 3Requires full PPE (nitrile gloves, lab coat, safety goggles) and fume hood handling.
Chemical Structure Nitrogenous aromatic heterocycle + Guanidino groupHighly basic; exists primarily as a protonated salt in aqueous media.
Primary Incompatibilities Sodium hypochlorite (bleach), strong oxidizers, strong acidsCRITICAL: Contact with bleach generates toxic chloramine gas.
Recommended Disposal High-Temperature Incineration (>1000°C)Cannot be drain-disposed; requires professional hazardous waste management[3].

The Mechanistic Basis of Disposal (E-E-A-T)

To build a fail-safe disposal system, laboratory personnel must understand why specific procedures are enforced. Do not simply follow steps; understand the chemical causality behind them.

  • The "No Bleach" Rule (Guanidine Toxicity): A common, yet dangerous, laboratory reflex is to decontaminate spills or biological waste with sodium hypochlorite (bleach). However, the nucleophilic nitrogens in the guanidine moiety react exothermically with electrophilic chlorine to produce highly toxic and volatile chloramine and cyanogen chloride gases. Never introduce bleach into a guanidine waste stream.

  • The Volatility Principle (Pyridine Protonation): The pyridine ring is a known inhalation hazard with a notoriously low odor threshold[1][4]. In its free-base form (alkaline conditions), it easily volatilizes. By intentionally maintaining aqueous waste at a slightly acidic pH, we force the protonation of the pyridine nitrogen, converting it into a non-volatile pyridinium salt.

  • Complete Thermal Destruction: The aromatic stability of the pyridine ring makes it resistant to standard chemical degradation. The only scientifically validated method for complete destruction is high-temperature incineration (rotary kiln or liquid injection at >1000°C), which cleaves the aromatic ring and oxidizes the compound into carbon dioxide, water, and nitrogen oxides ( NOx​ )[3][5].

Experimental Protocols for Disposal

The following step-by-step methodologies are designed as self-validating systems. Each protocol includes a verification step to ensure the procedure has been executed safely.

Protocol A: Disposal of Solid Waste (Unused/Contaminated Reagent)

Use this protocol for expired powders, contaminated weighing paper, or empty reagent bottles.

  • Containment: Transfer all solid N-Pyridin-4-yl-guanidine waste into a high-density polyethylene (HDPE) or glass waste container. Do not use metal containers, as residual chloride salts (if using the dihydrochloride form) can cause corrosion.

  • Segregation: Ensure the container is strictly segregated from strong oxidizers (e.g., peroxides, nitrates) and strong acids (e.g., nitric acid)[6].

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: N-Pyridin-4-yl-guanidine (Toxic, Irritant). DO NOT MIX WITH BLEACH."[2]

  • Verification Step: Inspect the seal of the container. A properly sealed container should emit zero odor. If a "fishy" or pyridine-like odor is detected, the seal is compromised, or external contamination is present.

  • Final Disposition: Submit a collection request to your Environmental Health and Safety (EHS) department for high-temperature incineration[1].

Protocol B: Disposal of Aqueous & Organic Liquid Waste

Use this protocol for reaction filtrates, chromatography eluents, or assay buffers containing the compound.

  • Primary Collection: Collect liquid waste in a designated, chemically compatible carboy (HDPE is recommended) stored within a secondary containment tray[1].

  • pH Adjustment & Verification (Self-Validating Step): Before capping the waste container, test the solution with pH indicator strips. Adjust the waste to a slightly acidic state (pH 4–6) using dilute hydrochloric acid (HCl). Causality: This guarantees the protonation of the pyridine ring, locking it in the aqueous phase as a non-volatile salt and eliminating inhalation risks[1][4].

  • Headspace Management: Never fill the waste container beyond 80% capacity. Leave adequate headspace to accommodate potential pressure changes from ambient temperature fluctuations.

  • Venting: If the waste mixture contains reactive organics, use a vented cap to prevent pressure accumulation.

  • Final Disposition: Transfer to EHS for rotary kiln incineration[5]. Under no circumstances should this mixture be poured down the sink.

Spill Response Workflow

In the event of an accidental release, immediate and chemically logical action is required. Follow the workflow below to mitigate exposure and prevent the accidental generation of toxic gases.

SpillResponse Start Spill Identified: N-Pyridin-4-yl-guanidine Assess Assess Spill State Start->Assess Solid Solid Spill (Powder/Crystals) Assess->Solid Liquid Liquid Spill (Aqueous/Organic) Assess->Liquid Sweep Mechanically Collect (Avoid Dust Generation) Solid->Sweep Absorb Absorb with Inert Material (Vermiculite/Sand) Liquid->Absorb Warning CRITICAL: DO NOT USE BLEACH (Toxic Gas Risk) Sweep->Warning Absorb->Warning Decon Decontaminate Area (Lab Detergent & Water) Warning->Decon Dispose Transfer to Labeled Hazardous Waste Container Decon->Dispose

Workflow for N-Pyridin-4-yl-guanidine spill response and decontamination.

References

  • Production, Import, Use, and Disposal of Pyridine. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Pyridine Standard Operating Procedure. Washington State University (WSU). Available at:[Link]

  • Disposal of Xpert® Test Cartridges (Guanidine Thiocyanate Guidelines). African Society for Laboratory Medicine (ASLM). Available at:[Link]

  • Lab Safety Guideline: Qiagen Kits and Bleach Incompatibility. Massachusetts Institute of Technology (MIT) Wiki Service. Available at:[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of N-Pyridin-4-yl-guanidine

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. N-Pyridin-4-yl-guanidine, a compound of interest, requires meticulous handl...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. N-Pyridin-4-yl-guanidine, a compound of interest, requires meticulous handling due to the inherent hazards associated with its guanidinium and pyridine moieties. This guide provides essential, actionable information for the safe handling, use, and disposal of N-Pyridin-4-yl-guanidine, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: A Synthesis of Hazard Information
Core Principles of Safe Handling
  • Engineering Controls are Paramount: Always handle N-Pyridin-4-yl-guanidine in a certified chemical fume hood to minimize inhalation exposure.[1] The fume hood also provides a contained space in the event of a spill. Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[7]

  • Personal Protective Equipment (PPE) is Non-Negotiable: A multi-layered approach to PPE is crucial for preventing skin and eye contact. The following table outlines the minimum required PPE for handling this compound.

Protection TypeRequired PPESpecifications & Rationale
Eye and Face Protection Safety goggles and a face shieldGoggles are essential to protect against dust particles and splashes. A face shield offers an additional layer of protection for the entire face.[1]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently.[1][8][9]
Body Protection Laboratory coat or disposable gownA lab coat or gown should be worn to protect skin and personal clothing from contamination.[1] For tasks with a higher risk of splashes, an impervious apron is recommended.
Respiratory Protection NIOSH-approved respiratorIn situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator should be worn.[2]
Visualizing Your Defense: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling N-Pyridin-4-yl-guanidine AssessRisk Assess Risk of Exposure Start->AssessRisk EngineeringControls Work in Chemical Fume Hood? AssessRisk->EngineeringControls BasePPE Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves EngineeringControls->BasePPE Yes SplashRisk Risk of Splash? BasePPE->SplashRisk FaceShield Add Face Shield SplashRisk->FaceShield Yes AerosolRisk Risk of Aerosol/ Dust Generation? SplashRisk->AerosolRisk No FaceShield->AerosolRisk Respirator Use NIOSH-approved Respirator AerosolRisk->Respirator Yes FinalCheck Final PPE Check and Donning AerosolRisk->FinalCheck No Respirator->FinalCheck Proceed Proceed with Handling FinalCheck->Proceed

Caption: PPE selection workflow for handling N-Pyridin-4-yl-guanidine.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling N-Pyridin-4-yl-guanidine is critical to minimize exposure risks.

Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[1]

  • Verify that an emergency eyewash station and safety shower are readily accessible.[1]

  • Assemble all necessary materials and equipment before beginning work.

  • Don all required personal protective equipment as outlined in the table above.[1]

Handling:

  • Handle N-Pyridin-4-yl-guanidine with adequate ventilation.[1]

  • Use tools such as a spatula or scoop to transfer the powder to avoid creating dust.[1]

  • Keep containers of the compound tightly closed when not in use.[1]

  • Avoid contact with skin, eyes, and clothing. Do not breathe in dust.[1]

  • Wash hands thoroughly after handling and before breaks.[1]

Emergency Response: Spill and Disposal Plan

Spill Cleanup:

  • Small Spills:

    • If it is safe to do so, contain the spill using an inert absorbent material like sand or vermiculite.[1]

    • Carefully sweep or scoop the material into a labeled, sealed hazardous waste container.[1]

    • Decontaminate the spill area with a suitable laboratory detergent and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Notify your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Plan:

  • Collect all waste materials, including contaminated PPE and cleaning materials, in a labeled, sealed hazardous waste container.[1]

  • Dispose of the waste in accordance with all federal, state, and local regulations.[1][10] Contact your institution's EHS department for specific guidance on hazardous waste disposal procedures.

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while maintaining a secure laboratory environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Retrieved from [Link]

  • BioSpectra Inc. (n.d.). Guanidine Hydrochloride 6M Solution. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, February 1). Safety Data Sheet: Pyridine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
N-Pyridin-4-yl-guanidine
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